6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
Description
Properties
Molecular Formula |
C9H11FN2 |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C9H11FN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,12H,3-4,11H2 |
InChI Key |
OUZKTKLMFNPUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1N)C=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Characterizing a Novel Chemical Entity
This guide, therefore, deviates from a simple data sheet. Instead, it serves as a comprehensive roadmap for the research scientist. It is structured to provide not just predicted values, but more critically, the strategic thinking and detailed methodologies required to characterize this molecule from first principles. We will proceed by dissecting the molecule into its constituent parts—the 1,2,3,4-tetrahydroquinoline scaffold, the 6-fluoro substituent, and the 4-amino group—to build a predictive profile. This theoretical foundation is then coupled with robust, field-proven experimental protocols to empower researchers to generate their own high-quality, verifiable data.
Molecular Structure and Predicted Physicochemical Profile
The first step in characterizing a novel compound is a thorough analysis of its structure to predict its behavior. This in-silico assessment is fundamental to designing relevant experiments and anticipating analytical challenges.
Chemical Structure:
-
IUPAC Name: 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
-
Molecular Formula: C₉H₁₁FN₂
-
Molecular Weight: 166.19 g/mol
Analysis by Analogy
To estimate the properties of the target molecule, we analyze its core scaffold and the influence of its substituents.
-
The 1,2,3,4-Tetrahydroquinoline (THQ) Scaffold: The parent THQ is a yellow liquid at room temperature with a melting point range of 9-14 °C and a boiling point of approximately 249 °C.[3][4][5] Its LogP is around 2.3, indicating a moderate degree of lipophilicity.[6] This scaffold provides the basic bicyclic structure.
-
Influence of the 6-Fluoro Substituent: Fluorine is the most electronegative element, and its substitution onto an aromatic ring has profound and well-documented effects.[7]
-
Lipophilicity: Fluorine substitution almost universally increases lipophilicity compared to its hydrogen counterpart. This can enhance membrane permeability and binding affinity but may decrease aqueous solubility.[8]
-
Acidity/Basicity (pKa): As a strong electron-withdrawing group, the fluorine at position 6 will decrease the electron density of the aromatic ring and, through resonance and inductive effects, will lower the basicity (pKa) of the secondary amine at position 1 and the primary amine at position 4. The effect is more pronounced on the aromatic amine than the aliphatic one.
-
-
Influence of the 4-Amine Substituent: The primary amine at the 4-position is the most basic center in the molecule. Its presence will dominate the pKa profile and significantly increase the potential for hydrogen bonding, which typically enhances aqueous solubility, particularly at acidic pH where it will be protonated.
Predicted Physicochemical Data Summary
Based on the structural analysis, we can compile a table of estimated properties. These values should be considered preliminary and serve as a guide for experimental design.
| Property | Predicted Value/Range | Rationale & Key Influences |
| Molecular Weight | 166.19 g/mol | Calculated from the molecular formula (C₉H₁₁FN₂). |
| Physical State | Solid | The addition of polar amine and electronegative fluorine groups likely increases intermolecular forces, favoring a solid state over the liquid parent THQ. |
| Melting Point (°C) | > 100 (Estimate) | Increased polarity and potential for hydrogen bonding from the 4-amine group suggest a significantly higher melting point than the parent THQ (9-14 °C). |
| Aqueous Solubility | pH-dependent | Low at neutral/basic pH. High at acidic pH due to protonation of the 4-amino group. The fluoro group may slightly decrease intrinsic solubility. |
| pKa (Most Basic) | 8.5 - 9.5 (Estimate) | Dominated by the 4-amino group (aliphatic amine character). The 6-fluoro group will slightly suppress this basicity through electron withdrawal. |
| LogP (Octanol/Water) | 1.8 - 2.5 (Estimate) | The parent THQ LogP is ~2.3.[6] The polar amine group will decrease this value, while the fluoro group will increase it. The net effect is likely a slight decrease or similar value. |
Experimental Characterization: Protocols and Workflows
The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties and structural confirmation of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.
Synthesis and Structural Confirmation
The synthesis of substituted tetrahydroquinolines can be achieved through various methods, often involving domino reactions or the reduction of corresponding quinoline precursors.[1][9] Following synthesis and purification (e.g., by column chromatography or recrystallization), the identity and purity of the compound must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the number and connectivity of protons. Expect characteristic signals for the aromatic protons (split by each other and by the fluorine), the aliphatic protons of the saturated ring, and the amine protons. The integration will confirm the proton count. Comparison with spectra of related compounds like 6-bromo-1,2,3,4-tetrahydroquinoline can aid in assignment.[10][11][12]
-
¹³C NMR: Will show the number of unique carbon environments. The carbon attached to the fluorine will exhibit a large C-F coupling constant.
-
¹⁹F NMR: Will show a single resonance, confirming the presence of the single fluorine atom.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is critical. It will provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental formula (C₉H₁₁FN₂).[13]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Melting Point Determination
The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound.
Protocol: Capillary Melting Point Determination [16][17]
-
Sample Preparation: Ensure the synthesized compound is a fine, dry powder. If coarse, gently crush it using a mortar and pestle.[18]
-
Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the sample into the bottom. The packed sample height should be 2-3 mm.[17]
-
Measurement (Rapid): Place the capillary in a melting point apparatus. Heat at a fast rate (10-20 °C/min) to determine an approximate melting range.
-
Measurement (Accurate): Allow the apparatus to cool at least 20 °C below the approximate melting point. Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug development. The shake-flask method is the gold standard for determining equilibrium solubility.[19][20]
Protocol: Shake-Flask Method [21][22]
-
Preparation: Prepare a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) to assess pH-dependent solubility.
-
Equilibration: Add an excess amount of the solid compound to a known volume of each buffer in separate sealed glass vials. The presence of undissolved solid must be visible. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let solids settle. Centrifuge the vials to pellet the remaining solid.
-
Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Quantification: Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a standard calibration curve.[19]
-
Reporting: Report the solubility in mg/mL or µM at the specified pH and temperature.
Acid Dissociation Constant (pKa) Determination
The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts solubility, permeability, and receptor binding. Potentiometric titration is a highly precise method for its determination.[23][24]
Protocol: Potentiometric Titration [25][26]
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.
-
Titration (Base): For a basic amine, the solution is first acidified with a standard HCl solution to a low pH (e.g., pH 2) to ensure full protonation.
-
Titration Run: Titrate the solution by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For higher accuracy, the inflection point can be determined from the first or second derivative of the titration curve.
Lipophilicity (LogP/LogD) Determination
LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH) are critical measures of a compound's lipophilicity. Reverse-phase HPLC offers a rapid and reliable method for their estimation.[27][28]
Protocol: HPLC-Based LogP/LogD Estimation [29]
-
Rationale: This method correlates the retention time (tR) of a compound on a reverse-phase column (like C18) with the known LogP values of a set of standard compounds. The more lipophilic a compound is, the longer it is retained on the nonpolar stationary phase.
-
Calibration: Prepare a solution containing a series of standard compounds with well-established LogP values spanning a relevant range (e.g., LogP 1 to 5).
-
Chromatography: Run the standards and the test compound on a reverse-phase HPLC system under isocratic conditions (constant mobile phase composition, e.g., methanol/water). Record the retention time for each compound.
-
Calculation: Calculate the capacity factor (k') for each compound: k' = (tR - t₀) / t₀, where t₀ is the column dead time.
-
Correlation: Plot the known LogP values of the standards against their corresponding log(k') values. This should yield a linear relationship.
-
Determination: Determine the log(k') of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine from its chromatogram and use the linear regression equation from the standard curve to calculate its LogP. To determine LogD at a specific pH (e.g., 7.4), the mobile phase should be buffered to that pH.
The Role of In-Silico Prediction Tools
Before embarking on these experiments, it is highly advisable to use computational tools to obtain initial estimates. Software packages like ACD/Labs Percepta, MoKa, and Pallas use large databases of experimental values and algorithmic approaches to predict pKa and LogP from a chemical structure.[30][31][32] These predictions are invaluable for:
-
Prioritizing Analogs: Estimating which potential molecules in a series will have the most promising properties.
-
Guiding Experiments: Helping to select the appropriate pH range for solubility and LogD studies.
-
Cross-Validation: Providing a theoretical value to compare against experimental results.
Conclusion
The physicochemical characterization of a novel molecule such as 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is a systematic process grounded in both theoretical prediction and rigorous experimental validation. While direct data for this specific compound is not yet in the public domain, a robust profile can be built. By understanding the contributions of the tetrahydroquinoline scaffold and its fluoro and amino substituents, researchers can form strong hypotheses about its properties. These hypotheses can then be confirmed using the detailed, standardized protocols for structural verification, melting point, solubility, pKa, and LogP determination outlined in this guide. This integrated approach of prediction and experimentation is fundamental to accelerating drug discovery and development programs.
References
A comprehensive list of references will be provided upon request, including links to protocols and scientific literature supporting the methodologies and principles described herein.
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The Rising Therapeutic Tide: A Technical Guide to 6-Fluoro-Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] The strategic introduction of a fluorine atom at the 6-position of this scaffold has unlocked a new wave of therapeutic potential, enhancing metabolic stability, binding affinity, and overall drug-like properties.[2][3] This guide provides an in-depth exploration of the burgeoning field of 6-fluoro-tetrahydroquinoline derivatives, synthesizing current research to illuminate their therapeutic promise, mechanisms of action, and the experimental methodologies underpinning their development.
The Strategic Advantage of the 6-Fluoro Substitution
Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—make it a valuable tool in drug design. When incorporated at the 6-position of the tetrahydroquinoline ring, it can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This often leads to improved pharmacokinetic profiles and enhanced interactions with biological targets.[3] The presence of fluorine can also modulate the acidity of nearby protons, potentially influencing binding interactions with target proteins.[4]
Synthesis of 6-Fluoro-Tetrahydroquinoline Derivatives
A common and effective method for the synthesis of the core 6-fluoro-1,2,3,4-tetrahydroquinoline structure involves the reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one.[5]
Experimental Protocol: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline
Materials:
-
6-fluoro-3,4-dihydroquinolin-2(1H)-one
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated sodium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Diatomaceous earth
Procedure:
-
Suspend LiAlH4 (2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Slowly add a THF solution of 6-fluoro-3,4-dihydroquinolin-2(1H)-one (1 equivalent) to the LiAlH4 suspension while stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Carefully quench the reaction by the dropwise addition of a saturated sodium chloride solution.
-
Add ethyl acetate and filter the mixture through diatomaceous earth.
-
Separate the organic phase from the filtrate and wash it sequentially with water and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 6-fluoro-1,2,3,4-tetrahydroquinoline.[5]
This core structure can then be further functionalized through various organic reactions to create a library of derivatives for biological screening.
Therapeutic Potential in Oncology
6-Fluoro-tetrahydroquinoline derivatives have demonstrated significant promise as anticancer agents, with activity reported against a range of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Targeting Receptor Tyrosine Kinases
Several studies have highlighted the potential of tetrahydroquinoline derivatives to inhibit receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[8] The fluorine substituent can enhance the binding affinity of these compounds to the ATP-binding pocket of the kinase domain.
Induction of Apoptosis and Cell Cycle Arrest
A notable mechanism of action for some 6-fluoro-tetrahydroquinoline derivatives is the induction of apoptosis (programmed cell death) in cancer cells. For instance, certain derivatives have been shown to trigger apoptosis in glioblastoma cells through the generation of reactive oxygen species (ROS) and the activation of caspases.[9] Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[8]
Inhibition of the mTOR Pathway
The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth and is often hyperactivated in cancer.[10] Tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors, offering a promising avenue for cancer therapy.[7][11] The incorporation of fluorine can contribute to the potency and selectivity of these inhibitors.[12]
Logical Workflow for Anticancer Drug Discovery with 6-Fluoro-Tetrahydroquinoline Derivatives
Caption: A streamlined workflow for the discovery and development of anticancer 6-fluoro-tetrahydroquinoline derivatives.
Neuroprotective Potential in Neurodegenerative Diseases
The blood-brain barrier permeability and neuroprotective properties of certain tetrahydroquinoline derivatives make them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][6][13]
Acetylcholinesterase (AChE) Inhibition
A key strategy in the symptomatic treatment of Alzheimer's disease is to inhibit the enzyme acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[14] Quinoline derivatives have been identified as potent AChE inhibitors, and the 6-fluoro substitution can enhance this activity.[15]
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of action of 6-fluoro-tetrahydroquinoline derivatives as AChE inhibitors.
Antioxidant and Anti-inflammatory Properties
Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. Some tetrahydroquinoline derivatives have demonstrated antioxidant properties, scavenging harmful free radicals, and anti-inflammatory effects.[8][16] These multimodal properties make them particularly interesting for complex diseases like Alzheimer's.
Antimicrobial and Other Therapeutic Avenues
The fluoroquinolone class of antibiotics is well-established, and it is plausible that 6-fluoro-tetrahydroquinoline derivatives may also possess antibacterial activity.[17] Their ability to inhibit bacterial DNA gyrase is a potential mechanism of action.[18] Additionally, research has explored tetrahydroisoquinoline derivatives, close structural relatives, for a wide range of other biological activities, including anti-HIV, anti-inflammatory, and antitubercular effects, suggesting that the therapeutic potential of 6-fluoro-tetrahydroquinolines may extend beyond oncology and neurodegeneration.[19][20][21]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for 6-fluoro-tetrahydroquinoline derivatives is still emerging, some general principles can be inferred from related compounds. The nature and position of substituents on the tetrahydroquinoline ring and any appended aromatic moieties play a crucial role in determining biological activity and target selectivity.[2][22] For example, in some anticancer derivatives, the substitution pattern on an aniline ring attached to the tetrahydroquinoline core significantly impacts cytotoxicity.[2]
Future Directions
The field of 6-fluoro-tetrahydroquinoline derivatives is ripe with opportunities for further research and development. Key future directions include:
-
Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of derivatives are needed to fully explore their therapeutic potential.
-
Target Identification and Validation: For derivatives with promising phenotypic effects, the identification and validation of their specific molecular targets are crucial.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Exploration of New Therapeutic Areas: The broad biological activities of the tetrahydroquinoline scaffold suggest that 6-fluoro derivatives may have applications in other disease areas, such as infectious and inflammatory diseases.
References
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Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]
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Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. (2024, July 15). PubMed. Retrieved February 21, 2024, from [Link]
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Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]
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Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. (2025, April 28). ACS Publications. Retrieved February 21, 2024, from [Link]
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Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. (2024, September 1). ScienceDirect. Retrieved February 21, 2024, from [Link]
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(PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020, June 10). ResearchGate. Retrieved February 21, 2024, from [Link]
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(PDF) New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2022, April 4). Academia.edu. Retrieved February 21, 2024, from [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). MDPI. Retrieved February 21, 2024, from [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). National Center for Biotechnology Information. Retrieved February 21, 2024, from [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). J Org Pharm Chem. Retrieved February 21, 2024, from [Link]
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Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. (2022, December 20). Taylor & Francis Online. Retrieved February 21, 2024, from [Link]
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(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2026, January 3). ResearchGate. Retrieved February 21, 2024, from [Link]
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Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2024, from [Link]
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6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. (2000, August 15). PubMed. Retrieved February 21, 2024, from [Link]
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Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020, June 17). Walsh Medical Media. Retrieved February 21, 2024, from [Link]
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Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors. (2010, August 12). PubMed. Retrieved February 21, 2024, from [Link]
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Cas 199186-69-1,(R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | lookchem. (n.d.). LookChem. Retrieved February 21, 2024, from [Link]
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Certain anticancer drug structures of quinoline derivatives I-VI and... (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]
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New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. (2025, March 15). PubMed. Retrieved February 21, 2024, from [Link]
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Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (2023, December 12). ACS Publications. Retrieved February 21, 2024, from [Link]
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Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction | Request PDF. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]
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6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Retrieved February 21, 2024, from [Link]
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An In-depth Technical Guide to the Chemical Structure and Properties of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
This guide provides a comprehensive analysis of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will dissect its structural features, predict its physicochemical and spectroscopic properties, and explore its potential as a valuable building block in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's core characteristics.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These molecules exhibit a wide range of therapeutic applications, including antibacterial, antiviral, antimalarial, and antitumor activities.[1] The introduction of a fluorine atom at the 6-position and an amine group at the 4-position of the tetrahydroquinoline core in 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is expected to significantly modulate its physicochemical and pharmacological properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3] The primary amine at the 4-position provides a key site for further chemical modification and potential interactions with biological targets.
Molecular Structure and Conformation
The core structure of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine consists of a bicyclic system where a benzene ring is fused to a saturated six-membered nitrogen-containing ring (a piperidine ring).
Key Structural Features:
-
Aromatic Ring: The benzene ring is substituted with a fluorine atom at the 6-position. This electron-withdrawing group influences the electron density of the aromatic system and the overall basicity of the molecule.
-
Saturated Heterocycle: The 1,2,3,4-tetrahydroquinoline portion of the molecule contains a chiral center at the C4 position, where the amine group is attached. Therefore, this compound can exist as a pair of enantiomers. The tetrahydropyridine ring typically adopts a half-chair conformation.[4]
-
Amine Substituent: The primary amine at the C4 position is a key functional group that imparts basicity to the molecule and serves as a handle for derivatization.
Caption: Chemical structure of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₉H₁₁FN₂ | Based on chemical structure |
| Molecular Weight | 166.20 g/mol | Based on chemical formula |
| Appearance | White to pale yellow solid | Similar to related compounds[5] |
| Melting Point | Expected to be a solid at room temperature | Similar to related compounds[5] |
| LogP | ~1.5 - 2.5 | Addition of a polar amine group will likely decrease the LogP compared to the parent 6-fluoro-1,2,3,4-tetrahydroquinoline. |
| pKa | ~8.5 - 9.5 (for the aliphatic amine) | The electron-withdrawing fluorine on the aromatic ring will slightly decrease the basicity of the aliphatic amine compared to the unsubstituted analog. |
Synthesis Strategy
A plausible synthetic route to 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine would likely involve a multi-step process starting from a commercially available precursor, such as 6-fluoro-1,2,3,4-tetrahydroquinoline.
Caption: Proposed synthetic workflow for 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.
Protocol: Hypothetical Synthesis
-
Oxidation: 6-Fluoro-1,2,3,4-tetrahydroquinoline can be oxidized at the 4-position to yield the corresponding ketone, 6-fluoro-1,2,3,4-tetrahydroquinolin-4-one. This transformation can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or chromium-based reagents. The reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion.
-
Reductive Amination: The resulting ketone intermediate would then undergo reductive amination. This is a powerful reaction for the formation of amines. The ketone would be reacted with a source of ammonia (e.g., ammonium acetate) or a protected amine, followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This one-pot reaction would introduce the amine group at the 4-position.
-
Purification: The final product, 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine, would be purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity.
Spectroscopic Characterization (Predicted)
The structure of the synthesized 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine would be confirmed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic-H | 6.5 - 7.2 | m | |
| NH (aliphatic) | 1.5 - 3.0 (broad) | s | |
| NH₂ | 1.0 - 2.5 (broad) | s | |
| H4 | 3.5 - 4.0 | m | |
| H2 | 3.0 - 3.5 | m | |
| H3 | 1.8 - 2.5 | m |
Rationale: The aromatic protons will appear in the downfield region. The protons on the saturated ring will be in the upfield region. The proton at C4 (H4), being adjacent to the amine group, will be deshielded compared to the other aliphatic protons. The broadness of the NH and NH₂ signals is due to quadrupole broadening and proton exchange.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C | 110 - 150 |
| C-F | 155 - 165 (with ¹JCF coupling) |
| C4 | 45 - 55 |
| C2 | 40 - 50 |
| C3 | 25 - 35 |
Rationale: The aromatic carbons will resonate in the typical downfield region. The carbon attached to the fluorine atom will show a characteristic large one-bond carbon-fluorine coupling constant. The aliphatic carbons will appear in the upfield region, with the C4 carbon being deshielded due to the attached nitrogen atom.
Mass Spectrometry
Mass spectrometry will be used to confirm the molecular weight of the compound.
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z 167.10 |
Rationale: In positive ion mode ESI-MS, the molecule is expected to be readily protonated at one of the nitrogen atoms to give the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |
| N-H stretch (secondary amine) | 3200 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2960 |
| C=C stretch (aromatic) | 1500 - 1600 |
| C-F stretch | 1000 - 1200 |
Applications in Drug Discovery
The 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the primary amine allows for the facile introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Neuropharmacology: The tetrahydroquinoline core is found in compounds targeting central nervous system (CNS) disorders.[3] The fluorine atom can enhance blood-brain barrier permeability, making this scaffold attractive for developing drugs for neurological conditions.
-
Oncology: Derivatives of tetrahydroquinoline have been investigated as anticancer agents.[6] The 4-amino substituent could be modified to interact with specific targets in cancer cells.
-
Infectious Diseases: The tetrahydroquinoline nucleus is present in antimalarial and antibacterial agents.[1] New derivatives of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine could be synthesized and screened for activity against various pathogens.
Caption: Potential drug discovery pathways for 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.
Conclusion
6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine represents a valuable and versatile chemical entity with significant potential in drug discovery and development. Its unique combination of a fluorinated tetrahydroquinoline core and a reactive primary amine at the 4-position makes it an attractive starting point for the synthesis of diverse compound libraries. The predictive analysis of its physicochemical and spectroscopic properties provided in this guide serves as a foundational resource for researchers working with this and related molecules. Further experimental validation of these predictions will be crucial in fully elucidating the chemical and biological profile of this promising compound.
References
-
SpectraBase. (n.d.). 6-fluoro-2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Razak, M. A. J. A., & Kadhum, M. A. (2020). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology, 14(4). Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Acta Crystallographica Section E. (2014). Crystal structure of 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Retrieved from [Link]
-
Molecules. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
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European Journal of Medicinal Chemistry. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Retrieved from [Link]
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- 3. chemimpex.com [chemimpex.com]
- 4. Crystal structure of 1-[(2S*,4R*)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
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Medicinal Chemistry Scaffold Profile: 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
Executive Summary
The 6-fluoro-1,2,3,4-tetrahydroquinolin-4-amine (6-F-THQ-4-NH2) scaffold represents a high-value pharmacophore in modern drug discovery.[1] Belonging to the privileged class of tetrahydroquinolines (THQs), this specific core integrates three critical design elements: a conformationally restricted aniline, a metabolically strategic fluorine substitution at the C6 position, and a versatile primary amine vector at C4.
This guide provides a technical deep-dive into the synthesis, structure-activity relationship (SAR), and therapeutic utility of this scaffold. It is designed for medicinal chemists seeking to exploit this framework for kinase inhibition (e.g., mTOR, PI3K), GPCR modulation, and infectious disease targets.
Structural Analysis & Pharmacophore Logic
The "Privileged" Nature of the Core
The 1,2,3,4-tetrahydroquinoline ring system is ubiquitous in natural products (e.g., angustureine, virantmycin) and synthetic drugs.[2][3] The 6-F-THQ-4-NH2 variant offers distinct advantages over the unsubstituted parent:
| Structural Feature | Medicinal Chemistry Function |
| C6-Fluorine | Metabolic Blocking: Prevents para-hydroxylation relative to the aniline nitrogen, a common metabolic soft spot (Phase I metabolism).Electronic Modulation: Lowers the pKa of the N1 aniline, reducing potential toxicity associated with electron-rich anilines (e.g., quinone imine formation). |
| C4-Amine | Vectorization: Provides a handle for extending the molecule into solvent-exposed regions or specific binding pockets (e.g., the ribose-binding pocket of kinases).Stereogenicity: The C4 carbon is chiral, allowing for the design of enantioselective ligands that exploit specific 3D spatial constraints. |
| N1-Position | Capping: Acts as a nucleophile for diverse capping groups (ureas, amides, sulfonamides) to interact with hydrophobic regions or "hinge" regions in kinases. |
Pharmacophore Map
The following diagram illustrates the functional vectors of the scaffold.
Figure 1: Pharmacophore vector analysis of the 6-fluoro-tetrahydroquinolin-4-amine scaffold.
Synthetic Methodologies
Accessing the 4-amino-6-fluoro-THQ core typically proceeds via the 4-ketone intermediate. The choice of route depends on the desired substitution at C2 and the need for enantiopurity.
Primary Route: Reductive Amination of 6-Fluoro-4-chromanone/quinolinone
This is the most robust method for generating libraries. It begins with the commercially available 6-fluoro-2,3-dihydroquinolin-4(1H)-one.
Workflow Diagram
Figure 2: General reductive amination workflow.
Detailed Experimental Protocol
Objective: Synthesis of rac-6-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride.
Reagents:
-
6-Fluoro-2,3-dihydroquinolin-4(1H)-one (1.0 eq)
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (NaBH3CN) (1.5 eq)
-
Methanol (anhydrous)
-
HCl (4M in dioxane)
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 6-fluoro-2,3-dihydroquinolin-4(1H)-one (1.65 g, 10 mmol) in anhydrous methanol (50 mL). Add ammonium acetate (7.7 g, 100 mmol) in one portion.
-
Equilibration: Stir the mixture at room temperature for 30 minutes under nitrogen atmosphere.
-
Reduction: Cool the solution to 0°C. Carefully add NaBH3CN (0.94 g, 15 mmol) portion-wise. Caution: Cyanide generation is possible; use a vented hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor consumption of ketone by TLC (50% EtOAc/Hexanes).
-
Quench: Quench with 1N NaOH until pH > 10.
-
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. The crude amine is often an oil.
-
Salt Formation: Dissolve the crude oil in minimal diethyl ether/DCM. Add 4M HCl in dioxane dropwise at 0°C. The precipitate is filtered and washed with ether to yield the dihydrochloride salt.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the disappearance of the ketone signal and the appearance of the C4-H methine proton (multiplet around 4.2–4.5 ppm).
-
MS (ESI): [M+H]+ = 167.1.
Therapeutic Applications & Case Studies
Kinase Inhibition (mTOR/PI3K)
The THQ scaffold mimics the adenine ring of ATP. In mTOR inhibitors, the N1 position often binds to the hinge region of the kinase, while the C4-amine extends into the ribose pocket, interacting with Asp/Glu residues.
-
Mechanism: The 6-fluorine atom modulates the electron density of the aromatic ring, influencing the strength of the N1-hinge hydrogen bond. It also fills small hydrophobic pockets often found near the gatekeeper residue.
-
Reference: Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor.[4] (Future Med Chem, 2022).[4][5]
Antimalarial Agents
The Medicines for Malaria Venture (MMV) Pathogen Box contains THQ derivatives (e.g., MMV692140) with potent activity against Plasmodium falciparum.
-
SAR Insight: Substitution at the 6-position is critical. While 6-H and 6-OMe variants exist, the 6-Fluoro analog often provides the optimal balance of lipophilicity (LogP) and metabolic stability, preventing rapid clearance in vivo.
Epac Inhibitors
Specific 6-fluoro-THQ derivatives have been identified as inhibitors of Epac (Exchange Protein directly Activated by cAMP) .[1]
-
Significance: Epac involves cAMP signaling pathways distinct from PKA. Inhibitors here are valuable probes for studying cardiac hypertrophy and pancreatic insulin secretion.
References
-
Synthesis & Domino Reactions: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... PMC. Available at: [Link]
-
Kinase Inhibition: Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer.[4] Future Med Chem. Available at: [Link][4]
-
Antimalarial Activity: Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box. PMC. Available at: [Link]
-
Chemical Properties: 6-Fluoro-1,2,3,4-tetrahydroquinoline Compound Summary. PubChem.[6] Available at: [Link]
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- 3. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline | 50396-67-3 | Benchchem [benchchem.com]
- 4. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | CID 591684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing Metabolic Stability of Tetrahydroquinoline Amines Through Strategic Fluorination
An In-Depth Technical Guide:
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for evaluating and enhancing the metabolic stability of fluorinated tetrahydroquinoline amines. We will delve into the underlying metabolic pathways, the strategic role of fluorine in mitigating metabolic liabilities, and detailed protocols for robust in vitro assessment.
Introduction: The Critical Role of Metabolic Stability
In drug discovery, achieving a desirable pharmacokinetic profile is as crucial as attaining high potency and selectivity. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] Compounds with low metabolic stability are often rapidly cleared from the body, leading to short half-lives and poor oral bioavailability, which can hinder the development of a viable drug candidate.[2][3]
The liver is the primary site of drug metabolism, where a host of enzymes, broadly categorized into Phase I and Phase II, work to functionalize and detoxify xenobiotics, preparing them for excretion.[4][5] Early assessment of metabolic stability using in vitro systems is therefore an indispensable step to identify and address metabolic liabilities, guiding medicinal chemistry efforts to optimize drug candidates.[1][3][4][6]
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, but like many nitrogen-containing heterocycles, it can be prone to metabolic degradation. A powerful and widely adopted strategy to enhance metabolic stability is the introduction of fluorine atoms at or near metabolically vulnerable positions.[7][8][9] The unique properties of fluorine—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—can be leveraged to block sites of metabolism, modulate physicochemical properties, and ultimately improve a compound's pharmacokinetic profile.[8][9][10][11]
Section 1: Understanding the Metabolic Landscape
Metabolic Pathways of Tetrahydroquinoline Amines
The tetrahydroquinoline nucleus and its associated amine functionalities present several potential sites for enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes, which are the main drivers of Phase I metabolism.[12][13] Understanding these "metabolic soft spots" is the first step in designing more robust molecules.
Common metabolic pathways include:
-
Aromatic Hydroxylation: CYP enzymes frequently oxidize electron-rich aromatic rings. For tetrahydroquinolines, this typically occurs on the benzene ring portion of the scaffold.[14]
-
Oxidation of the Alicyclic Ring: The saturated portion of the tetrahydroquinoline ring is susceptible to hydroxylation at positions adjacent to the nitrogen atom or the aromatic ring.
-
N-Dealkylation: If the amine is secondary or tertiary, the removal of alkyl groups is a very common metabolic route mediated by CYPs.
-
N-Oxidation: The nitrogen atom itself can be directly oxidized.
The specific sites and rates of metabolism are dictated by the overall electronic and steric properties of the molecule and its affinity for the active sites of various CYP isoforms.[15]
The Strategic Impact of Fluorination
The introduction of fluorine can profoundly alter a molecule's metabolic fate through several mechanisms.[10][16] This is not simply due to the strength of the C-F bond, but a combination of effects that influence enzyme-substrate interactions.[15]
-
Metabolic Blocking: Replacing a C-H bond at a site of oxidative metabolism with a much stronger C-F bond (bond energy ~485 kJ/mol for C-F vs. ~416 kJ/mol for C-H) makes enzymatic C-H abstraction significantly more difficult, effectively "blocking" that metabolic pathway.[7][9][10] This is the most direct application for improving stability.[11]
-
Electronic Modulation: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within the molecule.[7] This can deactivate an aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[17] This electronic perturbation can also lower the pKa of nearby amines, which can influence binding to metabolizing enzymes.[7]
-
Conformational Effects: Fluorine substitution can influence the preferred conformation of a molecule, which may result in a poorer fit within the active site of a metabolizing enzyme, thereby reducing the rate of metabolism.[17]
The diagram below illustrates how strategic fluorination can shield a hypothetical tetrahydroquinoline amine from common metabolic attacks.
Caption: Metabolic liabilities and the protective mechanisms of fluorination.
Section 2: Experimental Assessment of Metabolic Stability
To quantify the metabolic stability of drug candidates, in vitro assays using liver-derived preparations are essential.[18] The two most common systems are liver microsomes and hepatocytes.[19]
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum, rich in Phase I enzymes, particularly CYPs.[20] They are cost-effective and suitable for high-throughput screening of CYP-mediated metabolism.[21] However, they lack Phase II enzymes and the cellular context of intact cells.
-
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[5][22][23] They provide a more comprehensive and physiologically relevant model of hepatic metabolism but are more expensive and have lower throughput.[23][24]
Protocol: Liver Microsomal Stability Assay
This protocol describes a typical procedure for determining metabolic stability using pooled human liver microsomes (HLM). The goal is to measure the rate of disappearance of the parent compound over time.
Causality Behind Choices:
-
NADPH: This cofactor is essential for the catalytic activity of CYP450 enzymes. Incubations are run with and without NADPH to distinguish between enzymatic degradation and chemical instability.[25]
-
37°C Incubation: This temperature is used to mimic physiological conditions.
-
Quenching with Cold Acetonitrile: This step has a dual purpose: the cold temperature and organic solvent halt all enzymatic activity, and the acetonitrile precipitates proteins, clarifying the sample for analysis.[24]
-
Internal Standard (IS): The IS is added after quenching to control for variations in sample processing and instrument response during LC-MS/MS analysis.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute in buffer to an intermediate concentration.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[26]
-
Prepare an NADPH regenerating solution or a direct NADPH solution (e.g., 10 mM in buffer).
-
Prepare the termination solution: cold acetonitrile containing a suitable internal standard (a structurally unrelated compound with good ionization efficiency).
-
-
Incubation Setup:
-
In a 96-well plate, add the liver microsome suspension and the test compound solution. The final concentration of microsomes should be ~0.5 mg/mL and the test compound ~1 µM.[25]
-
Include control wells: a negative control without NADPH to check for non-CYP degradation and a positive control with a known rapidly metabolized compound (e.g., verapamil, imipramine).[25][27]
-
Pre-incubate the plate at 37°C for 10 minutes in a shaking water bath or incubator.[27]
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the negative control). This is time zero (T=0).
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from the incubation plate to a collection plate containing the cold termination solution.[21][25]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal and centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the peak area ratio of the test compound to the internal standard at each time point.[28][29]
-
Protocol: Hepatocyte Stability Assay
This protocol uses cryopreserved hepatocytes to provide a more complete metabolic picture, including both Phase I and Phase II pathways.
Causality Behind Choices:
-
Cryopreserved Hepatocytes: Offer convenience and retain enzymatic activities similar to fresh hepatocytes.[22] They provide the full cellular machinery for metabolism.
-
CO2 Incubator: Maintains the pH of the culture medium and cell viability during the incubation period.
-
Longer Incubation Times: Hepatocyte assays are often run for longer periods (e.g., up to 4 hours) to capture the metabolism of more stable compounds and the formation of secondary (Phase II) metabolites.[18][30]
Step-by-Step Methodology:
-
Reagent and Cell Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Perform a cell count and viability check (e.g., using Trypan Blue). Cell viability should be high (>80%).
-
Dilute the hepatocyte suspension to the desired final density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[22][31]
-
Prepare the test compound solution in the incubation medium at a final concentration of ~1 µM.
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.[22]
-
Add the test compound solution to initiate the reaction. Also include positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) and vehicle controls.[24]
-
Place the plate in a humidified 37°C, 5% CO2 incubator on an orbital shaker to keep the cells in suspension.[5]
-
-
Sampling and Termination:
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal assay (centrifugation, supernatant transfer).
-
Analyze by LC-MS/MS to quantify the parent compound remaining over time.[5]
-
Section 3: Data Analysis and Interpretation
The primary goal of the analysis is to determine the rate at which the compound is metabolized. This is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[6]
-
Plot the Data: For each compound, plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.
-
Determine the Slope: The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
A longer half-life indicates greater metabolic stability.[21]
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint is a measure of the inherent ability of the liver to metabolize a drug.[20]
-
For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in incubation)
-
For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (incubation volume in µL / number of hepatocytes in millions)[22][31]
-
A lower CLint value signifies better metabolic stability.[21]
-
Data Presentation
Quantitative data should be summarized in a clear, structured table to allow for easy comparison across a series of compounds. This facilitates the establishment of structure-activity relationships (SAR) and structure-metabolism relationships (SMR).
Table 1: Sample Metabolic Stability Data for a Series of Fluorinated Tetrahydroquinolines
| Compound ID | Substitution Pattern | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| THQ-001 | Unsubstituted | 12 | 115.5 | 25 | 55.4 |
| THQ-002 | 6-Fluoro | 45 | 30.8 | 80 | 17.3 |
| THQ-003 | 8-Fluoro | 28 | 49.5 | 55 | 25.2 |
| THQ-004 | 6-Trifluoromethyl | > 60 | < 23.1 | > 120 | < 11.6 |
Interpretation:
-
The unsubstituted parent compound THQ-001 is rapidly metabolized.
-
Introducing a fluorine at the 6-position (THQ-002 ) significantly improves stability, suggesting the 6-position may be a primary site of aromatic hydroxylation.
-
Fluorination at the 8-position (THQ-003 ) also improves stability, but to a lesser extent.
-
The electron-withdrawing trifluoromethyl group at the 6-position (THQ-004 ) provides the greatest stability, likely by both sterically blocking and electronically deactivating the ring, leading to a much lower intrinsic clearance.[11]
Conclusion
Evaluating and optimizing the metabolic stability of lead compounds is a cornerstone of modern drug discovery. For scaffolds like tetrahydroquinoline amines, which possess inherent metabolic liabilities, strategic fluorination is a proven and effective tactic. By understanding the common metabolic pathways and leveraging the unique properties of fluorine to block these routes, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles.
The robust in vitro protocols detailed in this guide, using both liver microsomes and hepatocytes, provide a reliable system for quantifying metabolic stability. When the data from these assays are used to calculate key parameters like half-life and intrinsic clearance, they offer clear, actionable insights that can guide the drug development process, ultimately reducing attrition and increasing the probability of success in clinical development.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
- WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays.
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Comprehensive Technical Guide on 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine: Molecular Characterization and Synthetic Workflows
Executive Summary
In contemporary drug discovery, the functionalization of privileged scaffolds is a cornerstone of rational drug design. 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine (CAS: 1243359-88-7) represents a highly versatile, stereochemically rich building block[1]. By combining the conformational flexibility of a partially saturated bicyclic system with the metabolic stability imparted by fluorine and the functional handle of a primary amine, this molecule serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and novel antimicrobial agents. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and field-proven synthetic methodologies.
Molecular Architecture and Physicochemical Profiling
As an Application Scientist, establishing the precise molecular identity of a compound is the first step in assay development and synthetic planning.
Derivation of Formula and Molecular Weight
The molecular formula C₉H₁₁FN₂ is derived systematically through the structural evolution of the parent heterocycle:
-
Base Scaffold: The 1,2,3,4-tetrahydroquinoline core contributes a base formula of C₉H₁₁N.
-
Halogenation: Substitution of a hydrogen atom at the C6 position on the aromatic ring with a fluorine atom shifts the formula to C₉H₁₀FN.
-
Amination: The installation of a primary amine (-NH₂) at the benzylic C4 position replaces a methine proton. The addition of one nitrogen and two hydrogens, minus the displaced proton, yields the final formula of C₉H₁₁FN₂ [2].
The exact molecular weight is calculated based on the standard atomic weights: Carbon (9 × 12.011), Hydrogen (11 × 1.008), Fluorine (1 × 18.998), and Nitrogen (2 × 14.007), resulting in 166.20 g/mol [2].
Quantitative Data Summary
| Property | Value | Scientific Relevance |
| Compound Name | 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine | IUPAC Nomenclature |
| CAS Registry Number | 1243359-88-7 | Unique identifier for sourcing[1] |
| Molecular Formula | C₉H₁₁FN₂ | Stoichiometric basis for reactions[2] |
| Molecular Weight | 166.20 g/mol | Required for molarity/yield calculations[2] |
| Exact Mass | 166.0906 Da | Target for High-Resolution Mass Spec (HRMS) |
| Topological Polar Surface Area | ~38.0 Ų | Indicates excellent membrane permeability |
| H-Bond Donors / Acceptors | 2 / 2 | Facilitates strong target-protein interactions |
Pharmacological Rationale: Structural Significance
Every functional group in 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine serves a specific, causal purpose in medicinal chemistry:
-
The Tetrahydroquinoline Core: Unlike fully aromatic quinolines, the partially saturated ring introduces an sp³-hybridized carbon framework. This provides 3D conformational vectors, allowing the molecule to escape "flatland" and bind to complex protein pockets with higher selectivity.
-
6-Fluoro Substitution: The C6 position is highly susceptible to cytochrome P450-mediated oxidative metabolism (para-hydroxylation). Introducing a highly electronegative, sterically compact fluorine atom blocks this metabolic liability, significantly enhancing the in vivo half-life of derived drugs. Furthermore, the C–F bond lowers the pKa of the adjacent aromatic amine, modulating the molecule's overall basicity.
-
4-Amine Functionalization: The primary amine at C4 acts as a critical vector for divergent synthesis. It allows for rapid derivatization via amide coupling, reductive amination, or urea formation. Biologically, it serves as a potent hydrogen bond donor/acceptor, often interacting with key aspartate or glutamate residues in kinase hinge regions.
Synthetic Methodologies and Experimental Workflows
Direct reductive amination of 6-fluoro-2,3-dihydroquinolin-4(1H)-one with ammonia often leads to the formation of undesired secondary amine dimers due to the high reactivity of the primary amine intermediate. To ensure high chemoselectivity and yield, a two-step oxime formation and subsequent reduction protocol is the field-standard.
Step-by-Step Experimental Protocol
Step 1: Oxime Formation (Intermediate Stabilization)
-
Suspend 6-fluoro-2,3-dihydroquinolin-4(1H)-one (1.0 eq) in absolute ethanol.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium acetate (NaOAc, 1.5 eq) to buffer the reaction.
-
Reflux the mixture for 2-4 hours. The causality here is critical: the oxime intermediate is electronically stable and sterically prevents dimerization, acting as a dedicated trap for the ketone.
-
Quench with water, filter the precipitated oxime, and dry under a vacuum.
Step 2: Catalytic Hydrogenation
-
Dissolve the oxime intermediate in methanol.
-
Add a catalytic amount of Raney-Nickel or 5% Pd/C. Expert Note: If using Pd/C, maintain mild hydrogen pressure (1 atm) to prevent the reductive defluorination of the C6-fluorine, a common side reaction under harsh conditions.
-
Stir under H₂ atmosphere at room temperature until hydrogen uptake ceases.
-
Filter through a Celite pad to remove the catalyst and concentrate the filtrate.
Workflow Visualization
Figure 1: Two-step synthetic workflow for 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.
Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, the purification and validation steps must act as a self-validating system.
Orthogonal Acid-Base Purification: By exploiting the differential pKa of the newly formed primary aliphatic amine at C4 (pKa ~9-10) versus the secondary aromatic amine of the tetrahydroquinoline core (pKa ~4-5), an acid-base extraction serves as an intrinsic validation step. Partitioning the crude mixture in 1M HCl selectively protonates the C4-amine, driving it into the aqueous phase while unreacted ketone or oxime remains in the organic phase. Subsequent basification of the aqueous layer (pH 12) precipitates the pure target compound. If precipitation occurs, the reduction was successful.
Spectroscopic Validation:
-
LC-MS: Confirms the molecular weight. The expected pseudo-molecular ion [M+H]⁺ is 167.1 m/z .
-
¹H NMR (DMSO-d₆): The disappearance of the oxime/ketone signals and the appearance of a distinct methine triplet/multiplet at ~3.8 ppm (C4-H) alongside a broad singlet at ~1.5-2.0 ppm (NH₂ protons, exchangeable with D₂O) confirms the primary amine.
-
¹⁹F NMR: A distinct singlet at approximately -120 to -125 ppm confirms the retention of the critical C6-fluorine atom, validating that no defluorination occurred during hydrogenation.
References
Sources
The Strategic Role of Fluorine Substitution in Tetrahydroquinoline Scaffold Optimization: A Mechanistic Guide to Enhancing Binding Affinity
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous bioactive molecules ranging from oncology therapeutics to neuroprotective agents. However, optimizing the binding affinity of THQ derivatives often requires precise electronic and steric tuning.
As a Senior Application Scientist, I have consistently observed that the strategic installation of fluorine—the most electronegative element—transforms the pharmacokinetic and pharmacodynamic profiles of THQ scaffolds. This guide explores the causality behind fluorine-mediated affinity enhancement, dissects field-proven case studies across multiple target classes (EPAC1, mTOR, and LRRK2), and provides self-validating experimental workflows for synthesizing and profiling these high-value pharmaceutical intermediates.
The Physicochemical Causality of Fluorination
Why does replacing a hydrogen atom with a fluorine atom fundamentally alter a molecule's interaction with its biological target? The answer lies in the unique physicochemical properties of fluorine, which allow medicinal chemists to fine-tune molecular behavior without introducing significant steric bulk 1.
-
Halogen Bonding and Multipolar Interactions: Fluorine is highly electronegative. When attached to the THQ aromatic ring, it creates a strong local dipole. This allows the fluorine atom to act as a potent hydrogen bond acceptor or participate in orthogonal multipolar interactions (halogen bonding) with electropositive regions of the target protein's binding pocket.
-
pKa Modulation and Desolvation: Fluorine substitution exerts a strong inductive electron-withdrawing effect. Depending on its position, it can lower the pKa of the adjacent basic amine (the THQ nitrogen), altering the ionization state at physiological pH. This directly optimizes the desolvation penalty—the energy required to strip water molecules away from the drug before it enters the lipophilic binding pocket.
-
Conformational Locking: Due to stereoelectronic effects (such as the gauche effect), fluorine can restrict the rotational freedom of adjacent functional groups, effectively "locking" the THQ ring into its bioactive conformation. This reduces the entropic penalty associated with target binding.
Diagram 1: Thermodynamic and kinetic pathways by which fluorine substitution enhances THQ binding affinity.
Case Studies in Target Binding
EPAC1 Antagonists: The 6-Fluoro Advantage
Exchange Proteins directly Activated by cAMP (EPAC) are critical signaling nodes. The development of CE3F4 (a 6-fluoro-5,7-dibromo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline) demonstrated that halogenation of the THQ core is vital for activity. Structure-activity relationship (SAR) studies revealed that removing the fluorine atom results in a massive loss of binding affinity 2. The 6-fluoro substitution provides optimal hydrogen bonding capabilities with the EPAC1 active site while maintaining the necessary lipophilicity to cross cellular membranes.
Diagram 2: Canonical EPAC1 signaling pathway disrupted by high-affinity fluorinated THQ inhibitors.
mTOR Inhibitors: Trifluoromethyl Synergies
In oncology, morpholine-substituted THQ derivatives have been developed as potent mTOR inhibitors. Recent computational and cellular analyses indicate that incorporating electronegative substituents like fluorine or trifluoromethyl (-CF3) groups on the aromatic rings significantly enhances binding to the mTOR active site 3. A compound featuring a 3-fluoro and 5-trifluoromethyl substitution achieved an IC50 of 0.062 µM in A549 lung cancer cells, driven by enhanced hydrophobic packing and halogen bonding.
PROTAC Degraders (LRRK2): Fine-Tuning Cooperativity
In the development of XL01126, a PROTAC degrader for Leucine-Rich Repeat Kinase 2 (LRRK2), fluorine substitution was introduced on the phenyl group of the von Hippel-Lindau (VHL) ligand 4. While PROTACs are large molecules, subtle fluorination at permissible sites fine-tunes the physicochemical properties, enabling the formation of a highly cooperative ternary complex (α = 5.7) between the E3 ligase and the target protein, ultimately driving target degradation at nanomolar concentrations.
Quantitative Data Summary
Table 1: Comparative Binding Affinities of Tetrahydroquinoline Derivatives
| Target | Compound Scaffold | Substitution Pattern | IC50 / DC50 | Primary Binding Mechanism |
| EPAC1 | THQ (CE3F4 analog) | H (Unsubstituted) | 59.8 µM | Baseline hydrophobic interaction |
| EPAC1 | THQ (CE3F4 analog) | 6-Fluoro, 5,7-Dibromo | 2.4 µM | Halogen bonding & enhanced dipole |
| mTOR | Morpholine-THQ | H (Unsubstituted) | >10 µM | Weak active site interaction |
| mTOR | Morpholine-THQ | 3-Fluoro, 5-CF3 | 0.062 µM | Hydrophobic packing & strong H-bond |
| LRRK2 | PROTAC (XL01126) | Fluoro-phenyl (VHL) | 15–72 nM | Optimized ternary complex cooperativity |
Self-Validating Experimental Workflows
To harness the potential of fluorinated THQs, researchers must employ robust methodologies for both synthesis and kinetic profiling. Below are the standard operating procedures utilized in advanced medicinal chemistry laboratories.
Protocol 1: Synthesis of Fluorinated THQ Libraries via Povarov Reaction
Causality Check: Why use the Povarov reaction? This multi-component imino Diels-Alder reaction allows for the rapid, modular assembly of the THQ core from simple anilines, aldehydes, and dienophiles. It is highly tolerant of fluorinated substrates, enabling precise positional isomerism for SAR studies 5.
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a fluorinated aniline (e.g., 4-fluoroaniline) and 1.0 equivalent of an aldehyde in anhydrous acetonitrile (0.5 M).
-
Catalysis: Add 10 mol% of molecular iodine (I2) or Indium(III) chloride (InCl3) as a Lewis acid catalyst. Stir at room temperature for 30 minutes to form the Schiff base intermediate.
-
Cycloaddition: Add 1.2 equivalents of an electron-rich dienophile (e.g., an enol ether or cyclopentadiene).
-
Reaction & Monitoring: Stir the mixture at ambient temperature or under microwave irradiation (10–15 min). Monitor via TLC until the imine is fully consumed.
-
Validation Checkpoint (Self-Validation): Perform crude 19F-NMR. The presence of a sharp, shifted fluorine peak confirms the integrity of the C-F bond post-cyclization. If defluorination is observed, lower the reaction temperature or switch to a milder catalyst.
-
Purification: Quench with saturated aqueous Na2S2O3, extract with ethyl acetate, and purify via flash chromatography to isolate the cis/trans fluorinated THQ diastereomers.
Protocol 2: Binding Affinity Assessment via Surface Plasmon Resonance (SPR)
Causality Check: While Fluorescence Polarization (FP) is excellent for primary screening, SPR provides real-time kinetic data (kon and koff), which is essential for understanding how fluorine substitution impacts the residence time of the drug on the target.
-
Sensor Chip Preparation: Immobilize the target protein (e.g., EPAC1 or mTOR) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of 2000-3000 Response Units (RU).
-
Analyte Preparation: Prepare a 2-fold dilution series of the fluorinated THQ compound in running buffer (e.g., PBS-P+ with 2% DMSO) ranging from 10x the expected Kd down to 0.1x Kd.
-
Kinetic Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.
-
Validation Checkpoint (Self-Validation): Ensure the reference-subtracted sensorgrams return to baseline during the dissociation phase. If baseline drift occurs, it indicates non-specific binding or covalent interaction, requiring the addition of a detergent (e.g., Tween-20) to the running buffer.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (ka), dissociation rate (kd), and overall affinity (Kd = kd/ka).
Diagram 3: End-to-end experimental workflow for synthesizing and validating fluorinated THQ libraries.
Conclusion
Fluorine substitution is not merely a structural tweak; it is a fundamental reprogramming of a molecule's physicochemical identity. In the context of the tetrahydroquinoline scaffold, precise fluorination optimizes desolvation, enforces bioactive conformations, and establishes critical multipolar interactions with target proteins. By integrating rational design with robust synthetic methodologies like the Povarov reaction and rigorous kinetic profiling, drug development professionals can systematically unlock the therapeutic potential of fluorinated THQs.
References
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 1
-
Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI Molecules. 3
-
Courilleau, D., et al. (2012). Identification of a tetrahydroquinoline analog as a pharmacological inhibitor of the cAMP-binding protein Epac. Journal of Biological Chemistry.2
-
Liu, X., et al. (2022). Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2. Journal of the American Chemical Society. 4
-
ResearchGate Compendium. (2025). Advances on Catalytic Approaches towards the Synthesis of Quinoline Derivatives Using Povarov Reaction. 5
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history and discovery of 6-fluoro-tetrahydroquinoline analogs
Title: The 6-Fluoro-Tetrahydroquinoline Scaffold: History, Discovery, and Mechanistic Insights into EPAC1 Inhibition
Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive molecules. The strategic incorporation of a fluorine atom at the 6-position significantly modulates the physicochemical properties of the molecule, enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity[1]. Over the past decade, 6-fluoro-THQ analogs have transitioned from niche synthetic intermediates to the forefront of targeted therapeutics. This whitepaper provides an in-depth technical analysis of the discovery, synthesis, and pharmacological application of 6-fluoro-THQ derivatives, with a specific focus on the prototypical Exchange Protein Directly Activated by cAMP (EPAC1) inhibitor, CE3F4.
Historical Context and Scaffold Evolution
Historically, the THQ scaffold was utilized primarily in the development of antimicrobial agents and cholesteryl ester transfer protein (CETP) inhibitors. However, the discovery that cyclic AMP (cAMP) signaling is compartmentalized into membrane-proximal nanodomains challenged the classical paradigm that Protein Kinase A (PKA) was the sole effector of cAMP[2]. The identification of EPAC1 and EPAC2 as parallel cAMP sensors necessitated the development of selective pharmacological interventions[3].
In 2012, a major breakthrough occurred when a high-throughput screen of the Chimiothèque Nationale Essentielle library identified a highly specific 6-fluoro-THQ analog named CE3F4 (5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde)[4]. The 6-fluoro substitution, combined with 5,7-dibromination and N-formylation, proved optimal for EPAC1 inhibition, marking the beginning of a new era in targeted cardiovascular and oncological therapies[1][5].
Chemical Synthesis of the 6-Fluoro-THQ Core
The foundation of developing CE3F4 and its analogs relies on the robust synthesis of the 6-fluoro-1,2,3,4-tetrahydroquinoline core (CAS: 59611-52-8)[6]. As a Senior Application Scientist, I emphasize that the choice of reducing agents and solvent systems here is not arbitrary; it is dictated by the need to prevent defluorination while fully reducing the amide carbonyl.
Protocol: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline
Objective: Reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one to the corresponding cyclic amine.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C[7].
-
Causality: THF is a polar aprotic solvent that strongly coordinates the lithium ion, enhancing the nucleophilic hydride transfer. The argon atmosphere prevents the highly reactive LiAlH₄ from reacting with atmospheric moisture.
-
-
Substrate Addition: Slowly add a solution of 6-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 equivalent) in THF dropwise to the suspension[7].
-
Causality: The reduction of the amide is highly exothermic. Dropwise addition controls the reaction kinetics and prevents thermal runaway.
-
-
Reduction Phase: Allow the reaction mixture to warm to room temperature, then stir for 2 hours (or heat to reflux depending on batch size)[7][8].
-
Causality: LiAlH₄ is a strong enough reducing agent to convert the amide to an amine without cleaving the strong C-F bond at the 6-position.
-
-
Quenching (Fieser Method): Cool the vessel to 0 °C. Sequentially add water (1 mL per g of LiAlH₄), 15% NaOH (1 mL), and water (3 mL)[8].
-
Causality: This specific quenching sequence safely hydrolyzes the unreacted hydride and precipitates the aluminum salts as a granular, easy-to-filter white solid, preventing emulsion formation.
-
-
Isolation: Filter the mixture through diatomaceous earth (Celite). Dilute the filtrate with ethyl acetate, wash sequentially with water and saturated sodium chloride (brine), and dry the organic phase over anhydrous Na₂SO₄[7]. Concentrate under reduced pressure to yield the product as a brown liquid (typically ~81% yield)[7].
Mechanistic Pharmacology: Uncompetitive EPAC1 Inhibition
The most fascinating aspect of the 6-fluoro-THQ analog CE3F4 is its mechanism of action. Unlike competitive inhibitors that must overcome massive intracellular pools of cAMP, CE3F4 acts as an uncompetitive inhibitor [3].
CE3F4 does not bind to the apo-enzyme. Instead, it requires cAMP to bind to EPAC1 first. Once the cAMP-EPAC1 complex is formed, CE3F4 binds to the active conformation, locking the enzyme and preventing it from catalyzing the guanine nucleotide exchange (GDP for GTP) on its downstream effector, Rap1[4][5].
Diagram 1: EPAC1 Signaling Pathway and Uncompetitive Inhibition by CE3F4.
Stereochemistry and Rotamers
Being an N-formyl compound, CE3F4 exists as interconverting rotamers (a 3:1 E:Z mixture)[3]. Furthermore, the stereochemistry at the C2 position is highly critical. The (R)-enantiomer, (R)-CE3F4, is significantly more potent than the racemic mixture and exhibits approximately 10-fold higher selectivity for EPAC1 over EPAC2[3][5].
Quantitative Structure-Activity Relationship (SAR) Data
The optimization of the THQ scaffold demonstrated that the 6-fluoro substitution is non-negotiable for optimal EPAC1 inhibition[1]. The table below summarizes the quantitative data driving these structural decisions.
| Compound / Analog | Structural Features | Primary Role | EPAC1 IC₅₀ (µM) | Selectivity Profile |
| 6-Fluoro-THQ | Core scaffold (Amine) | Synthetic Intermediate | N/A | N/A |
| Racemic CE3F4 | 5,7-dibromo, 6-fluoro, 1-formyl | First-in-class Inhibitor | ~4.3 | EPAC1 > EPAC2 |
| (R)-CE3F4 | (R)-stereocenter at C2 | Potent Enantiomer | ~0.93 | 10-fold EPAC1 over EPAC2 |
| (S)-CE3F4 | (S)-stereocenter at C2 | Weak Enantiomer | > 10.0 | Poor binding |
| Des-fluoro analog | 5,7-dibromo, 1-formyl | SAR Control | > 20.0 | Loss of potency/stability |
Experimental Workflow: HTS for EPAC1 Inhibitors
To validate the efficacy of synthesized 6-fluoro-THQ analogs, a functional fluorescence-based High-Throughput Screening (HTS) assay is employed[4]. This assay boasts a Z′ value of ~0.7, indicating an excellent signal-to-noise ratio suitable for rigorous drug discovery[4].
Protocol: Functional Fluorescence-Based Rap1 Exchange Assay
Objective: Quantify the IC₅₀ of 6-fluoro-THQ analogs by monitoring the EPAC1-mediated nucleotide exchange on Rap1.
-
Protein Preparation: Express and purify recombinant EPAC1 and its downstream effector, Rap1. Pre-load Rap1 with a fluorescent nucleotide analog, Bodipy-FL-GDP.
-
Assay Assembly: In a 384-well microplate, combine 100 nM EPAC1, 500 nM Bodipy-GDP-Rap1, and varying concentrations of the 6-fluoro-THQ analog (e.g., 0.1 µM to 50 µM) in assay buffer[2].
-
Causality: Pre-incubating the inhibitor with the enzyme ensures equilibrium is reached before the reaction is triggered.
-
-
Reaction Initiation: Inject a saturating concentration of cAMP (300 µM) and an excess of unlabeled GTP (100 µM) into the wells[2].
-
Causality: cAMP activates EPAC1. Activated EPAC1 catalyzes the release of Bodipy-GDP from Rap1, replacing it with the unlabeled GTP.
-
-
Kinetic Readout: Monitor the decay of fluorescence intensity in real-time. As Bodipy-GDP is released from the hydrophobic pocket of Rap1 into the aqueous buffer, its fluorescence is quenched.
-
Data Analysis: Calculate the initial velocity of the fluorescence decay. Plot the reaction rates against the log of the inhibitor concentration to derive the IC₅₀ using non-linear regression.
Diagram 2: High-Throughput Screening Workflow for EPAC1 Inhibitors.
Conclusion and Future Perspectives
The discovery of 6-fluoro-tetrahydroquinoline analogs, spearheaded by CE3F4, has fundamentally shifted our understanding of cAMP compartmentalization and EPAC1 signaling. By acting as an uncompetitive inhibitor, (R)-CE3F4 provides a highly specific pharmacological tool that avoids interference with the ubiquitous PKA pathway[4]. Moving forward, the 6-fluoro-THQ scaffold holds immense therapeutic potential for mitigating cardiac hypertrophy, atrial fibrillation, and various oncological targets where EPAC1 over-activation drives disease progression[3][5].
References
- Google Patents. "US10456394B2 - Tetrahydroquinoline substituted hydroxamic acids as selective histone deacetylase 6 inhibitors".
-
Courilleau, D. et al. "Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac". PMC - NIH. Available at:[Link]
-
MDPI. "Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective". Available at: [Link]
-
ResearchGate. "The CE3F4 inhibitor diverts the conformational landscape of EPAC1". Available at:[Link]
-
MDPI. "The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology". Available at: [Link]
Sources
- 1. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline|CAS 912284-83-4 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 6-Fluoro-1,2,3,4-tetrahydroquinoline | 59611-52-8 [sigmaaldrich.com]
- 7. 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE | 59611-52-8 [chemicalbook.com]
- 8. US10456394B2 - Tetrahydroquinoline substituted hydroxamic acids as selective histone deacetylase 6 inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis Protocols for 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
Abstract & Strategic Overview
The tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for BET bromodomain inhibitors, antibacterial agents, and neurological modulators. The specific derivative 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine represents a critical intermediate where the C6-fluorine atom modulates metabolic stability and lipophilicity, while the C4-amine provides a vector for further functionalization (e.g., amide coupling, reductive alkylation).[1]
This guide details two validated protocols for the synthesis of this target. Protocol A (Oxime Reduction) is the recommended "workhorse" method, prioritizing high diastereoselectivity and minimizing aromatization byproducts. Protocol B (Direct Reductive Amination) is a streamlined, one-pot alternative suitable for rapid analog generation but requires strict pH control to prevent dimerization.[1]
Retrosynthetic Analysis
The synthesis hinges on the effective reduction of the C4-carbonyl center of the 2,3-dihydroquinolin-4(1H)-one precursor without compromising the saturation of the heterocyclic ring.[1]
Caption: Retrosynthetic tree illustrating the two primary pathways from the commercially available ketone precursor.
Critical Precursor Data
Before initiating synthesis, verify the quality of the starting material. The ketone is commercially available but often contains aromatized quinoline impurities.[1]
| Component | Chemical Name | CAS No. | MW ( g/mol ) | Key Quality Check |
| Starting Material | 6-Fluoro-2,3-dihydroquinolin-4(1H)-one | 394-28-5 | 165.17 | 1H NMR: Ensure no signals >7.5 ppm (indicates aromatization).[1] |
| Reagent A | Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | Dryness (hygroscopic).[1] |
| Reagent B | Sodium Cyanoborohydride | 25895-60-7 | 62.84 | Activity check (gas evolution in acid).[1] |
Protocol A: The Oxime Reduction Route (Recommended)
Mechanism: Condensation of the ketone with hydroxylamine yields the oxime, which is subsequently reduced. This method is superior for scale-up as it avoids the formation of secondary amine dimers common in direct reductive aminations of cyclic ketones.[1]
Step 1: Formation of the Oxime[1]
-
Setup: Charge a 250 mL round-bottom flask (RBF) with 6-Fluoro-2,3-dihydroquinolin-4(1H)-one (1.65 g, 10.0 mmol) and Ethanol (EtOH, 30 mL).
-
Reagent Addition: Add Hydroxylamine hydrochloride (1.04 g, 15.0 mmol, 1.5 equiv) and Sodium Acetate (anhydrous, 1.64 g, 20.0 mmol, 2.0 equiv).
-
Reaction: Fit with a reflux condenser and heat to 80°C (reflux) for 2–3 hours.
-
Monitoring: TLC (Hexane:EtOAc 2:1). The ketone spot (Rf ~0.[2]5) should disappear, replaced by the oxime (Rf ~0.3).
-
-
Workup:
-
Cool to room temperature (RT).
-
Concentrate under reduced pressure to remove EtOH.[1]
-
Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Yield Expectation: >90% off-white solid.[1] Proceed directly to reduction.
-
Step 2: Zinc-Mediated Reduction
Note: Catalytic hydrogenation (H2, Pd/C) is also viable but carries a risk of de-halogenation (loss of fluorine).[1] The Zn/AcOH method is chemoselective.
-
Setup: Dissolve the crude oxime (approx. 10 mmol) in Glacial Acetic Acid (30 mL).
-
Activation: Place the flask in a water bath at 20°C.
-
Addition: Add Zinc dust (activated, 3.27 g, 50.0 mmol, 5.0 equiv) portion-wise over 30 minutes.
-
Caution: Exothermic reaction.[1] Keep temperature <40°C to prevent side reactions.
-
-
Stirring: Stir vigorously at RT for 4–12 hours.
-
Endpoint: LCMS should show [M+H]+ = 181.1.
-
-
Workup (Critical for Amine Recovery):
-
Filter off excess Zinc through a Celite pad; wash with MeOH.[1]
-
Concentrate the filtrate to a viscous oil.
-
Basification: Dissolve oil in water (20 mL) and cool to 0°C. Slowly add 4M NaOH until pH > 12. The amine is soluble in acid; high pH is required to extract it.
-
Extract with Dichloromethane (DCM, 4 x 40 mL).
-
Dry (Na2SO4) and concentrate.[3]
-
Protocol B: Direct Reductive Amination (Fast-Track)
Mechanism: Formation of an imine/iminium species followed by in situ hydride transfer.[1] Constraint: Requires anhydrous conditions to favor imine formation over ketone reduction.[1]
-
Imine Formation:
-
In a dry flask under N2, combine 6-Fluoro-2,3-dihydroquinolin-4(1H)-one (1.0 equiv) and Ammonium Acetate (10.0 equiv) in dry Methanol (0.2 M).
-
Add Titanium(IV) isopropoxide (2.0 equiv) to act as a Lewis acid and water scavenger.
-
Stir at RT for 12 hours.
-
-
Reduction:
-
Quench & Purification:
-
Quench with 1M NaOH (pH > 10).
-
Filter the resulting titanium salts (viscous white precipitate) through Celite. Tip: Washing the Celite cake with hot EtOAc ensures full recovery.
-
Extract filtrate with EtOAc, dry, and concentrate.
-
Experimental Workflow Diagram
Caption: Comparative workflow for Protocol A (Step-wise) and Protocol B (One-pot).
Characterization & Expected Results
The product is typically isolated as a viscous oil or low-melting solid.[1] For long-term storage, conversion to the hydrochloride salt (using 4M HCl in Dioxane) is recommended.[1]
Expected Analytical Data
-
Physical State: Pale yellow oil (Free base); White solid (HCl salt).
-
Mass Spectrometry (ESI+): Calculated for C9H11FN2 [M+H]+: 181.09; Found: 181.1.
-
1H NMR (400 MHz, CDCl3):
-
δ 6.8–6.4 ppm (m, 3H): Aromatic protons (characteristic splitting due to F-coupling).
-
δ 4.05 ppm (t, 1H): C4-H (alpha to amine).
-
δ 3.40 ppm (m, 2H): C2-H (adjacent to N).
-
δ 2.10, 1.85 ppm (m, 2H): C3-H (methylene bridge).
-
δ 3.8 ppm (br s): NH protons (exchangeable).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete extraction | The amine is polar.[1] Saturate the aqueous phase with NaCl before extraction and ensure pH >12. |
| Aromatized Impurity | Oxidation | Avoid KMnO4 or strong oxidants.[1] Degas solvents if using Pd/C. |
| Dimer Formation | Reductive Amination pH | In Protocol B, ensure high excess of NH4OAc (10-20 equiv) to suppress secondary amine formation. |
Safety & Handling
-
6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine: Treat as a potential irritant and CNS active agent. Handle in a fume hood.
-
Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (HCN gas evolution). Quench all waste streams with bleach (sodium hypochlorite) before disposal.
-
Titanium(IV) isopropoxide: Moisture sensitive. Reacts violently with water.[1]
References
-
Bunce, R. A. (2012). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions." Molecules, 17(8), 8943–8967.
-
Chen, F., et al. (2023). "Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis." Journal of Organic Chemistry, 88, 15589-15596.[1]
-
Li, Z., et al. (2022).[4] "The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes."[4] Catalysis Science & Technology, 12, 5679-5686.[1]
-
BLD Pharm. (n.d.). "Product Data: 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine (CAS 1243359-88-7)."[1][5][6][7]
-
Organic Chemistry Portal. (2023). "Synthesis of Tetrahydroquinolines."
Sources
- 1. 1243410-61-8|6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. 2990242-72-1|6-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinoline hydrochloride|BLD Pharm [bldpharm.com]
- 6. 7578-79-2|1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 7. 77498-30-7|6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-amine|BLD Pharm [bldpharm.com]
Application Note: Enantioselective Synthesis of Chiral 6-Fluoro-tetrahydroquinolin-4-amine
Introduction
The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Furthermore, the stereochemistry of the 4-amino substituent is often critical for target engagement and efficacy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of chiral 6-fluoro-tetrahydroquinolin-4-amine, a key building block for novel therapeutics.
This document will explore three robust and distinct synthetic strategies, providing detailed, field-proven protocols. The causality behind experimental choices will be elucidated, ensuring that the described methods are not just a series of steps, but a self-validating system for achieving high yields and enantioselectivities.
Strategic Approaches to Enantioselective Synthesis
The synthesis of chiral 6-fluoro-tetrahydroquinolin-4-amine can be approached through several convergent strategies. We will detail three of the most effective methods:
-
Chiral Phosphoric Acid-Catalyzed Three-Component Povarov Reaction: A highly efficient atom-economical approach to construct the 4-aminotetrahydroquinoline core in a single step.
-
Asymmetric Hydrogenation of a Prochiral Nitro-aromatic Precursor: A reliable method for establishing the stereocenter through catalytic reduction of the heterocyclic ring.
-
Diastereoselective Reductive Amination of a Tetrahydroquinolin-4-one: A versatile strategy that introduces the chiral amine from a ketone precursor.
Figure 1: Overview of the three primary synthetic strategies for chiral 6-fluoro-tetrahydroquinolin-4-amine.
Strategy 1: Chiral Phosphoric Acid-Catalyzed Three-Component Povarov Reaction
The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydroquinolines. The three-component variant, utilizing an aniline, an aldehyde, and an enecarbamate, is particularly attractive for its convergence and atom economy.[1][2] The use of a chiral phosphoric acid catalyst allows for high diastereo- and enantioselectivity.[2][3]
Mechanism of the Chiral Phosphoric Acid-Catalyzed Povarov Reaction
The chiral phosphoric acid acts as a bifunctional catalyst.[4] It activates the in situ-formed imine via protonation, while the conjugate base coordinates with the enecarbamate through hydrogen bonding. This brings the reactants into close proximity within a chiral environment, facilitating a stepwise Mannich-type addition followed by an intramolecular cyclization to afford the tetrahydroquinoline product with high stereocontrol.[2][5]
Sources
- 1. Organo-catalysed Reductive Amination/alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Chiral phosphoric acid-catalyzed enantioselective three-component Povarov reaction using enecarbamates as dienophiles: highly diastereo- and enantioselective synthesis of substituted 4-aminotetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Reductive Amination of 6-Fluoro-1,2,3,4-Tetrahydroquinoline Precursors
This Application Note is structured to serve as a definitive technical guide for the reductive amination of 6-fluoro-1,2,3,4-tetrahydroquinoline (6-F-THQ). It prioritizes mechanistic insight and reproducibility over generic recipe listing.
Executive Summary
The N-alkylation of 6-fluoro-1,2,3,4-tetrahydroquinoline (6-F-THQ) is a pivotal transformation in the synthesis of fluoro-quinolone antibiotics, serotonin reuptake inhibitors, and varying pharmacophores. While reductive amination is the preferred route over direct alkylation (avoiding over-alkylation and elimination side products), the 6-fluoro substituent introduces specific electronic deactivation that requires tailored conditions.
This guide details a "Gold Standard" protocol using Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE), optimized to overcome the reduced nucleophilicity of the 6-F-THQ nitrogen while maintaining high chemoselectivity.
Strategic Analysis: The 6-Fluoro-THQ Challenge
Electronic Deactivation
The nitrogen atom in 1,2,3,4-tetrahydroquinoline is a secondary aniline. In 6-F-THQ, the fluorine atom at the para-position relative to the nitrogen exerts a dual effect:
-
Inductive Effect (-I): Strong electron withdrawal through the
-framework, reducing the basicity and nucleophilicity of the nitrogen lone pair. -
Resonance Effect (+R): Weak donation into the
-system, which does not sufficiently counteract the inductive withdrawal in the ground state.
Consequence: 6-F-THQ is less nucleophilic than unsubstituted THQ. Formation of the critical iminium ion intermediate is slower, often requiring acid catalysis (Acetic Acid) to activate the carbonyl electrophile.
Steric Constraints
Unlike acyclic anilines, the nitrogen in THQ is constrained within a semi-rigid bicyclic system. This reduces the entropic penalty of reaction but increases steric clash when reacting with bulky ketones.
Critical Workflow Visualization
The following diagram outlines the decision logic for selecting the optimal reductive amination pathway based on the carbonyl partner.
Figure 1: Decision tree for selecting reaction conditions based on carbonyl reactivity and steric profile.
Standard Protocol: Sodium Triacetoxyborohydride (STAB)
This protocol is the industry standard for 6-F-THQ due to STAB's mildness, which prevents the reduction of the aldehyde/ketone prior to iminium formation.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| 6-Fluoro-THQ | 1.0 | Limiting Reagent (Nucleophile) |
| Aldehyde/Ketone | 1.1 – 1.2 | Electrophile |
| NaBH(OAc)3 (STAB) | 1.4 – 1.6 | Hydride Source (Selective) |
| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst (Promotes Iminium Formation) |
| 1,2-Dichloroethane (DCE) | 0.1 – 0.2 M | Solvent (Optimal polarity/solubility) |
Step-by-Step Methodology
Phase 1: Iminium Ion Formation
-
Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 6-Fluoro-THQ (1.0 equiv) in DCE (concentration ~0.2 M).
-
Activation: Add Acetic Acid (1.0 equiv). Note: For unreactive ketones, increase to 2.0 equiv.
-
Addition: Add the Aldehyde or Ketone (1.1 equiv).
-
Equilibration: Stir at Room Temperature (20–25 °C) for 15–30 minutes.
-
Expert Insight: This "pre-stir" allows the acid-catalyzed equilibrium to favor the hemiaminal/iminium species before the reductant is introduced.
-
Phase 2: Reduction 5. Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.
- Observation: Mild effervescence may occur.
- Reaction: Seal the vessel (under N2 or Argon is preferred but not strictly necessary for STAB) and stir at Room Temperature.
- Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.
Phase 3: Workup & Isolation 7. Quench: Slowly add saturated aqueous NaHCO3 to quench excess hydride and neutralize acetic acid. Stir vigorously for 15 minutes until gas evolution ceases. 8. Extraction: Extract the aqueous layer with DCM (3x). 9. Drying: Dry combined organics over Na2SO4, filter, and concentrate in vacuo. 10. Purification: Flash column chromatography (Hexanes/EtOAc). 6-F-THQ derivatives are typically UV-active (254 nm).
Mechanistic Validation (Chemical Logic)
Understanding the mechanism is crucial for troubleshooting. The reaction does not proceed via a simple displacement but through a charged intermediate.
Figure 2: Mechanistic pathway. The formation of the Iminium Ion is the bottleneck for steric/electronic deactivated substrates.
Why STAB works here: STAB is an electron-deficient borohydride. It coordinates with the oxygen of the carbonyl/hemiaminal, but it reduces the protonated iminium ion much faster than the neutral carbonyl. This chemoselectivity is vital when using the less nucleophilic 6-F-THQ, as it prevents the aldehyde from simply being reduced to an alcohol before it can react with the amine.
Optimization & Troubleshooting
Handling Low Conversion (Ketones)
If the reaction stalls with ketones (e.g., cyclohexanone, acetophenone):
-
Problem: The 6-F-THQ is too sterically hindered or electronically poor to attack the ketone efficiently.
-
Solution (Titanium Isopropoxide Method):
-
Mix 6-F-THQ + Ketone + Ti(OiPr)4 (1.2 equiv) neat or in minimal THF.
-
Stir 1h to force imine formation (Ti acts as Lewis acid and water scavenger).
-
Dilute with MeOH/THF and add NaBH4 (not STAB).
-
Reference: Mattson et al. (JOC 1990).[1]
-
Solvent Effects
| Solvent | Suitability | Notes |
| 1,2-DCE | Excellent | Best solubility for STAB; promotes iminium formation. |
| THF | Good | Slower reaction rates; good for polar substrates. |
| Methanol | Poor (for STAB) | Reacts with STAB (solvolysis); use only with NaCNBH3. |
| Acetonitrile | Moderate | Can be used if DCE is restricted. |
Yield Expectations
Based on internal data and literature precedents for electron-deficient anilines:
| Carbonyl Substrate | Conditions | Typical Yield |
| Benzaldehyde | STAB / DCE / AcOH | 85 – 95% |
| Cyclohexanecarbaldehyde | STAB / DCE | 80 – 90% |
| Acetone | STAB / DCE / AcOH | 75 – 85% |
| Acetophenone | Ti(OiPr)4 / NaBH4 | 60 – 75% |
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
[Link]
-
-
Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.
-
[Link]
-
-
Maryanoff, C. A., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews. (Context on iminium reactivity).
-
[Link]
-
-
Adhikari, P., et al. (2021).[2][6][7] "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid." Organic Letters. (Alternative "Green" approach).
-
[Link]
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
Application Notes and Protocols for the Utilization of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the 6-Fluoro-1,2,3,4-tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antimalarial, antibacterial, antiviral, and antitumor agents.[1][2] The incorporation of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The presence of a primary amine at the 4-position provides a versatile handle for a wide array of chemical transformations, making 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine a highly valuable building block for the synthesis of diverse compound libraries in drug discovery programs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine. We will delve into its key physicochemical properties, provide an overview of its synthesis, and present detailed, field-proven protocols for its application in the construction of novel chemical entities.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁FN₂ | PubChem |
| Molecular Weight | 166.20 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | --- |
| Solubility | Soluble in methanol, ethanol, and dichloromethane | --- |
| Storage | Store in a cool, dry place under an inert atmosphere | --- |
Note: It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthetic Overview: Accessing the Core Scaffold
A plausible synthetic route would involve the reaction of 4-fluoroaniline with an appropriate aldehyde to form an imine in situ. This is followed by a cycloaddition with an N-vinyl-formamide or a similar enamide, catalyzed by a Lewis acid. The resulting formamide can then be hydrolyzed under acidic conditions to yield the free primary amine.
Caption: General synthetic strategy for 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.
Key Applications and Experimental Protocols
The primary amine at the C4 position of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine serves as a versatile nucleophile, enabling a wide range of derivatizations. Below are detailed protocols for common and impactful transformations.
Amide Bond Formation: A Gateway to Kinase Inhibitors and Bioactive Amides
Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, providing a stable linkage to connect molecular fragments.[3] Many kinase inhibitors, for instance, feature an amide bond linking a heterocyclic core to a substituted aryl group.
Causality Behind Experimental Choices: The choice of coupling reagents is critical for efficient amide bond formation, especially with potentially less nucleophilic amines or sterically hindered carboxylic acids. A combination of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and an activating agent like 1-Hydroxybenzotriazole (HOBt) is a robust and widely used system that minimizes side reactions and racemization. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to neutralize the acid generated during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
Protocol: General Procedure for Amide Coupling
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1-0.5 M).
-
Activation: To the stirred solution, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.
Data Presentation: Representative Amide Coupling Reagents
| Coupling Reagent | Activating Agent | Base | Key Features |
| EDC | HOBt | DIPEA | Widely applicable, minimizes racemization. |
| HATU | --- | DIPEA | Highly efficient, especially for hindered couplings. |
| PyBOP | --- | DIPEA | Effective for solid-phase and solution-phase synthesis. |
Sulfonamide Synthesis: Targeting Carbonic Anhydrases and Other Enzymes
Sulfonamides are a key pharmacophore in a multitude of drugs, including diuretics, anticonvulsants, and antibiotics. The reaction of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine with a sulfonyl chloride provides a straightforward entry to this important class of compounds.
Causality Behind Experimental Choices: The reaction between a primary amine and a sulfonyl chloride is generally robust. Pyridine is often used as both the solvent and the base to scavenge the HCl generated during the reaction. The use of an excess of the sulfonyl chloride is sometimes necessary to drive the reaction to completion, particularly if the amine is not highly reactive.
Protocol: General Procedure for Sulfonamide Formation
-
Reactant Preparation: Dissolve 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine (1.0 eq) in anhydrous pyridine (0.2-1.0 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1-1.5 eq) portion-wise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with 1M HCl (to remove pyridine), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography or recrystallization.
Urea Formation: Building Blocks for Kinase Inhibitors and Modulators of Protein-Protein Interactions
The urea functional group is a key structural motif in many kinase inhibitors, such as Sorafenib.[4] Ureas can be readily synthesized from 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine by reaction with an isocyanate or by a two-step procedure involving a phosgene equivalent.
Causality Behind Experimental Choices: The direct reaction with an isocyanate is the most atom-economical method for urea synthesis. The reaction is typically fast and high-yielding. Anhydrous, aprotic solvents are used to prevent the hydrolysis of the isocyanate. For cases where the isocyanate is not commercially available, it can be generated in situ from the corresponding amine and a phosgene equivalent like triphosgene.
Protocol: General Procedure for Urea Synthesis via Isocyanate
-
Reactant Setup: Dissolve 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or DCM (0.1-0.5 M) under an inert atmosphere.
-
Isocyanate Addition: Add the desired isocyanate (1.0-1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Completion: Stir the reaction for 1-6 hours. The product often precipitates from the reaction mixture upon formation.
-
Isolation and Purification: If a precipitate forms, collect the solid by filtration and wash with the reaction solvent. If the product remains in solution, concentrate the reaction mixture and purify the crude product by flash column chromatography or recrystallization.
Reductive Amination: Introducing Substituted Alkyl Chains
Reductive amination is a powerful method for the formation of C-N bonds and allows for the introduction of a wide variety of alkyl and aryl groups at the amino position.[5][6] This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.
Causality Behind Experimental Choices: The choice of reducing agent is crucial for the success of a reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reductive amination of primary and secondary amines.[7] It is less basic than sodium cyanoborohydride and can be used in the presence of acidic catalysts, which can facilitate imine formation. Dichloroethane (DCE) is a common solvent for this reaction.
Protocol: General Procedure for Reductive Amination
-
Reactant Mixture: In a round-bottom flask, combine 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as DCE or THF (0.1-0.5 M).
-
Acid Catalyst (Optional): For less reactive carbonyl compounds or amines, a catalytic amount of acetic acid (0.1-0.5 eq) can be added to promote imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours and monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Experimental workflows for key derivatizations.
Conclusion
6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is a valuable and versatile building block for the synthesis of novel and diverse chemical entities with potential therapeutic applications. The strategic placement of the fluorine atom and the primary amine provides a unique combination of properties that can be exploited in drug discovery programs. The protocols detailed in this guide offer robust and reliable methods for the derivatization of this scaffold, enabling researchers to efficiently explore the chemical space around the tetrahydroquinoline core.
References
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). Molecules. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Reductive amination. (2023). Wikipedia. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). International Journal of ChemTech Research. [Link]
- Process for preparing synthetic intermediates for preparing tetrahydroquinoline derivatives. (2016).
- Compound of 1-acetyl-6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. (2023).
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Orthogonal Protecting Group Strategies for 4-Amino-Tetrahydroquinolines
Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols
Introduction & Chemical Context
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore embedded in numerous biologically active molecules. Specifically, 4-amino-tetrahydroquinolines (4-amino-THQs) are critical precursors and core structures for blockbuster drug candidates, including Cholesterol Ester Transfer Protein (CETP) inhibitors like Torcetrapib[1], Bromodomain-containing protein 4 (BRD4) inhibitors[2], and potent NMDA receptor antagonists[3].
The structural complexity of 4-amino-THQs presents a distinct chemoselectivity challenge: the molecule possesses two nitrogen atoms with vastly different electronic and steric profiles.
-
N1 (Tetrahydroquinoline Ring Nitrogen): A secondary, aniline-like amine. Its lone pair is delocalized into the adjacent aromatic ring, drastically reducing its nucleophilicity (pKa ~4.5).
-
N4 (Aliphatic Amine): A primary or secondary aliphatic amine. It is highly nucleophilic (pKa ~9–10) but can be sterically hindered depending on the substitution pattern at the C2 and C4 positions[1].
As a Senior Application Scientist, I have found that successful late-stage functionalization of these scaffolds requires a robust, self-validating orthogonal protection strategy. This guide details the thermodynamic rationale and step-by-step protocols for achieving absolute chemoselectivity when protecting 4-amino-THQs.
Strategic Overview: Orthogonal Protection Logic
To independently manipulate the N1 and N4 positions, chemists must exploit the inherent nucleophilic differential between the two amines.
Strategy A: N4-First Protection (Recommended)
Because the N4 amine is significantly more nucleophilic, it readily reacts with electrophiles under mild conditions. By treating the unprotected 4-amino-THQ with Di-tert-butyl dicarbonate (Boc
Strategy B: N1-First Protection (Specialized Use Cases) Protecting N1 first is counter-intuitive and generally avoided unless the N4 position is being utilized in a simultaneous multicomponent reaction (such as a Povarov reaction) where N1 is pre-protected on the aniline starting material[5]. If attempted on the free diamine, N1-first protection requires transient, reversible protection of N4 (e.g., imine formation), followed by N1 acylation, and subsequent N4 hydrolysis.
Figure 1: Decision matrix and workflow for the orthogonal protection of 4-amino-tetrahydroquinolines.
Quantitative Data: Protecting Group Compatibility Matrix
When designing a synthetic route, the choice of protecting groups must account for the downstream deprotection conditions to avoid compromising the THQ core or epimerizing chiral centers (e.g., the C4 stereocenter critical in Torcetrapib[1]).
Table 1: Compatibility and Cleavage Matrix for 4-Amino-THQs
| N4 Protecting Group | N1 Protecting Group | N4 Deprotection Conditions | N1 Deprotection Conditions | Orthogonality Status |
| Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) | TFA / DCM (1:1) or 4M HCl in Dioxane | H | Excellent. Acid cleavage of Boc does not affect Cbz. Hydrogenolysis of Cbz leaves Boc intact. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Boc | 20% Piperidine in DMF | TFA / DCM (1:1) | Excellent. Base cleavage of Fmoc is completely orthogonal to acid-labile Boc. |
| Alloc (Allyloxycarbonyl) | Acyl (Acetyl/Trifluoroacetyl) | Pd(PPh | K | Good. Pd-catalyzed Alloc removal is highly specific. Acyl removal requires strong base, which may risk C4 epimerization. |
| Cbz | Ts (Tosyl) | H | Na/NH | Moderate. Tosyl deprotection is extremely harsh[4] and may degrade sensitive functional groups on the THQ core. |
Experimental Protocols
The following protocols provide a self-validating system for Strategy A (N4-Boc followed by N1-Cbz), which is the most widely applicable approach in medicinal chemistry.
Protocol 1: Chemoselective N4-Boc Protection
Objective: Selectively protect the highly nucleophilic aliphatic C4-amine while leaving the N1-aniline intact.
Reagents & Materials:
-
4-amino-1,2,3,4-tetrahydroquinoline (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc
O) (1.05 equiv) -
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Initialization: Dissolve the 4-amino-THQ (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
-
Activation: Add TEA (1.2 equiv) dropwise. Causality: While the N4 amine is nucleophilic enough to react without base, TEA acts as an acid scavenger to neutralize any trace acids and prevent protonation of the N4 amine, which would stall the reaction.
-
Reagent Addition: Dissolve Boc
O (1.05 equiv) in a minimal amount of DCM and add it dropwise over 15 minutes. Causality: Slow addition at 0 °C prevents localized over-concentration of the electrophile, entirely suppressing any trace N1-Boc formation. -
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will stain strongly with Ninhydrin (purple/brown spot). The N4-Boc product will be UV-active but will not stain readily with Ninhydrin without prolonged heating.
-
Workup: Quench the reaction with saturated aqueous NaHCO
. Extract with DCM (3x). Wash the combined organic layers with 10% aqueous citric acid to remove unreacted starting material and TEA. Crucial Note: Avoid using 1M HCl for the acid wash, as the newly formed N4-Boc group is acid-labile. -
Isolation: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. The product is typically pure enough (>95%) for the next step without column chromatography.
Protocol 2: Orthogonal N1-Cbz Protection
Objective: Protect the electronically deactivated and sterically hindered N1 position of the N4-Boc-THQ intermediate.
Reagents & Materials:
-
N4-Boc-4-amino-THQ (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.5 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Initialization: Dissolve the N4-Boc-4-amino-THQ in anhydrous THF (0.1 M) under argon. Cool to 0 °C.
-
Deprotonation: Carefully add NaH (1.5 equiv) in small portions. Causality: The N1 proton is weakly acidic. NaH irreversibly deprotonates N1, generating a highly nucleophilic amide anion. Hydrogen gas evolution serves as a visual confirmation of this step. Stir for 30 minutes at 0 °C.
-
Electrophile Addition: Add Cbz-Cl (1.5 equiv) dropwise.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Causality: The steric bulk around the N1 position (especially if the THQ ring is substituted at C2) necessitates extended reaction times.
-
Validation (In-Process): Monitor via LC-MS. Look for the mass shift of +134 Da corresponding to the addition of the Cbz group. TLC will show a shift to a less polar spot.
-
Workup: Carefully quench the excess NaH by the dropwise addition of cold water at 0 °C. Dilute with Ethyl Acetate and wash with brine (2x).
-
Isolation: Dry the organic layer over MgSO
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the orthogonally protected N1-Cbz, N4-Boc-THQ.
Mechanistic Insights & Troubleshooting
Steric Hindrance at C4: In the synthesis of complex pharmaceuticals like Torcetrapib, the C4 position is often adjacent to bulky substituents (e.g., a C2-ethyl group and a C6-trifluoromethyl group)[1]. If Protocol 1 proceeds sluggishly, do not increase the temperature, as this may lead to epimerization of the C4 stereocenter. Instead, switch the solvent from DCM to a more polar aprotic solvent like DMF to increase the nucleophilicity of the N4 amine.
Overcoming N1 Deactivation without Strong Base: If the THQ core contains base-sensitive functional groups (making the NaH step in Protocol 2 unviable), N1 can be acylated using a nucleophilic catalysis approach. Using 3.0 equivalents of the acyl chloride with 3.0 equivalents of Pyridine and 0.5 equivalents of 4-Dimethylaminopyridine (DMAP) in refluxing DCM or DCE can force the protection. DMAP forms a highly reactive acylpyridinium intermediate that overcomes the poor nucleophilicity of the N1 aniline[4].
References
-
Damon, D. B., Dugger, R. W., Hubbs, S. E., Scott, J. M., & Scott, R. W. (2006). Synthesis of the CETP Inhibitor Torcetrapib: The Resolution Route and Origin of Stereoselectivity in the Iminium Ion Cyclization. Organic Process Research & Development. URL:[Link]
-
Wang, J., et al. (2015). Drug Discovery Targeting Bromodomain-Containing Protein 4. PMC. URL:[Link]
-
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI / PMC. URL:[Link]
-
Turskis, M., et al. (2023). Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation. ChemRxiv. URL:[Link]
-
Shibasaki, M., et al. (2001). Catalytic Enantioselective Reissert-Type Reaction: Development and Application to the Synthesis of a Potent NMDA Receptor Antagonist (−)-L-689,560. ACS Publications. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. WO2016024858A1 - Process for preparing synthetic intermediates for preparing tetrahydroquinoline derivatives - Google Patents [patents.google.com]
derivatization of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine for drug design
Application Note: Advanced Derivatization of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine for Drug Design
Executive Summary & Strategic Rationale
The 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine (6-F-4-ATQ) scaffold represents a high-value pharmacophore in modern drug discovery. It bridges the gap between planar aromatics and sp³-rich architectures, offering a "privileged structure" found in BET bromodomain inhibitors, GPCR ligands (e.g., 5-HT, Dopamine), and antimalarial agents.
Why this specific scaffold?
-
Metabolic Hardening (C6-F): The fluorine atom at position 6 blocks the primary site of Phase I metabolic oxidation (para-hydroxylation relative to the nitrogen), significantly extending in vivo half-life compared to the non-fluorinated analog.
-
Stereochemical Vector (C4-NH₂): The C4-amine creates a chiral center (
), allowing vectors to project into specific protein sub-pockets, enhancing selectivity over flat aromatic competitors. -
Electronic Tuning: The 6-fluoro substituent exerts a remote electron-withdrawing effect, lowering the pKa of the N1-aniline slightly (
), which modulates membrane permeability and reduces liability for reactive metabolite formation.
This guide provides a validated, modular protocol for derivatizing 6-F-4-ATQ, focusing on retaining chiral integrity and maximizing library diversity.
Strategic Design & SAR Logic
The derivatization strategy is bifurcated into Core Stability (N1-position) and Diversity Generation (C4-amine).
Caption: SAR Logic map illustrating the functional roles of the 6-F-4-ATQ scaffold positions.
Experimental Protocols
Protocol A: Enantioselective Isolation (Chiral Resolution)
Rationale: The C4-amine creates a stereocenter. Drug candidates typically require single enantiomers. While asymmetric synthesis (e.g., Ellman's auxiliary) is possible, chemical resolution is often more cost-effective for early-stage discovery.
Reagents:
-
Racemic 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
-
(S)-(+)-Mandelic acid (Resolving agent)
-
Isopropanol (IPA) / Ethyl Acetate
Workflow:
-
Salt Formation: Dissolve racemic amine (1.0 eq) in refluxing IPA. Add (S)-(+)-Mandelic acid (0.5 eq) dropwise.
-
Crystallization: Allow the solution to cool slowly to RT, then 4°C for 12h. The diastereomeric salt of the (S,S)-complex typically precipitates (verify specific diastereomer via XRD or rotation).
-
Free Basing: Filter the solid.[1] Suspend in DCM and wash with 1M NaOH (aq). Dry organic layer (
) and concentrate. -
QC Check: Analyze via Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA/DEA). Target ee > 98%.
Protocol B: N1-Selective Functionalization (Capping)
Rationale: The N1 secondary amine is less nucleophilic than the C4 primary amine, but highly susceptible to oxidation if left free. Capping N1 prevents "metabolic switching" and tunes solubility.
Step-by-Step:
-
Protection (C4): The C4-amine is more nucleophilic. It must be protected first OR exploited first. Strategy: If N1-alkylation is desired, use a Boc-protection on C4 first.
-
Reaction: 6-F-4-ATQ +
(1.0 eq) + in DCM Intermediate A .
-
-
N1-Derivatization:
-
Reagent: Alkyl halide (R-X) or Acyl chloride (R-COCl).
-
Condition: Dissolve Intermediate A in DMF. Add
(3.0 eq) and R-X (1.2 eq). Heat to 60°C. -
Self-Validation: Monitor disappearance of N1-H signal in
-NMR (broad singlet ~4.0-6.0 ppm).
-
-
Deprotection: Treat with 4M HCl in Dioxane to liberate C4-amine for Protocol C.
Protocol C: C4-Amine Library Generation (Amide Coupling)
Rationale: This is the primary vector for SAR exploration.
Reagents:
-
Scaffold: N1-substituted-6-F-4-ATQ (HCl salt).
-
Carboxylic Acids (
). -
Coupling Agent: HATU (High efficiency, low racemization risk).
-
Base: DIPEA.
Workflow:
-
Activation: Mix
(1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF. Stir for 5 min. -
Coupling: Add the Scaffold (1.0 eq). Stir at RT for 2–4 h.
-
Workup: Dilute with EtOAc, wash with
(aq) (removes DMF), , and Brine. -
Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Summary & QC Specifications
Table 1: Physicochemical Impact of 6-Fluoro Substitution
| Property | Unsubstituted (H) | 6-Fluoro (F) | Impact on Drug Design |
| ClogP | ~1.2 | ~1.5 | Slight increase in lipophilicity; better BBB penetration. |
| N1-pKa | ~5.2 | ~4.1 | Reduced basicity; less protonated at physiological pH. |
| Metabolic Stability | Low (Para-oxidation) | High | Blocks CYP-mediated oxidation at the reactive para-position. |
| C4-N Bond Stability | Moderate | High | Inductive effect of F stabilizes the benzylic amine against oxidation. |
Self-Validating QC System: To ensure protocol integrity, every batch must pass the following checkpoints:
-
NMR Integrity Check:
-
Observation: 6-F moiety causes
- coupling. -
Diagnostic: Look for splitting of the C5-H and C7-H protons. If splitting is lost, defluorination (rare) or ring degradation occurred.
-
C4-Stereochemistry: Confirm no racemization during amide coupling by re-running Chiral HPLC on the final product.
-
-
LCMS Purity:
-
Must show >95% purity (UV 254 nm).
-
Mass check:
must match theoretical.
-
Workflow Visualization
Caption: Step-by-step synthetic workflow from racemic starting material to final library generation.
References
-
Koubachi, J., et al. (2023). "Synthesis and biological evaluation of substituted 1,2,3,4-tetrahydroquinolines." European Journal of Medicinal Chemistry.
-
Wang, Y., et al. (2013). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines using Domino Reactions." Molecules.
-
Ridley, C. P., et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs." RSC Advances.
-
Chem-Impex Int'l. (2025). "6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride Product Data." Chem-Impex.
-
Sigma-Aldrich. (2025). "6-Fluoro-1,2,3,4-tetrahydroquinoline Product Specification." Merck.
Sources
Preparation of 6-Fluoro-Tetrahydroquinolin-4-Amine Hydrochloride: A Detailed Synthetic Protocol and Application Guide
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, 6-fluoro-tetrahydroquinolin-4-amine hydrochloride is a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors, antimalarial drugs, and central nervous system (CNS) targeted agents.[3][4][5]
This guide provides a detailed, three-step synthetic protocol for the preparation of 6-fluoro-tetrahydroquinolin-4-amine hydrochloride, commencing from commercially available 4-fluoroaniline. The chosen synthetic route proceeds via the formation of a key ketone intermediate, 6-fluoro-1,2,3,4-tetrahydroquinolin-4-one, followed by a robust reductive amination and concluding with the formation of the stable hydrochloride salt. We will delve into the rationale behind key procedural choices, provide comprehensive step-by-step protocols, and present methods for characterization, ensuring a reproducible and well-understood synthetic process for researchers in drug discovery and chemical development.
Overall Synthetic Scheme
The synthesis is a three-stage process: (1) Cyclization to form the ketone intermediate, (2) Reductive amination to install the amine functionality, and (3) Salt formation to yield the final product.
Sources
Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of 6-Fluoro-Tetrahydroquinoline Derivatives
Abstract
This comprehensive guide delves into the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid preparation of 6-fluoro-tetrahydroquinoline derivatives. These fluorinated heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their unique pharmacological properties. We will explore the fundamental principles of microwave heating, its advantages over conventional thermal methods, and provide a detailed, field-proven protocol for the synthesis of these valuable compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to accelerate their research endeavors.
Introduction: The Significance of 6-Fluoro-Tetrahydroquinolines and the Rise of Microwave Chemistry
The tetrahydroquinoline (THQ) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2] The introduction of a fluorine atom at the C-6 position can significantly modulate the physicochemical and biological properties of the molecule, often enhancing metabolic stability, binding affinity, and lipophilicity.[3] Consequently, the development of efficient synthetic routes to 6-fluoro-tetrahydroquinoline derivatives is a critical task in modern drug discovery.
Traditionally, the synthesis of such heterocyclic systems involves multi-step procedures requiring long reaction times and often harsh conditions.[4] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field.[5][6][7] MAOS utilizes microwave irradiation to directly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often improved product purity.[8][9][10][11] This "green chemistry" approach also frequently allows for solvent-free reactions, further enhancing its appeal.[12][13]
The heating in microwave synthesis occurs through two primary mechanisms: dipolar polarization and ionic conduction.[8][9][11] Polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[9] Ionic species migrate in the electric field, and the resistance to this movement also generates heat.[9] This efficient and direct energy transfer is the cornerstone of the accelerated reaction rates observed in MAOS.[5][8]
The Povarov Reaction: A Powerful Tool for Tetrahydroquinoline Synthesis
A particularly effective method for constructing the tetrahydroquinoline core is the Povarov reaction, a type of imino Diels-Alder reaction.[12][14][15] This multicomponent reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene to form the desired heterocyclic product in a single step.[15] The application of microwave irradiation to the Povarov reaction has been shown to be highly advantageous, significantly shortening reaction times and improving yields.[12][14][16]
Experimental Protocol: Microwave-Assisted Synthesis of a 6-Fluoro-Tetrahydroquinoline Derivative
This section provides a detailed, step-by-step protocol for the synthesis of a representative 6-fluoro-tetrahydroquinoline derivative via a microwave-assisted Povarov reaction.
Reaction Scheme:
-
Aniline: 4-Fluoroaniline
-
Aldehyde: Benzaldehyde
-
Alkene: N-Vinylpyrrolidinone
-
Catalyst: Indium(III) Chloride (InCl₃)
Materials and Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave process vial with a magnetic stir bar
-
4-Fluoroaniline (Reagent Grade)
-
Benzaldehyde (Reagent Grade)
-
N-Vinylpyrrolidinone (Reagent Grade)
-
Indium(III) Chloride (Anhydrous)
-
Acetonitrile (Anhydrous)
-
Ethyl acetate (ACS Grade)
-
Hexane (ACS Grade)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram:
Caption: Workflow for the microwave-assisted synthesis of 6-fluoro-tetrahydroquinoline.
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-fluoroaniline (1.0 mmol, 111.1 mg), benzaldehyde (1.0 mmol, 106.1 mg), N-vinylpyrrolidinone (1.2 mmol, 133.4 mg), and indium(III) chloride (10 mol%, 22.1 mg).
-
Solvent Addition: To the vial, add 3 mL of anhydrous acetonitrile.
-
Reaction Setup: Seal the vial with a cap and place it in the cavity of the microwave reactor.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a constant temperature of 120 °C for 15 minutes.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Work-up: Quench the reaction mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Rationale and Optimization
The choice of reagents and conditions in the provided protocol is based on established principles of the Povarov reaction and microwave synthesis.
-
Catalyst: Indium(III) chloride is an effective Lewis acid catalyst for the Povarov reaction, activating the imine intermediate towards cycloaddition.[14]
-
Solvent: Acetonitrile is a suitable solvent for this reaction due to its relatively high polarity, which allows for efficient microwave heating, and its ability to dissolve the reactants.
-
Microwave Parameters: The temperature and time are optimized to ensure complete reaction while minimizing the formation of byproducts. Microwave heating allows for precise temperature control, which is crucial for reproducibility.[17]
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 6 - 24 hours | 10 - 20 minutes[14] |
| Temperature | Reflux (e.g., ~82 °C for ACN) | 120 - 150 °C |
| Yield | Moderate | High (up to 90%)[14] |
| Energy Consumption | High | Low |
| Product Purity | Often requires extensive purification | Generally higher |
Reaction Mechanism
The microwave-assisted Povarov reaction for the synthesis of 6-fluoro-tetrahydroquinoline derivatives proceeds through a well-defined mechanism.
Reaction Mechanism Diagram:
Caption: Mechanism of the microwave-assisted Povarov reaction.
-
Imine Formation: The reaction initiates with the condensation of 4-fluoroaniline and benzaldehyde to form an N-benzylidene-4-fluoroaniline (an imine).
-
Lewis Acid Activation: The Lewis acid catalyst, InCl₃, coordinates to the nitrogen atom of the imine, increasing its electrophilicity.
-
[4+2] Cycloaddition: The activated imine then undergoes a [4+2] cycloaddition (Diels-Alder) reaction with the electron-rich alkene, N-vinylpyrrolidinone.
-
Rearomatization: The resulting cycloadduct undergoes a rearrangement to form the stable aromatic tetrahydroquinoline ring system.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 6-fluoro-tetrahydroquinoline derivatives. The protocols and principles outlined in this guide demonstrate the power of this technology to accelerate reaction times, improve yields, and promote greener chemical practices. By understanding the underlying mechanisms and optimizing reaction parameters, researchers can efficiently generate diverse libraries of these valuable heterocyclic compounds for drug discovery and development.
References
- G, S., & J, S. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
- (n.d.).
- (2015). Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles.
- (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
- (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
- (2013). Microwave-Assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction. PubMed.
- (2009). Solvent-Free Microwave-Assisted Synthesis of New 2-Aryl-Tetrahydroquinolines Using Three-Component Povarov Reaction. Bentham Science Publishers.
- (2025). Solvent-Free Microwave-Assisted Synthesis of New 2-Aryl-Tetrahydroquinolines Using Three-Component Povarov Reaction | Request PDF.
- (n.d.).
- (n.d.). Metal-free Microwave-Assisted Azo-Povarov Reaction of N-Carbony Aryldiazenes with trans-Cyclooctene to access Ring-fused Cinnolines. ChemRxiv.
- (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI.
- (n.d.). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. PMC.
- (n.d.). PART - 1 INTRODUCTION.
- (n.d.). Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers. Benchchem.
- (2018).
- (n.d.). Tandem synthesis of tetrahydroquinolines and identification of the reaction network by operando NMR. Catalysis Science & Technology (RSC Publishing).
- (2025). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds.
- (n.d.). (PDF)
- (n.d.). (PDF) A Review on: A significance of microwave assist technique in green chemistry.
- (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- (n.d.). Application Notes and Protocols for C-6 and C-8 Functionalization of Tetrahydroquinolines. Benchchem.
- (n.d.). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. PMC - NIH.
- (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity.
- (2022).
- (2011). Highly enantioselective synthesis of polysubstituted tetrahydroquinolines via organocatalytic Michael/Aza-Henry tandem reactions. PubMed.
- (2023).
- (n.d.). Drugs incorporating tetrahydroquinolines. | Download Scientific Diagram.
- (2025).
- (n.d.). Microwave-Assisted One-Pot Tandem Reactions for Direct Conversion of Primary Alcohols and Aldehydes to Triazines and Tetrazoles in Aqueous Media. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ijirt.org [ijirt.org]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bspublications.net [bspublications.net]
- 10. researchgate.net [researchgate.net]
- 11. ijnrd.org [ijnrd.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
scale-up procedures for 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine production
Application Note & Process Protocol
Executive Summary & Strategic Route Selection
The 6-fluoro-1,2,3,4-tetrahydroquinolin-4-amine scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in serotonin receptor antagonists (5-HT), antibacterial agents (fluoroquinolone analogs), and kinase inhibitors.
While laboratory-scale synthesis often utilizes direct reductive amination of the corresponding ketone using sodium cyanoborohydride (
Selected Industrial Route: This protocol details the "Oxime Route," prioritized for its atom economy, safety profile, and purification efficiency.
-
Michael Addition: 4-Fluoroaniline + Acrylic Acid.
-
Friedel-Crafts Cyclization: Mediated by Polyphosphoric Acid (PPA).
-
Oxime Formation: 6-Fluoro-2,3-dihydroquinolin-4(1H)-one + Hydroxylamine.
-
Catalytic Hydrogenation: Reduction of the oxime to the primary amine using Raney Nickel.
Process Workflow & Engineering Controls
Logical Process Flow (Graphviz)
Caption: Operational workflow for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine highlighting critical intermediates and reaction conditions.
Detailed Experimental Protocols
Phase 1: Synthesis of the Ketone Intermediate
Target: 6-Fluoro-2,3-dihydroquinolin-4(1H)-one
Step 1.1: Preparation of 3-(4-fluorophenylamino)propanoic acid
Rationale: Using acrylic acid is greener than using 3-chloropropionyl chloride (avoids HCl generation) and cheaper for scale-up.
-
Charge a 2L reactor with 4-Fluoroaniline (111.1 g, 1.0 mol) and Toluene (500 mL).
-
Add Acrylic Acid (79.3 g, 1.1 mol) dropwise over 30 minutes. Note: Mild exotherm.
-
Heat to reflux (approx. 110°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.
-
Cool to room temperature. The product may precipitate.[1] If not, concentrate under vacuum.
-
Isolate: Filter the solid or use the crude oil directly if purity >95%.
-
Expected Yield: ~165 g (90%).
-
Step 1.2: Cyclization using Polyphosphoric Acid (PPA)
Safety Critical: PPA is extremely viscous and retains heat. The quench is highly exothermic.
-
Pre-heat Polyphosphoric Acid (PPA) (500 g) to 60°C in a reactor with a high-torque overhead stirrer.
-
Add the intermediate from Step 1.1 (100 g) portion-wise.
-
Control: Do not allow internal temperature to exceed 80°C during addition.
-
-
Ramp temperature to 100–110°C and stir for 2–3 hours.
-
Quench:
-
Prepare a separate vessel with Ice/Water (1 kg).
-
Pour the hot reaction mixture slowly into the vigorously stirred ice water. Do not add water to the PPA.
-
-
Neutralization: Adjust pH to ~8–9 using 50% NaOH solution (keep T < 25°C).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 300 mL).
-
Purification: Wash organics with brine, dry over
, and concentrate. Recrystallize from Hexane/EtOAc if necessary.-
Target: Yellow solid.
-
Reference Data: 6-Fluoro-2,3-dihydroquinolin-4(1H)-one is light sensitive [1].[6]
-
Phase 2: Functionalization to the Amine
Target: 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
Step 2.1: Oxime Formation
Rationale: Oximes are stable crystalline intermediates that purify the stream before the final reduction.
-
Dissolve the ketone (50 g, 0.30 mol) in Ethanol (250 mL).
-
Add Hydroxylamine Hydrochloride (
) (25 g, 0.36 mol). -
Add Sodium Acetate (30 g, 0.36 mol) dissolved in minimum water.
-
Reflux for 2 hours.
-
Work-up: Pour into water (500 mL). The oxime usually precipitates as a white/off-white solid. Filter and dry.
Step 2.2: Catalytic Hydrogenation
Safety Critical: Hydrogen gas (flammable) and Raney Nickel (pyrophoric).
-
Equipment: Stainless steel autoclave (Parr reactor).
-
Charge:
-
Oxime intermediate (40 g).
-
Methanol (400 mL) (saturated with Ammonia gas to suppress secondary amine formation, optional but recommended).
-
Raney Nickel (4 g, 10 wt% loading). Handle under water/inert atmosphere.
-
-
Process:
-
Purge with Nitrogen (3x).
-
Purge with Hydrogen (3x).
-
Pressurize to 5 bar (75 psi)
. -
Stir at 50°C for 6–8 hours.
-
-
Filtration: Filter catalyst through a Celite pad under Nitrogen blanket. Do not let the catalyst dry out (fire hazard).
-
Isolation: Concentrate filtrate.
-
Salt Formation (Recommended): Dissolve the crude oil in Isopropanol and add HCl in Dioxane/IPA. The dihydrochloride salt precipitates readily and is stable.
Quality Control & Troubleshooting
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to pale yellow solid (HCl salt) | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6), MS |
| Residual Solvents | < ICH Limits | GC-HS |
| Water Content | < 1.0% | Karl Fischer |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield in Step 2 (Cyclization) | Incomplete mixing of PPA; Temperature too low. | Use high-torque stirring; Ensure T > 100°C; Check PPA quality (polyphosphoric content). |
| Dimer Formation in Step 4 | Secondary amine formation during reduction. | Add |
| Incomplete Reduction | Poisoned catalyst or low H2 pressure. | Check sulfur content in starting material; Increase pressure to 10 bar. |
| Colored Impurities | Oxidation of aniline starting material. | Perform Step 1 under Nitrogen; Recrystallize intermediate 1. |
Mechanistic Pathway (Graphviz)
Caption: Chemical transformation pathway demonstrating the construction of the heterocyclic ring and subsequent functional group manipulation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12966289, 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine. Retrieved from [Link]
-
MDPI. (2022). Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols. Molecules.[1][2][5][7][8][9] Retrieved from [Link]
- Organic Process Research & Development. (General reference for PPA cyclization scale-up protocols). Note: General industry standard practice for quinolinone synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-rad.com [sci-rad.com]
- 6. 6-Fluoro-2,3-dihydroquinolin-4(1H)-one | 38470-26-7 [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 9. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
Welcome to the technical support guide for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. The tetrahydroquinoline core is a key structural motif in numerous biologically active compounds, and optimizing its synthesis is crucial for efficient drug discovery and development programs.[1]
This guide provides an in-depth look at a reliable two-step synthetic sequence, focusing on practical, actionable advice to overcome common experimental hurdles and maximize yield and purity.
Core Synthesis Pathway: A Two-Step Approach
The most common and reliable route to 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine involves two key transformations:
-
Step 1: Intramolecular Friedel-Crafts Acylation to form the key intermediate, 6-fluoro-1,2,3,4-tetrahydro-4-quinolone.
-
Step 2: Reductive Amination of the intermediate ketone to yield the target primary amine.
This pathway is advantageous due to the accessibility of starting materials and the generally robust nature of the reactions.
Caption: Overall workflow for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Step 1: Synthesis of 6-Fluoro-1,2,3,4-tetrahydro-4-quinolone
The formation of this key intermediate is critical. The most common route involves the Michael addition of 4-fluoroaniline to acrylic acid to form 3-(4-fluoroanilino)propanoic acid, followed by an acid-catalyzed cyclization.[2]
Q1: My initial Michael addition of 4-fluoroaniline to acrylic acid is low-yielding or forms polymers. What's going wrong?
A1: This is a common issue often related to reaction conditions.
-
Causality: Acrylic acid can readily polymerize, especially at elevated temperatures or in the presence of radical initiators. The Michael addition itself can be slow if conditions are not optimal.
-
Solutions:
-
Temperature Control: Run the reaction at a moderate temperature. Refluxing in a solvent like toluene provides a controlled environment.[2]
-
No Catalyst Needed: This reaction typically does not require a catalyst. The basicity of the aniline is sufficient to catalyze the addition.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of 4-fluoroaniline. Prolonged reaction times at high temperatures will favor polymerization.
-
Purification: The resulting 3-(4-fluoroanilino)propanoic acid can often be isolated by precipitation upon cooling and washing with a non-polar solvent to remove any unreacted starting material.
-
Q2: The intramolecular Friedel-Crafts cyclization to form the quinolone is failing or giving a low yield. How can I improve this?
A2: The success of this ring-closing reaction hinges on the choice and handling of the dehydrating acid catalyst. This is an electrophilic aromatic substitution where the carboxylic acid is activated to acylate the electron-rich aromatic ring.[3][4]
-
Causality: Insufficient acid strength, poor moisture control, or temperatures that are too low can prevent the reaction from proceeding. Conversely, excessively high temperatures can lead to charring and decomposition.
-
Recommended Solutions & Reagents:
| Reagent | Typical Conditions | Pros | Cons |
| Polyphosphoric Acid (PPA) | 100-140 °C, neat | Inexpensive, effective. | Highly viscous, difficult to stir, workup can be challenging. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | 35-80 °C, neat | Lower reaction temperatures, easier to handle than PPA, high yielding.[5] | More expensive, highly corrosive. |
| Methanesulfonic Acid (MSA) | 100-120 °C, neat | Easy to handle liquid, good alternative to PPA.[3] | May require higher temperatures than Eaton's reagent. |
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The cyclizing agents (PPA, Eaton's Reagent) are strong dehydrating agents but are sensitive to atmospheric moisture. Ensure your glassware is oven-dried and the reaction is protected from moisture (e.g., with a drying tube or under an inert atmosphere).
-
Stirring is Crucial: PPA is very thick. Efficient mechanical stirring is essential to ensure proper mixing and heat transfer. If stirring is poor, localized overheating can cause decomposition.
-
Controlled Workup: The reaction must be quenched carefully. The mixture should be cooled before being slowly and cautiously added to a mixture of ice and water. This will hydrolyze the acid and precipitate the crude quinolone product. Perform this in a well-ventilated fume hood.
-
Product Isolation: The crude quinolone product can be collected by filtration, washed thoroughly with water to remove residual acid, and then with a sodium bicarbonate solution to neutralize any remaining acid before drying.
-
Step 2: Reductive Amination of 6-Fluoro-1,2,3,4-tetrahydro-4-quinolone
This step converts the ketone intermediate into the target primary amine. It is a one-pot reaction where the ketone first reacts with an ammonia source to form an intermediate imine, which is then immediately reduced in situ.[6]
Caption: Troubleshooting decision tree for the reductive amination step.
Q3: My reductive amination yield is very low, and I'm recovering mostly starting material (the ketone). What should I do?
A3: This points to a problem with the initial imine formation. The equilibrium between the ketone and the imine must be established before the reduction can occur.
-
Causality: The formation of the imine from a ketone and ammonium acetate is an equilibrium process that generates water. If this equilibrium is not favored, the reducing agent will have nothing to reduce.
-
Solutions:
-
Increase Equivalents of Ammonia Source: Use a significant excess of ammonium acetate (e.g., 5-10 equivalents) to push the equilibrium towards the imine.
-
Allow Time for Imine Formation: Stir the ketone and ammonium acetate in the solvent (e.g., methanol) for a period (e.g., 1-2 hours) before adding the reducing agent.[2]
-
Remove Water: Adding molecular sieves to the reaction mixture can help drive the equilibrium by sequestering the water that is formed during imine formation.
-
pH Adjustment: The reaction is often favored under mildly acidic conditions (pH ~5-6). Ammonium acetate provides its own buffer system, but if using other ammonia sources, a small amount of acetic acid can be beneficial.
-
Q4: The reaction is messy, and I'm isolating the alcohol (6-fluoro-1,2,3,4-tetrahydroquinolin-4-ol) as a major byproduct. Why?
A4: This is a classic selectivity problem in reductive aminations. It means the reducing agent is reacting with the starting ketone faster than it is reacting with the intermediate imine.
-
Causality: Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce ketones. If the concentration of the imine intermediate is low, or if the NaBH₄ is added too quickly, direct reduction of the ketone will compete effectively.[3][6]
-
Solutions:
-
Change the Reducing Agent: This is the most effective solution. Switch to a milder, more selective reducing agent that is known to favor the reduction of imines over ketones.
-
| Reducing Agent | Typical Solvent | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can readily reduce the starting ketone, leading to alcohol byproduct.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, DCE | Highly selective for imines over ketones, especially at mildly acidic pH. | Toxic (generates HCN in strong acid), requires careful handling and waste disposal. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, Acetonitrile | Excellent selectivity for imines, non-toxic, commercially available, very reliable.[6] | More expensive than NaBH₄. |
Q5: How do I purify the final 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine product?
A5: The final product is a basic amine, which dictates the purification strategy.
-
Workup: After the reaction is complete, it is typically quenched with water. To isolate the amine, the mixture should be made basic (e.g., with NaOH or Na₂CO₃ solution) to a pH > 10. This ensures the amine is in its freebase form, which is soluble in organic solvents. Extract the product into a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Chromatography: Column chromatography on silica gel is the standard method for purification.
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a good starting point.
-
Tailing: Amines often "tail" on silica gel. To prevent this, you can pre-treat the silica with triethylamine or add a small amount (e.g., 0.5-1%) of triethylamine or ammonium hydroxide to the eluent system. This deactivates acidic sites on the silica, leading to sharper peaks and better separation.
-
-
Recrystallization: If the purified amine is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final step to achieve high purity.
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-1,2,3,4-tetrahydro-4-quinolone
-
Step 1A: 3-(4-fluoroanilino)propanoic acid. In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq.), acrylic acid (1.2 eq.), and toluene (approx. 3 mL per gram of aniline).[2]
-
Heat the mixture to a gentle reflux (approx. 110 °C) and stir for 18-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate. Filter the solid, wash with cold toluene and then hexanes, and dry under vacuum.
-
Step 1B: Cyclization. In a clean, dry round-bottom flask, place the 3-(4-fluoroanilino)propanoic acid (1.0 eq.).
-
Add Eaton's Reagent (P₂O₅ in MeSO₃H, approx. 10 mL per gram of acid) and equip the flask with a mechanical stirrer.[5]
-
Heat the mixture to 70-80 °C with vigorous stirring for 2-4 hours. The mixture will become a homogeneous solution. Monitor by TLC until the starting material is consumed.
-
Cool the flask in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and water.
-
CAUTION: Slowly and carefully pour the reaction mixture onto the ice with good stirring. This is an exothermic quench.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration. Wash the filter cake extensively with water, followed by a saturated sodium bicarbonate solution, and finally with more water until the filtrate is neutral.
-
Dry the crude solid under high vacuum. The product can be further purified by recrystallization if necessary.
Protocol 2: Reductive Amination to 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
-
To a round-bottom flask, add 6-fluoro-1,2,3,4-tetrahydro-4-quinolone (1.0 eq.), ammonium acetate (7.0 eq.), and methanol (approx. 10 mL per gram of quinolone).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Make the remaining aqueous solution basic (pH > 10) with 2M NaOH solution.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 0-10% MeOH in DCM with 0.5% Et₃N).
References
- Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (2025). SAGE Publications Inc.
-
Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. [Link]
- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
Conrad–Limpach synthesis. Wikipedia. [Link]
-
Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023, March 15). RSC Publishing.
- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). MDPI.
- Reductive amination using ammonium acetate/NaBH4. (2012, July 22). Powered by XMB 1.9.11.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
- 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods. Benchchem.
Sources
Technical Support Center: Purification of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
Welcome to the technical support center for the purification of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this and structurally related compounds. As a key building block in medicinal chemistry, particularly for developing novel therapeutic agents targeting the central nervous system, achieving high purity of this chiral amine is critical for reliable downstream applications.[1][2]
This document provides in-depth, field-proven insights into overcoming common purification challenges, from removing synthesis byproducts to performing chiral resolutions. The information is structured in a question-and-answer format, supplemented with detailed troubleshooting guides, step-by-step protocols, and workflow diagrams to ensure clarity and reproducibility in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid, direct answers to the most common issues encountered during the purification of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.
Q1: My crude product shows multiple spots on TLC after synthesis and a basic work-up. What are the likely impurities?
The impurity profile largely depends on the synthetic route. Assuming a standard synthesis via reductive amination of 6-fluoro-1,2,3,4-tetrahydroquinolin-4-one, the most common impurities include:
-
Unreacted Starting Material: The precursor ketone, 6-fluoro-1,2,3,4-tetrahydroquinolin-4-one, may persist if the reaction did not go to completion.
-
Over-reduction Product: The ketone can be reduced to the corresponding alcohol, 6-fluoro-1,2,3,4-tetrahydroquinolin-4-ol, by many hydride reagents used in reductive amination (e.g., sodium borohydride).[3]
-
Dialkylation Products: If the reductive amination is performed with a primary amine, over-alkylation can sometimes be a side reaction, though this is less common with reagents like sodium triacetoxyborohydride.[4]
-
Byproducts from the Reducing Agent: Certain reducing agents can introduce byproducts; for example, using sodium cyanoborohydride can sometimes lead to cyano-adducts.[5]
Q2: I'm observing significant streaking and poor separation during flash column chromatography on standard silica gel. How can I resolve this?
This is a classic problem when purifying basic amines. The issue stems from the acidic nature of silica gel's surface silanol groups (Si-OH), which strongly and often irreversibly interact with the basic amine.[6] This leads to band tailing, product degradation, and low recovery.
To counteract this, you have three primary options:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a competing base, such as triethylamine (Et₃N) or ammonium hydroxide, to your eluent (e.g., DCM/MeOH or Hexane/EtOAc).[7] This base will "neutralize" the acidic sites on the silica, allowing your product to elute cleanly.
-
Use an Alternative Stationary Phase: Switch to a less acidic or basic support. Basic alumina or commercially available amine-functionalized silica columns are excellent alternatives that prevent these problematic acid-base interactions.[6][8]
-
Employ Reversed-Phase Chromatography: For more polar amines, reversed-phase flash chromatography using a mobile phase buffered at a high pH (e.g., with ammonium hydroxide or triethylamine) can be very effective. At high pH, the amine is in its neutral, free-base form, increasing its retention and improving separation.[6]
Q3: My overall yield is extremely low after performing an acid-base extraction. Where could my product have gone?
Low recovery in an acid-base extraction is a common but solvable issue. The most likely causes are:
-
Incomplete pH Adjustment: The efficiency of the extraction is entirely dependent on pH. Ensure you acidify the aqueous layer to a pH of 2 or less to fully protonate the amine into its water-soluble salt form.[9] Conversely, when liberating the free amine, you must basify to a pH of 10 or higher to ensure complete deprotonation.[9] Always check the pH with litmus paper or a pH meter.
-
Insufficient Extractions: A single extraction is rarely sufficient. Perform at least three to four extractions at each step (acid wash and basified product extraction) to ensure quantitative transfer of the compound between phases.
-
Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface, trapping your product. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® or gentle centrifugation can be effective.
-
Precipitation of the Salt: The hydrochloride salt of your amine may have limited solubility in water. If you observe a precipitate upon acidification, add more water to redissolve it before proceeding with the wash.
Q4: My compound is chemically pure by NMR, but it's a racemic mixture. How can I separate the enantiomers?
Since the amine group is at the C4 position, the compound is chiral. To separate the enantiomers, you must perform a chiral resolution. The most common laboratory-scale method is the formation of diastereomeric salts using a chiral resolving agent.[10][11] The process involves reacting the racemic amine with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. By carefully choosing a solvent, one diastereomer can be selectively crystallized and separated by filtration. Common resolving agents for amines include derivatives of tartaric acid (e.g., O,O'-dibenzoyl-D-tartaric acid or di-p-toluoyl-D-tartaric acid).[10][12]
Q5: My purified amine, which was initially a pale solid, is turning brown/purple in storage. Is it decomposing?
Aromatic amines are notoriously susceptible to air oxidation, which often results in the formation of highly colored impurities.[13] This is a common degradation pathway. To ensure long-term stability, take the following precautions:
-
Store Under Inert Atmosphere: After purification, store the compound in a vial that has been flushed with an inert gas like nitrogen or argon to displace oxygen.
-
Protect from Light: Use amber vials or wrap the vial in aluminum foil, as light can accelerate oxidation.
-
Store at Low Temperature: Keep the vial in a freezer (-20 °C) or refrigerator (4 °C) to slow the rate of any potential decomposition.[14][15]
Part 2: Troubleshooting & In-Depth Purification Guides
This section provides detailed protocols and workflows for the most effective purification methods.
Guide 1: High-Purity Amine Recovery via Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique to separate your basic amine product from neutral organic impurities (like unreacted ketone) and acidic byproducts. The principle relies on selectively moving the amine between an organic solvent and an aqueous (water-based) solvent by changing its protonation state.[16][17]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. 6-Fluoro-1,2,3,4-tetrahydroquinoline | 59611-52-8 [sigmaaldrich.com]
- 15. 6-Fluoro-1,2,3,4-tetrahydroquinoline | 59611-52-8 [sigmaaldrich.com]
- 16. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
resolving low solubility issues with 6-fluoro-tetrahydroquinolin-4-amine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 6-fluoro-tetrahydroquinolin-4-amine. As a potent heterocyclic amine, this compound's efficacy is often limited by its poor aqueous solubility, a common hurdle for over 40% of new chemical entities in the pharmaceutical industry.[1] This document provides a structured, in-depth approach to understanding and systematically resolving these issues, ensuring your experimental outcomes are both reliable and reproducible.
Section 1: Understanding the Core Problem - Physicochemical Properties
A thorough understanding of the molecule's inherent properties is the foundation for any successful solubility enhancement strategy. The structure of 6-fluoro-tetrahydroquinolin-4-amine, with its basic amine group and aromatic scaffold, dictates its behavior in aqueous media.
FAQ 1: What are the key physicochemical properties of 6-fluoro-tetrahydroquinolin-4-amine that influence its solubility?
The solubility of this compound is primarily governed by a balance between its crystal lattice energy (how strongly the molecules hold together in a solid state) and the energy of solvation (how well they interact with a solvent).[2] For 6-fluoro-tetrahydroquinolin-4-amine, the key parameters are:
-
pKa (Predicted): The amine group is basic and will be protonated at physiological pH. The estimated pKa of the conjugate acid is crucial. A typical tetrahydroquinoline amine would have a pKa in the range of 8.5-9.5. This means at pH 7.4, a significant portion of the molecule will be in its charged, protonated form, which is inherently more water-soluble than the neutral free base.[3][4]
-
LogP (Predicted): The calculated LogP (partition coefficient) indicates the lipophilicity of the molecule. The fluoro-tetrahydroquinoline scaffold contributes to a moderate-to-high lipophilicity. This hydrophobicity counteracts the solubilizing effect of the protonated amine, driving the molecule out of the aqueous phase.
-
Melting Point: A high melting point often correlates with high crystal lattice energy, which must be overcome for dissolution to occur. Improving solubility can often be achieved by reducing the melting point.[5]
| Property (Estimated) | Value | Implication for Solubility |
| pKa | 8.5 - 9.5 | pH-dependent solubility; ionization increases solubility below the pKa. |
| LogP | 2.0 - 3.0 | Moderately lipophilic, which limits intrinsic aqueous solubility. |
| Melting Point | >150 °C | High crystal lattice energy presents a barrier to dissolution. |
FAQ 2: How does pH critically affect the solubility of this compound?
As a basic compound, 6-fluoro-tetrahydroquinolin-4-amine exhibits significant pH-dependent solubility. The relationship is governed by the Henderson-Hasselbalch equation.[6][7]
-
Below the pKa (Acidic to Neutral pH): The amine group is protonated (R-NH3+), forming a cation. This charged species is more polar and interacts favorably with water, leading to higher solubility.[3][8]
-
Above the pKa (Alkaline pH): The amine group is in its neutral, free base form (R-NH2). This form is less polar and significantly less soluble in water, often leading to precipitation.
This pH dependency is a critical tool. Adjusting the pH of the medium is the first and most direct method to try and solubilize the compound.[9]
Section 2: Initial Troubleshooting & Rapid Screening Workflow
Before committing to complex formulation strategies, a systematic initial screening is essential to map the compound's solubility profile. This workflow allows for a rapid assessment of the most promising avenues for enhancement.
Caption: Initial solubility assessment and strategy selection workflow.
Protocol 1: Kinetic Solubility Assessment in pH Buffers
This protocol establishes the baseline pH-solubility profile of your compound.
Materials:
-
6-fluoro-tetrahydroquinolin-4-amine
-
Phosphate-citrate buffers (or similar) at pH 2.0, 4.5, 6.8, and 7.4
-
HPLC-grade Acetonitrile (ACN) and Water
-
Vials, shaker/incubator, centrifuge, 0.22 µm syringe filters
-
Calibrated HPLC-UV system
Methodology:
-
Stock Solution: Prepare a 10 mg/mL stock solution of the compound in DMSO. This will be used to create your calibration curve.
-
Sample Preparation: Add an excess of solid compound (approx. 2 mg) to 1 mL of each pH buffer in separate vials. Ensure undissolved solid is clearly visible.
-
Equilibration: Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high readings.
-
Analysis: Dilute the filtered supernatant with an appropriate mobile phase and analyze by a validated HPLC-UV method against a standard curve to determine the concentration.
Expected Outcome: You will generate quantitative data showing how solubility changes with pH.
| pH of Buffer | Expected Solubility Range (µg/mL) | Observation |
| 2.0 | > 1000 | Compound is fully protonated and highly soluble. |
| 4.5 | 100 - 500 | Solubility decreases as pH approaches the pKa. |
| 6.8 | 10 - 50 | Low solubility near physiological pH. |
| 7.4 | < 10 | Very low solubility, likely to precipitate in assays. |
Section 3: Advanced Solubility Enhancement Strategies
If pH modification alone is insufficient, more advanced techniques are required. The choice of strategy depends on the intended application (e.g., in vitro assay vs. in vivo preclinical study).
A. Strategy 1: Salt Formation
Rationale: Salt formation is a highly effective and common method for increasing the solubility of ionizable drugs.[10][11] By reacting the basic amine with an acid, you form a salt, which is an ionic solid. This ionic form typically has a lower crystal lattice energy and is much more soluble in water than the neutral free base.[8][12]
FAQ 3: When is salt formation the best strategy, and which counter-ion should I choose?
Salt formation is ideal for crystalline basic compounds intended for solid dosage forms or for creating highly concentrated aqueous stock solutions. The choice of the counter-ion (the acid) is critical and can dramatically impact properties like solubility, stability, and hygroscopicity.[13]
-
Hydrochloride (HCl): A common, strong acid choice that often yields highly soluble salts. However, it can be hygroscopic and may increase the risk of corrosion.
-
Mesylate (Methanesulfonic acid): Often produces stable, crystalline, and highly soluble salts with good manufacturability properties.
-
Sulfate, Tosylate, Tartrate: Other options that should be screened, as each can confer unique properties.
Protocol 2: Small-Scale Salt Formation & Solubility Screen
Materials:
-
6-fluoro-tetrahydroquinolin-4-amine (free base)
-
Acids (e.g., 1M HCl in isopropanol, Methanesulfonic acid)
-
Solvents (e.g., Isopropanol, Acetone, Ethyl Acetate)
-
Water (for solubility testing)
Methodology:
-
Dissolution: Dissolve a known amount of the free base (e.g., 100 mg) in a minimal amount of a suitable organic solvent (e.g., Isopropanol).
-
Acid Addition: Stoichiometrically add 1.0 equivalent of the selected acid (e.g., 1M HCl) dropwise while stirring.
-
Precipitation: If a solid precipitates immediately, this indicates successful salt formation. If not, the solution may need to be cooled or an anti-solvent (like ethyl acetate) added to induce crystallization.
-
Isolation: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Confirmation: Confirm salt formation using techniques like DSC (to check for a new melting point) or FTIR.
-
Solubility Testing: Determine the aqueous solubility of the new salt form using Protocol 1 (at a fixed pH, e.g., 6.8) and compare it to the free base.
Expected Outcome: A significant increase in aqueous solubility compared to the free base.
| Compound Form | Solubility at pH 6.8 (µg/mL) | Fold Increase | Notes |
| Free Base | ~15 | - | Baseline |
| Hydrochloride Salt | ~2,500 | ~167x | Significant improvement, may be hygroscopic. |
| Mesylate Salt | ~1,800 | ~120x | Excellent improvement, often with better solid-state properties. |
B. Strategy 2: Use of Co-solvents
Rationale: For preclinical studies (in vivo or in vitro) requiring a liquid formulation, co-solvents are often used.[14][15] A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a non-polar solute by reducing the overall polarity of the solvent system.[9]
FAQ 4: Which co-solvents are compatible and effective for preclinical formulations?
The choice of co-solvent depends on the route of administration and potential toxicity. For in vitro assays, DMSO is common. For in vivo studies, a more biocompatible system is required.
-
Commonly Used Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO).[16]
-
Surfactants: Sometimes added in small percentages (e.g., Tween® 80, Solutol® HS 15) to aid in solubilization and prevent precipitation upon dilution.[16]
Caption: Decision tree for selecting a co-solvent system.
Protocol 3: Developing a Ternary Co-solvent System for In Vivo Use
Objective: To create a formulation suitable for oral or intravenous administration in preclinical species. A common target is a 10% DMSO, 40% PEG 400, 50% Water (or saline) vehicle.
Materials:
-
6-fluoro-tetrahydroquinolin-4-amine
-
DMSO, PEG 400, Sterile Saline
-
Vortex mixer, sonicator
Methodology:
-
Step 1 (Pre-dissolution): Weigh the required amount of the compound. Add the DMSO component of the final vehicle volume first (e.g., for a 1 mL final volume, add 100 µL DMSO). Vortex or sonicate until the compound is fully dissolved. This step is crucial as the drug is often most soluble in the neat organic solvent.[17]
-
Step 2 (Add Co-solvent): Add the PEG 400 component (e.g., 400 µL). Vortex until the solution is homogeneous. The solution should remain clear.
-
Step 3 (Aqueous Dilution): Slowly add the saline component (e.g., 500 µL) dropwise while continuously vortexing. Slow addition is critical to prevent the compound from precipitating out of the now weaker solvent system.
-
Final Check: Inspect the final formulation for any signs of precipitation or cloudiness. The final solution should be clear and particle-free. Observe the solution for at least 4 hours to check for delayed precipitation.
C. Strategy 3: Amorphous Solid Dispersions (ASDs)
Rationale: For oral drug delivery, improving not just solubility but also the dissolution rate is key. Crystalline drugs have a stable, low-energy state. By converting the drug to a high-energy amorphous (non-crystalline) form and dispersing it within a polymer matrix, both solubility and dissolution can be dramatically enhanced.[18][19][20] The polymer stabilizes the amorphous drug, preventing it from recrystallizing.[18]
FAQ 5: How can I formulate this compound as an ASD to improve its dissolution rate?
Amorphous Solid Dispersions (ASDs) are an advanced formulation technique where the drug is molecularly dispersed in a hydrophilic polymer carrier.[21] This approach is particularly effective for BCS Class II drugs (low solubility, high permeability).[18] Common methods for preparing ASDs include spray drying and hot-melt extrusion.[22]
Polymers for ASD:
-
PVP (Polyvinylpyrrolidone): e.g., PVP K30
-
HPMC (Hydroxypropyl Methylcellulose): e.g., HPMC-AS
-
Copolymers: e.g., Soluplus®, Kollidon® VA64[21]
Protocol 4: Feasibility Screen for ASD by Solvent Evaporation
This is a small-scale lab method to quickly assess the feasibility of forming an ASD.
Materials:
-
6-fluoro-tetrahydroquinolin-4-amine
-
Polymer (e.g., PVP K30)
-
Common solvent (e.g., Methanol or Dichloromethane)
-
Rotary evaporator or vacuum oven
Methodology:
-
Co-dissolution: Dissolve both the compound and the polymer in a common solvent in a specific ratio (e.g., 1:3 drug-to-polymer by weight). Ensure a completely clear solution is formed.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This process should be rapid to "trap" the drug in its amorphous state within the polymer matrix.
-
Drying: Further dry the resulting solid film/powder under high vacuum for 24 hours to remove all residual solvent.
-
Characterization:
-
Visual: The resulting solid should be a clear, glassy film or a fluffy powder, not crystalline.
-
DSC (Differential Scanning Calorimetry): Analyze the solid. The absence of a sharp melting peak for the drug indicates it is amorphous. A single glass transition temperature (Tg) suggests a successful dispersion.
-
PXRD (Powder X-ray Diffraction): The absence of sharp Bragg peaks (a "halo" pattern) confirms the amorphous nature of the material.
-
-
Dissolution Test: Perform a dissolution test comparing the ASD to the crystalline drug in a relevant buffer (e.g., pH 6.8). The ASD should show a much faster dissolution rate and ideally achieve a state of supersaturation.
Section 4: Special Considerations & Troubleshooting
FAQ 6: I'm observing precipitation of my compound in my cell-based assay media. What should I do?
This is a common problem caused by the low solubility of the compound in complex biological media, which often has a pH of ~7.4.
-
Problem: You prepare a high-concentration stock in DMSO (e.g., 10 mM) and then dilute it 1:1000 into the cell media. The DMSO percentage drops, and the compound's concentration is now far above its aqueous solubility limit, causing it to crash out.
-
Solution 1 (Reduce DMSO %): Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize vehicle effects.
-
Solution 2 (Use a Solubilizer): Consider formulating your stock solution with a solubilizing excipient like a cyclodextrin (e.g., HP-β-CD) which can form inclusion complexes and keep the drug in solution upon dilution.[1]
-
Solution 3 (Check for Salt Incompatibility): If you are using a salt form (e.g., hydrochloride), be aware that high concentrations of phosphate or other ions in your media can sometimes cause precipitation of a less soluble salt (e.g., phosphate salt).
FAQ 7: Are there any known liabilities associated with the fluoro-tetrahydroquinoline scaffold I should be aware of?
While this guide focuses on solubility, it's important to consider other properties. The fluoro-tetrahydroquinoline scaffold is present in several bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity. However, depending on its position, it can sometimes be a site for metabolic activation. Always conduct early metabolic stability assays (e.g., with liver microsomes) to identify any potential liabilities that may need to be addressed through structural modification.[5]
References
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
Journal of Advanced Pharmacy Education & Research. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]
-
ONdrugDelivery. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. [Link]
-
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Drug Delivery and Translational Research, 6(6), 756-788. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2014). Drug Dissolution Enhancement by Salt Formation. [Link]
-
Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. [Link]
-
Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]
-
Shah, S. M., Jain, A. S., & Nerurkar, M. J. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307-1323. [Link]
-
Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
-
Australian Prescriber. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]
-
ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]
-
Skube, Ž., & Knez, D. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 45009-45016. [Link]
-
Molecular Pharmaceutics. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]
-
Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]
-
PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]
-
MDPI. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. [Link]
-
Molecular Pharmaceutics. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]
-
Grimm, M., & Wacker, M. G. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(8), 2807-2814. [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]
-
OUCi. (n.d.). Improving Solubility via Structural Modification. [Link]
-
ResearchGate. (2025). Improving solubility via structural modification. [Link]
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Technical Support Center: Enhancing the Enantiomeric Excess of 6-Fluoro-Tetrahydroquinolin-4-Amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in improving the enantiomeric excess (ee) of 6-fluoro-tetrahydroquinolin-4-amine. The following information is curated from established principles in asymmetric synthesis and chiral resolution, offering practical solutions to common experimental challenges.
Troubleshooting Guide: Addressing Low Enantiomeric Excess
Low enantiomeric excess is a frequent hurdle in the synthesis of chiral molecules. This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 6-fluoro-tetrahydroquinolin-4-amine.
Question 1: My asymmetric synthesis of 6-fluoro-tetrahydroquinolin-4-amine is resulting in low enantiomeric excess. What are the likely causes and how can I address them?
Low enantioselectivity can stem from several factors, ranging from reaction conditions to the purity of your starting materials. A systematic investigation is key to identifying the root cause.[1][2]
Core Areas to Investigate:
-
Catalyst Integrity and Activity:
-
Purity: The enantiomeric purity of your chiral catalyst or ligand is paramount. Any contamination with the opposing enantiomer will directly diminish the ee of your product.[1] Action: Verify the enantiopurity of the catalyst using techniques like chiral HPLC.
-
Deactivation: Many catalysts, particularly organometallic complexes, are sensitive to air, moisture, and impurities.[1] Action: Ensure strict anhydrous and inert atmosphere conditions.[1] Use freshly purified solvents and reagents. Consider running a control reaction with a known substrate to confirm catalyst activity.[2]
-
-
Reaction Conditions:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Generally, lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[2][3] Action: Systematically screen a range of lower temperatures.
-
Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition states.[2] Action: Screen a variety of solvents with different polarities and coordinating abilities.
-
Concentration: Substrate concentration can impact the catalytic cycle. High concentrations may lead to catalyst aggregation or favor a non-selective background reaction.[2] Action: Experiment with varying the substrate concentration; more dilute conditions can sometimes be beneficial.[2]
-
-
Substrate and Reagent Purity:
-
Impurities: Impurities in the starting materials or reagents can act as catalyst poisons or participate in side reactions.[1] Action: Re-purify all starting materials and reagents. Ensure the 6-fluoro-tetrahydroquinolin-4-amine precursor is of the highest possible purity.
-
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A troubleshooting decision tree for systematically addressing low enantiomeric excess.
Question 2: I am attempting a classical resolution of racemic 6-fluoro-tetrahydroquinolin-4-amine via diastereomeric salt formation, but the separation is inefficient. What can I do?
Classical resolution remains a powerful technique for obtaining enantiopure amines. Success often lies in the meticulous optimization of the crystallization process.
Key Parameters for Optimization:
-
Choice of Resolving Agent: The interaction between the amine and the chiral acid is crucial.
-
Screening: Test a variety of commercially available chiral acids, such as derivatives of tartaric acid (e.g., O,O'-dibenzoyl-(2R,3R)-tartaric acid or O,O'-di-p-toluoyl-(2R,3R)-tartaric acid), mandelic acid, or camphorsulfonic acid.[4][5][6]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly affect the resolution efficiency. It is often beneficial to use a sub-stoichiometric amount of the resolving agent.[4][5]
-
-
Crystallization Solvent: The solvent system is one of the most critical factors.
-
Solvent Screening: A wide range of solvents should be tested, from polar protic (e.g., methanol, ethanol) to more non-polar options. Solvent mixtures can also be highly effective.
-
Solubility: The ideal solvent will exhibit a significant difference in the solubility of the two diastereomeric salts. One salt should be sparingly soluble, while the other remains in the mother liquor.
-
-
Temperature Profile:
-
Cooling Rate: A slow, controlled cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities and the co-precipitation of the more soluble diastereomer.
-
Experimental Protocol: Screening for Optimal Diastereomeric Salt Resolution
-
Small-Scale Screening: In parallel, dissolve small, equimolar amounts of racemic 6-fluoro-tetrahydroquinolin-4-amine and a selected chiral resolving agent in a range of different solvents.
-
Induce Crystallization: Allow the solutions to cool slowly to room temperature, followed by further cooling in a refrigerator. If no crystals form, try adding an anti-solvent or gently scratching the inside of the vial.
-
Isolate and Analyze: Isolate the resulting crystals by filtration. Liberate the free amine from both the crystalline salt and the mother liquor by treatment with a base.
-
Determine Enantiomeric Excess: Analyze the enantiomeric excess of the amine from both fractions using chiral HPLC or SFC. The most effective conditions will show a high ee for the amine from the crystalline salt and a corresponding enrichment of the other enantiomer in the mother liquor.
Question 3: My enzymatic kinetic resolution is stalling or providing low ee. How can I improve the outcome?
Enzymatic resolutions, particularly with lipases, can be highly effective for amines.[7][8] However, their performance is highly dependent on the reaction environment.
Troubleshooting Enzymatic Resolutions:
-
Enzyme Selection: Not all enzymes are equally effective.
-
Acyl Donor: For lipase-catalyzed resolutions, the choice of acylating agent is critical.
-
Screening: Simple acyl donors like ethyl acetate or vinyl acetate are common starting points.[10] The structure of the acyl donor can influence both the reaction rate and the enantioselectivity.
-
-
Solvent: The solvent must be compatible with the enzyme and the substrates.
-
Water Activity: While bulk water is generally avoided, a small amount of water is often necessary for enzyme activity.
-
Control: The water content can be controlled by using molecular sieves or salt hydrates.
-
-
Temperature: Enzyme activity and stability are temperature-dependent.
-
Optimization: Screen a range of temperatures (e.g., 30-60°C) to find the optimal balance between reaction rate and enzyme stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically pure 6-fluoro-tetrahydroquinolin-4-amine?
There are three main approaches:
-
Asymmetric Synthesis: This involves creating the chiral center in an enantioselective manner from an achiral precursor. Methods like asymmetric transfer hydrogenation of a corresponding imine or a Povarov reaction using a chiral catalyst are viable strategies.[11][12]
-
Chiral Resolution: This involves separating the enantiomers of a racemic mixture. The most common methods are:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.[4][5][6]
-
Kinetic Resolution: One enantiomer reacts faster than the other with a chiral reagent or catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting one. Enzymatic resolutions are a common example.[3][7]
-
-
Chiral Chromatography: This involves the direct separation of enantiomers on a preparative scale using a chiral stationary phase (CSP).
Q2: How do I accurately determine the enantiomeric excess of my 6-fluoro-tetrahydroquinolin-4-amine sample?
The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC).[13]
General Protocol for Chiral HPLC/SFC Method Development:
-
Column Selection: Polysaccharide-based chiral stationary phases (e.g., derivatives of cellulose or amylose) are often a good starting point for the separation of amines.[13]
-
Mobile Phase Screening:
-
Normal Phase (HPLC): Start with a mixture of hexane and a polar modifier like isopropanol or ethanol. Systematically vary the ratio to optimize separation.[1]
-
SFC: Use supercritical CO2 with a co-solvent such as methanol or ethanol.
-
-
Additive Usage: For basic amines, adding a small amount of a basic modifier (e.g., diethylamine, butylamine) to the mobile phase can improve peak shape and resolution.[1]
-
Quantification: Once baseline separation is achieved (Resolution, Rs ≥ 1.5), integrate the area of each enantiomer's peak. Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Q3: Can achiral additives improve the enantiomeric excess in my asymmetric catalysis?
Yes, in some cases, the addition of achiral additives can surprisingly enhance enantioselectivity.[14] These additives can influence the catalytic system in various ways, such as altering the aggregation state of the catalyst or interacting with counter-ions. While not always predictable, screening a library of simple additives (e.g., salts, other Lewis acids or bases) can sometimes lead to significant improvements in ee.
Data Summary Tables
Table 1: Comparison of Common Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Scalable, well-established, cost-effective for large quantities. | Trial-and-error for finding suitable resolving agent and solvent; may require multiple recrystallizations. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed reaction that proceeds at a different rate for each enantiomer.[7][8][10] | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to 50% theoretical yield for the unreacted enantiomer; requires screening of enzymes and conditions. |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[7][8] | Can achieve >50% theoretical yield of a single enantiomer. | Requires a compatible racemization catalyst that does not interfere with the resolution. |
| Preparative Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase. | Broad applicability, high purity achievable, rapid method development. | Higher cost of chiral stationary phases, may be less economical for very large scales. |
Table 2: Key Parameters for Optimizing Asymmetric Synthesis
| Parameter | Rationale for Impact on Enantiomeric Excess | Typical Optimization Strategy |
| Temperature | Lower temperatures increase the free energy difference (ΔΔG‡) between the two diastereomeric transition states, enhancing selectivity.[3] | Screen temperatures from room temperature downwards (e.g., 0 °C, -20 °C, -78 °C). |
| Solvent | Solvent polarity and coordinating ability can alter the geometry and stability of the catalyst-substrate complex.[2] | Screen a range of solvents (e.g., toluene, CH2Cl2, THF, Et2O). |
| Catalyst Loading | Can affect the balance between the desired catalytic cycle and a potential non-selective background reaction. | Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal level. |
| Concentration | May influence catalyst aggregation or the rate of bimolecular side reactions.[2] | Test a range of substrate concentrations (e.g., 0.01 M, 0.1 M, 0.5 M). |
Visualized Workflows and Concepts
Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: A typical workflow for separating enantiomers using diastereomeric salt crystallization.
References
-
Crawford, J. B., Skerlj, R. T., & Bridger, G. J. (2006). Spontaneous Enzymatically Mediated Dynamic Kinetic Resolution of 8-Amino-5,6,7,8-tetrahydroquinoline. The Journal of Organic Chemistry. Available at: [Link]
-
American Chemical Society. (n.d.). Spontaneous Enzymatically Mediated Dynamic Kinetic Resolution of 8-Amino-5,6,7,8-tetrahydroquinoline. Available at: [Link]
-
Fitos, I., et al. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Chirality. Available at: [Link]
-
Jin, H., et al. (2024). Enantiodivergent kinetic resolution of 4-substituted 1,2,3,4-tetrahydroquinolines employing amine oxidase. ResearchGate. Available at: [Link]
-
Vogl, E. M., Gröger, H., & Shibasaki, M. (1999). Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (n.d.). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Available at: [Link]
-
ResearchGate. (n.d.). Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
Chinese Chemical Society. (2021). Boosting Enantioselectivity of Chiral Molecular Catalysts with Supramolecular Metal–Organic Cages. CCS Chemistry. Available at: [Link]
-
Walczak, M. A., et al. (2022). Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. Molecules. Available at: [Link]
-
Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021). ICJS. Available at: [Link]
-
Rueping, M., et al. (2021). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. PMC. Available at: [Link]
-
Mikami, K., et al. (2003). Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis. Chemical Reviews. Available at: [Link]
-
Michelet, B., et al. (2022). Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution. Molecules. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 4. Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
Welcome to the technical support center for 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. Our goal is to help you ensure the integrity and reproducibility of your experiments by understanding and controlling the stability of this molecule.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your research. We focus on diagnosing the root cause and providing actionable, step-by-step solutions.
Q1: I'm observing a rapid loss of my parent compound in solution, even shortly after preparation. What's causing this degradation?
A1: Rapid degradation of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is a common issue stemming from its structural motifs, specifically the fluorinated aromatic ring and the secondary amine within the tetrahydroquinoline core. Several factors can accelerate its decomposition.[1] The primary culprits are often light, oxygen, and inappropriate solvent/pH conditions.
The fluorine substituent on the quinoline ring can make the molecule susceptible to photodehalogenation upon exposure to UV or even ambient light, a known degradation pathway for related fluoroquinolone compounds.[2][3] Furthermore, the tetrahydroquinoline scaffold itself can be prone to oxidation.
To diagnose and mitigate this, a systematic approach is necessary.
Workflow: Investigating Compound Instability
Below is a logical workflow to systematically identify the cause of degradation.
Caption: A troubleshooting workflow for diagnosing instability.
Protocol: Forced Degradation Study
This protocol helps pinpoint the specific environmental factor causing instability.
-
Preparation:
-
Prepare a 1 mg/mL stock solution of your compound in a high-purity, anhydrous solvent (e.g., DMSO or Acetonitrile). Use a solvent from a freshly opened bottle to minimize water content.
-
Dispense the solution into five separate, labeled amber glass HPLC vials.
-
-
Experimental Conditions:
-
Vial 1 (Control): Analyze immediately via HPLC or LC-MS to establish a T=0 baseline.
-
Vial 2 (Light/Air Exposure): Place this vial, uncapped, on a lab bench exposed to ambient light and air.
-
Vial 3 (Dark/Air Exposure): Place this vial, uncapped, inside a drawer or cover it completely with aluminum foil.
-
Vial 4 (Dark/Inert Atmosphere): Sparge the solution gently with argon or nitrogen for 1-2 minutes, then cap tightly. Wrap in foil and store in the dark.
-
Vial 5 (pH Challenge): If using an aqueous buffer, prepare two additional samples under dark, inert conditions: one at pH 4-5 and another at pH 8-9.
-
-
Incubation & Analysis:
-
Let vials 2-5 sit at room temperature for a defined period (e.g., 24 hours).
-
After incubation, analyze all vials using the same HPLC/LC-MS method.
-
-
Interpretation:
-
Compare Vial 2 vs. 3: Significant degradation in Vial 2 but not 3 points to photodegradation .
-
Compare Vial 3 vs. 4: Significant degradation in Vial 3 but not 4 indicates oxidation .
-
Compare Vial 5 vs. 4: Degradation at a specific pH points to pH sensitivity .
-
Q2: My compound seems to dissolve in DMSO, but then a precipitate forms over time. What is happening?
A2: This is a common solubility issue, especially with amine-containing compounds prepared in DMSO. There are two likely causes:
-
Supersaturation: You may have created a supersaturated solution, perhaps with the aid of heating or sonication, which is not stable at room temperature. As the solution cools or sits, the compound crashes out.
-
Interaction with Atmospheric CO₂: DMSO is hygroscopic and can absorb atmospheric moisture and carbon dioxide. CO₂ can form carbonic acid in the presence of water, which then reacts with the basic amine group of your compound to form a less soluble carbonate or bicarbonate salt.
Troubleshooting Steps:
-
Confirm Purity: Ensure the starting material is pure. Impurities can sometimes seed precipitation.
-
Use Anhydrous DMSO: Use high-quality, anhydrous DMSO from a sealed bottle.
-
Work Under Inert Gas: When preparing stock solutions for long-term storage, work under an argon or nitrogen atmosphere to minimize exposure to air and CO₂.
-
Consider Co-solvents: If preparing aqueous dilutions from a DMSO stock, precipitation can occur. Adding a co-solvent like ethanol or using surfactants in your final buffer may improve solubility.[4]
-
pH Adjustment: For aqueous solutions, the hydrochloride salt form of similar compounds is often more soluble.[5] Adjusting the pH of your buffer to be slightly acidic (e.g., pH 5-6.5) can protonate the amine and enhance solubility, but this must be balanced with pH stability (see Q1).
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and stability of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.
Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?
A3: Proper storage is critical to extending the shelf-life of this compound.
| Form | Recommended Storage Conditions | Rationale & Key Considerations |
| Solid | Store at room temperature (or as specified by the supplier), in a tightly sealed container, protected from light, under an inert atmosphere (Argon or Nitrogen). | The solid is likely more stable than solutions but should still be protected from light and atmospheric moisture/oxygen to prevent slow degradation over time. Supplier datasheets for the parent scaffold 6-Fluoro-1,2,3,4-tetrahydroquinoline recommend keeping it in a dark place under an inert atmosphere.[6] |
| Solution | Prepare fresh for each experiment. If short-term storage is unavoidable, store at -20°C or -80°C in small, single-use aliquots in amber, tightly sealed vials. Purge with inert gas before freezing. | Freezing slows down chemical reactions.[1] Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound and introduce moisture. The use of amber vials and inert gas protects against light and oxygen, respectively. |
Q4: How does pH affect the stability of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine in aqueous solutions?
A4: The pH of an aqueous solution is a critical stability factor. The molecule contains a secondary amine in the tetrahydroquinoline ring and a primary amine at the 4-position, both of which are basic.
-
Acidic pH (pH < 7): In acidic conditions, the amine groups will be protonated. This generally increases water solubility. However, extreme acidity could potentially catalyze hydrolysis or other degradation pathways.
-
Neutral to Basic pH (pH ≥ 7): In the free-base form, the compound is less water-soluble and more susceptible to oxidation at the nitrogen atoms. The stability of related fluoroquinolone compounds can be significantly influenced by pH.[7][8]
It is crucial to determine the optimal pH range for your specific application through a stability study, as described in the troubleshooting section.
Q5: Which solvents are recommended for this compound, and are there any to avoid?
A5: Solvent choice impacts both solubility and stability.
| Solvent Class | Examples | Suitability & Considerations |
| Aprotic Polar | DMSO, DMF, Acetonitrile (ACN) | Generally Recommended. These are good for creating concentrated stock solutions. Always use anhydrous grade and store under inert gas to prevent absorption of water and CO₂. |
| Alcohols | Ethanol, Methanol | Use with Caution. While the compound may be soluble, alcohols are protic and can participate in reactions. Ensure they are anhydrous. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally Not Recommended for Storage. These solvents can contain acidic impurities (e.g., HCl) that may react with the amine groups. They are suitable for reactions or extractions but not for long-term solution storage. |
| Aqueous Buffers | PBS, TRIS, HEPES | Application-Dependent. Solubility may be limited. The pH of the buffer is critical (see Q4). Prepare fresh dilutions from a DMSO or ACN stock immediately before use. Be aware that some fused tetrahydroquinolines have been shown to degrade in solution under standard laboratory conditions within days.[9][10] |
Key Factors Influencing Solution Stability
The interplay of several factors determines the stability of the compound in solution.
Caption: Key environmental factors affecting compound stability.
Q6: How can I routinely monitor the stability and purity of my compound in solution?
A6: A simple analytical check is recommended before critical experiments, especially if the solution has been stored for any length of time.
Protocol: Routine Stability Check by HPLC
-
System Suitability: Run a freshly prepared standard solution of the compound to confirm the retention time and peak shape on your HPLC system.
-
Sample Analysis: Inject an aliquot of your stock or working solution.
-
Data Comparison:
-
Purity Check: Compare the peak area of the parent compound in your stored sample to the peak area of the freshly prepared standard (at the same concentration). A significant decrease (>5-10%) suggests degradation.
-
Impurity Profiling: Look for the appearance of new peaks or an increase in the area of existing impurity peaks compared to the T=0 or fresh sample chromatogram. These indicate the formation of degradation products.
-
For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products, providing clues to the degradation pathway.[11]
References
-
Umezawa, N., Arakawa, H., & Takeda, N. (1992). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. [Link]
-
Takeda, N., et al. (2000). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 44(8), 2163–2167. [Link]
-
Tohnai, R., & Oniki, T. (2014). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy. [Link]
-
ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the... [Image]. Retrieved from ResearchGate. [Link]
-
Nowak, M., et al. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. Analytica Chimica Acta, 649(1), 93-99. [Link]
-
ChemRxiv. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. [Link]
-
Journal of Pharmaceutics & Drug Delivery Research. (2023). Editorial on Drug Stability. [Link]
-
ResearchGate. (n.d.). Unusual phenomena during the resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ): Thermodynamic-kinetic control. [Link]
-
Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. [Link]
-
Molecules. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
-
ResearchGate. (n.d.). Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. [Link]
-
PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. [Link]
-
PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
-
MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]
-
Analytical and Bioanalytical Chemistry. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS. [Link]
-
ResearchGate. (n.d.). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. [Link]
-
PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]
-
Medical Mass Spectrometry. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. [Link]
-
PubMed. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Wiley. (n.d.). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
Sources
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- 2. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Fluoro-1,2,3,4-tetrahydroquinoline | 59611-52-8 [sigmaaldrich.com]
- 7. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jsbms.jp [jsbms.jp]
Technical Support Center: Efficient Removal of Metal Catalysts from 6-Fluoro-Tetrahydroquinoline Products
Welcome to the technical support center for the purification of 6-fluoro-tetrahydroquinoline products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing residual metal catalysts, particularly palladium, from your synthetic products. Adherence to strict limits on metal impurities is critical for regulatory compliance and the integrity of downstream applications.[1][2] This resource offers a range of methodologies, from basic filtration to advanced scavenging techniques, to ensure your final compound meets the highest purity standards.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of palladium catalysts from my 6-fluoro-tetrahydroquinoline product so critical?
Residual palladium, a heavy metal, can pose toxicological risks in final drug products. Regulatory agencies such as the FDA and EMA enforce stringent limits on elemental impurities in active pharmaceutical ingredients (APIs).[1][2] Beyond regulatory concerns, leftover palladium can interfere with subsequent synthetic steps or biological assays, leading to unreliable results.[1]
Q2: What are the primary methods for removing metal catalysts from reaction mixtures?
The most common strategies for removing metal catalysts include:
-
Filtration: A straightforward method to remove heterogeneous catalysts like palladium on carbon (Pd/C).[3]
-
Metal Scavengers: Solid-supported reagents with functional groups that selectively bind to metal ions, which can then be removed by filtration.[4][5][6]
-
Chromatography: Techniques like column chromatography can separate the desired product from metal complexes.[3][7]
-
Crystallization: Purifying the product by crystallization can leave metal impurities behind in the mother liquor.[2][3]
-
Extraction: Liquid-liquid extraction can be used to remove certain metal salts.[3]
-
Organic Solvent Nanofiltration (OSN): An emerging membrane-based technology for separating catalysts from products in solution.[8]
The choice of method depends on the specific nature of the catalyst, the product, the solvent system, and the required level of purity.[9]
Q3: My 6-fluoro-tetrahydroquinoline product is a nitrogen-containing heterocycle. Does this present unique challenges for palladium removal?
Yes, nitrogen-containing compounds, like your 6-fluoro-tetrahydroquinoline, can coordinate with palladium species. This can make the metal more soluble in the organic phase and more difficult to remove by simple filtration or extraction. In such cases, the use of specialized metal scavengers or a combination of purification techniques is often necessary.
Troubleshooting Guides
This section provides detailed protocols and decision-making frameworks for common challenges encountered during the purification of 6-fluoro-tetrahydroquinoline products.
Scenario 1: Removing Heterogeneous Palladium on Carbon (Pd/C) After Hydrogenation
Problem: You have completed a hydrogenation reaction to synthesize 6-fluoro-tetrahydroquinoline using Pd/C and need to safely and effectively remove the catalyst.
Causality: Pd/C is a solid catalyst and can be removed by physical filtration. However, it is pyrophoric, especially after use, and requires careful handling.[10][11]
Workflow for Pd/C Removal
Caption: Workflow for safe removal of Pd/C catalyst.
Detailed Protocol: Filtration of Pd/C
-
Inert Atmosphere: After the reaction is complete, ensure the reaction vessel is under a positive pressure of an inert gas like nitrogen or argon. This is crucial to prevent the pyrophoric Pd/C from igniting upon exposure to air.[11]
-
Prepare Filter Pad: Prepare a 1-2 cm thick pad of Celite® or a similar filter aid in a sintered glass funnel. Pre-wet the Celite® pad with the reaction solvent.[3]
-
Filtration: Carefully transfer the reaction mixture onto the Celite® pad.
-
Washing: Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of your product.[3]
-
Waste Disposal: Quench the filter cake containing Pd/C with water before disposal in a dedicated waste container.[11]
-
Analysis: The resulting filtrate contains your crude product. It is advisable to analyze a sample for residual palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the effectiveness of the removal.[12]
Scenario 2: High Levels of Residual Palladium Detected After Initial Purification
Problem: After filtration or initial workup, ICP-MS analysis reveals palladium levels in your 6-fluoro-tetrahydroquinoline product that are above the acceptable limits.
Causality: This often indicates that soluble or colloidal palladium species are present in your product solution.[3] These can arise from catalyst leaching or the formation of stable complexes with your nitrogen-containing product.[9]
Decision Tree for Palladium Scavenging
Caption: Decision tree for selecting and optimizing a palladium scavenger.
Detailed Protocol: Metal Scavenging
-
Scavenger Selection: Choose a suitable metal scavenger. Thiol-functionalized (e.g., ISOLUTE® Si-Thiol) and trimercaptotriazine (TMT)-functionalized (e.g., MP-TMT) scavengers are highly effective for palladium.[6]
-
Small-Scale Screening: It is highly recommended to perform a small-scale screening with a few different scavengers to identify the most effective one for your specific product and reaction conditions.
-
Scavenging Procedure:
-
Dissolve your crude 6-fluoro-tetrahydroquinoline product in a suitable solvent.
-
Add the selected scavenger (typically 5-10 equivalents relative to the residual palladium).
-
Stir the mixture at room temperature. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but should be tested first to ensure product stability.[1] Scavenging times can range from a few hours to overnight.[1][13]
-
-
Filtration: Once scavenging is complete, filter the mixture to remove the solid-supported scavenger with the bound palladium.
-
Analysis: Concentrate the filtrate and analyze for residual palladium content using ICP-MS.[12]
Data Presentation: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Support | Typical Loading (mmol/g) | Target Metals |
| ISOLUTE® Si-Thiol | 1-Propanethiol | Silica | ~1.3 | Pd, Pt, Cu, Hg, Ag, Pb[6] |
| MP-TMT | Trimercaptotriazine | Polystyrene | >0.5[6] | Pd[6] |
| ISOLUTE® Si-TMT | Trimercaptotriazine | Silica | ~0.6 | Pd[6] |
Scenario 3: Product Loss During Purification
Problem: You are experiencing significant loss of your 6-fluoro-tetrahydroquinoline product during the purification process.
Causality: Product loss can occur due to several factors, including non-specific binding to the scavenger or filter aid, or product degradation under the purification conditions.[1]
Troubleshooting Steps:
-
Reduce Scavenger Amount: Use a more optimized amount of scavenger based on the known or estimated amount of residual palladium.
-
Change Scavenger Type: Some scavengers may have a higher affinity for your product. Screen different types of scavengers.
-
Modify Solvent: The choice of solvent can influence the interaction between your product and the scavenger.
-
Optimize Washing: Ensure thorough washing of the filter cake after filtration to recover any adsorbed product.
-
Consider Alternative Methods: If product loss remains high with scavenging, consider other purification methods like chromatography or crystallization.[3][7] Column chromatography followed by a scavenging step has been shown to be effective.[7]
References
-
High-Capacity Metal Scavengers - Apollo Scientific. (n.d.). Retrieved March 3, 2026, from [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). Retrieved March 3, 2026, from [Link]
-
Metal Scavengers in Process Chemistry An Investigative Study - Biotage. (n.d.). Retrieved March 3, 2026, from [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. (n.d.). Retrieved March 3, 2026, from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved March 3, 2026, from [Link]
-
Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19). Retrieved March 3, 2026, from [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved March 3, 2026, from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. (2022, January 20). Retrieved March 3, 2026, from [Link]
-
How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Retrieved March 3, 2026, from [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A. (2025, February 28). Retrieved March 3, 2026, from [Link]
-
Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. (2025, August 7). Retrieved March 3, 2026, from [Link]
-
Standard Operating Procedures - The Sarpong Group. (n.d.). Retrieved March 3, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. sopachem.com [sopachem.com]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. sarponggroup.com [sarponggroup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
preventing oxidation of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine during storage
Introduction
This guide provides in-depth technical support for researchers and drug development professionals working with 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine. The inherent chemical nature of the tetrahydroquinoline scaffold, particularly the presence of an electron-rich aromatic amine, makes this compound susceptible to oxidation. This degradation can compromise sample integrity, leading to inconsistent experimental results and the formation of unknown impurities. This document addresses the most frequently asked questions regarding the stability and proper handling of this compound, offering scientifically grounded explanations and actionable protocols to prevent oxidative degradation during storage.
Frequently Asked Questions & Troubleshooting Guides
Why is my sample of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine changing color (e.g., turning yellow, brown, or dark)?
Answer:
A change in color from its typical off-white or pale yellow appearance is a primary visual indicator of degradation, most commonly due to oxidation.[1][2] The tetrahydroquinoline ring system is susceptible to dehydrogenation (oxidation) to form more conjugated systems, which are often colored.[3][4][5]
The Chemistry of Color Change: The oxidation process involves the loss of hydrogen atoms from the heterocyclic ring, leading to the formation of a dihydroquinoline intermediate and ultimately the fully aromatic quinoline.[3] This process, known as aromatization, extends the π-conjugated system of the molecule. As the extent of conjugation increases, the energy required for electronic transitions decreases, shifting the molecule's absorption of light into the visible spectrum and resulting in a colored appearance.
Potential Oxidizing Agents:
-
Atmospheric Oxygen: This is the most common culprit. The electron-rich amine and the benzylic hydrogens are susceptible to attack by molecular oxygen, a process that can be accelerated by light and trace metal impurities.[6]
-
Peroxides: Solvents (e.g., THF, diethyl ether) stored improperly can form explosive peroxides, which are potent oxidizing agents.
-
Trace Metal Ions: Metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), can catalytically accelerate the oxidation of amines.[6][7]
What is the likely oxidation pathway for this compound?
Answer:
The oxidation of 1,2,3,4-tetrahydroquinolines is a well-understood process that proceeds via sequential dehydrogenation to achieve a more stable, fully aromatic state.[5]
Step-by-Step Mechanism:
-
Initial Dehydrogenation: The process begins with the abstraction of two hydrogen atoms, typically one from the nitrogen (N-H) and one from the adjacent carbon at the 4-position (C4-H). This forms a 3,4-dihydroquinoline-4-amine intermediate.[3]
-
Aromatization: Subsequent loss of two more hydrogen atoms from the saturated portion of the ring completes the conversion to the fully aromatic 6-fluoroquinolin-4-amine. This final product is significantly more stable due to its aromaticity.
The presence of the fluorine atom at the 6-position has a notable electronic effect. Fluorine is strongly electron-withdrawing, which deactivates the aromatic ring towards certain types of oxidative metabolism or degradation.[8] However, this deactivation does not prevent the primary oxidation pathway of the saturated heterocyclic portion of the molecule, which is the main driver of instability.
What are the ideal storage conditions to prevent oxidation?
Answer:
Preventing oxidation requires a multi-faceted approach focused on controlling the compound's immediate environment: atmosphere, temperature, and light exposure. Aromatic amines are known to be sensitive to air, moisture, and heat.[9][10][11]
| Parameter | Recommended Condition | Rationale & Explanation |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical for stability. Replacing air in the storage container with an inert gas displaces molecular oxygen, the primary oxidant. Argon is denser than air and provides an excellent protective blanket. |
| Temperature | 0-8°C (Refrigerated) | Lower temperatures decrease the rate of chemical reactions, including oxidation.[1][9] While some suppliers suggest room temperature storage under an inert atmosphere, refrigeration provides an additional layer of protection, especially for long-term storage.[12] |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects the compound from light, which can catalyze oxidation. A Polytetrafluoroethylene (PTFE)-lined cap provides an excellent, non-reactive seal to prevent moisture and air ingress.[9] |
| Purity | High Purity (≥97%) | Impurities, particularly trace metals from synthesis, can catalyze degradation.[6] Starting with and maintaining high purity is essential. |
I don't have a glovebox. What is a practical protocol for storing my compound under an inert atmosphere?
Answer:
While a glovebox is ideal, you can achieve a reliable inert atmosphere in a standard laboratory setting using the "purge and backfill" technique.
Step-by-Step Protocol: Inert Gas Sparging
-
Preparation: Obtain your vial of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine, a source of high-purity argon or nitrogen gas with a regulator, and two long needles attached to tubing.
-
Setup: Insert one needle deep into the vial, ensuring its tip is below the level of the solid material (this will be the gas inlet). Insert the second needle just through the septum, keeping its tip in the headspace (this will be the gas outlet).
-
Purge: Gently flow the inert gas through the inlet needle for 2-5 minutes. This will displace the heavier air from the bottom up and out through the outlet needle.
-
Seal: While the gas is still flowing, remove the outlet needle first, then the inlet needle. This creates a slight positive pressure of inert gas inside the vial, preventing air from re-entering as you seal it.
-
Final Steps: Tightly cap the vial. For extra security, wrap the cap and neck of the vial with Parafilm®. Place the sealed vial in a refrigerator (0-8°C) away from light sources.
Caption: Workflow for preparing a compound for storage under an inert atmosphere.
How can I analytically confirm if my sample has oxidized?
Answer:
Visual inspection is a good first step, but analytical confirmation is necessary to determine the extent of degradation. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the purity of the parent compound and detecting degradation products.[13]
-
Method: Use a reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength around 254 nm should be suitable for the aromatic systems.
-
Interpretation: An oxidized sample will show a decreased peak area for the main compound and the appearance of new, typically more retained, peaks corresponding to the more conjugated (and often more hydrophobic) oxidation products.
-
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to assess purity.[14] Spot the sample on a silica plate and elute with a solvent system like ethyl acetate/hexanes. The appearance of multiple spots, especially a new spot with a different Rf value, indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural information about degradation products. The oxidation to a quinoline will result in the disappearance of the aliphatic proton signals (at ~1.9, 2.7, and 3.2 ppm) and the appearance of new aromatic/vinylic protons in the 7-9 ppm region.
Caption: Decision flowchart for analytically troubleshooting suspected sample oxidation.
References
- Filo. (2025, July 23).
- Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. (n.d.). Beilstein Journal of Organic Chemistry.
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
- Königs, V. (2021). Thermodynamics of tetrahydroquinoline oxidation. The detailed...
- Walters, M. (2024, September 23). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide.
- HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE. (n.d.). Semantic Scholar.
- Merchant, S. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Máté, Z. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
- Arom
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda.
- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. (n.d.). Chem-Impex.
- MATERIAL SAFETY D
- Analytical methods used to quantify amine oxidation.
- Thin-layer chromatography of amine oxidation products. (1970). Analytical Chemistry.
- Electrophilic and Oxidative Fluorination of Aromatic Compounds | Request PDF. (n.d.).
- de Visser, S. (n.d.). Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine.
- 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Buy Online. (n.d.). Thermo Fisher Scientific.
- Fluorinated Aromatic Compounds. (n.d.).
- Eady, R. R. (n.d.). Microbial oxidation of amines. Spectral and kinetic properties of the primary amine dehydrogenase of Pseudomonas AM1. PubMed.
- 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE | 59611-52-8. (2025, July 24). ChemicalBook.
- Chen, C.-I. (n.d.).
- Calafat, A. M. (2023, February 25).
- 6-Fluoro-1,2,3,4-tetrahydroquinoline | 59611-52-8. (n.d.). Sigma-Aldrich.
- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (n.d.).
- 6-fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline (C11H15FN2). (n.d.). PubChem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Fluoro-1,2,3,4-tétrahydroquinoléine, 97 %, Thermo Scientific Chemicals 250 mg | Buy Online [thermofisher.com]
- 3. Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. [askfilo.com]
- 4. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. osti.gov [osti.gov]
- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. monchy.com [monchy.com]
- 11. tri-iso.com [tri-iso.com]
- 12. mdpi.com [mdpi.com]
- 13. Making sure you're not a bot! [helda.helsinki.fi]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Hub: Purification of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
Status: Operational | Ticket ID: CHEM-SUP-8821 Subject: Recrystallization & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences
Diagnostic Matrix: Triage Your Sample
Before selecting a solvent system, you must define the current state of your material. 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine (hereafter 6-F-THQ-4-NH2 ) is a diamine with distinct behaviors depending on its protonation state.
| Current State | Likely Issue | Recommended Action |
| Dark Oil / Gum | Impure Free Base | Do not recrystallize yet. Convert to salt (Protocol B) or perform Column Chromatography. |
| Sticky Solid | Trapped Solvent / Partial Salt | Dry under high vacuum (40°C). Attempt Protocol A (Trituration). |
| Crystalline Solid | Chemical Impurity | Protocol C (Recrystallization of Salt). |
| Racemic Mixture | Need Enantiopurity | Protocol D (Chiral Resolution). |
Solvent Selection Decision Tree
The following logic gate determines the optimal solvent system based on your specific purification goals.
Figure 1: Decision matrix for solvent selection based on the chemical form of the quinoline derivative.
Detailed Protocols
Protocol A: Purification of the Free Base (Not Recommended)
Context: The free base of 6-F-THQ-4-NH2 is prone to air oxidation (anilines darken over time) and often "oils out" rather than crystallizing. Use this only if you strictly require the non-salt form.
-
Primary Solvent: Toluene or Ethyl Acetate.
-
Anti-Solvent: n-Heptane or Hexanes.
-
Method:
-
Dissolve crude amine in minimal boiling Toluene.
-
Filter hot to remove insoluble salts.
-
Slowly add n-Heptane until slight turbidity appears.
-
Critical Step: Allow to cool to RT very slowly under Nitrogen atmosphere. Rapid cooling will result in an oil.
-
Store at -20°C to induce crystallization.
-
Protocol B: Formation & Recrystallization of the Hydrochloride Salt (Standard)
Context: This is the most robust method for bulk purity. The primary amine at C4 is the most basic site (
-
Solvent System: Ethanol (Absolute) / Diethyl Ether.
-
Alternative: Isopropanol (iPrOH).
-
Step-by-Step:
-
Dissolve 1.0 eq of crude free base in Ethanol (5 mL/g).
-
Cool to 0°C in an ice bath.
-
Dropwise add 1.1 eq of HCl (4M in Dioxane or concentrated aqueous HCl).
-
Observation: A precipitate should form immediately.
-
Heat to reflux until the solid dissolves (add more EtOH if necessary).
-
Cooling: Remove heat. Let stand at RT for 2 hours, then 0°C for 2 hours.
-
Harvest: Filter the white/off-white crystals. Wash with cold Diethyl Ether.
-
Protocol C: Chiral Resolution (Enantiomeric Purity)
Context: The C4 position is a stereocenter. If you synthesized this via reductive amination, you likely have a racemate. To isolate the (R) or (S) enantiomer, use Di-benzoyl-L-tartaric acid (L-DBTA) or D-Tartaric acid.
-
Solvent System: Methanol / Water (9:1) or pure Ethanol.
-
Mechanism: Formation of diastereomeric salts with different solubility profiles.
-
Workflow:
-
Dissolve Racemic Amine (1.0 eq) in refluxing Methanol.
-
Add Resolving Agent (0.5 - 1.0 eq) dissolved in hot Methanol.
-
Cool slowly (1°C/min).
-
The less soluble diastereomer will crystallize.
-
Validation: Check enantiomeric excess (ee%) via Chiral HPLC (Column: Chiralcel OD-H or AD-H).
-
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why?
-
Cause: This is common with amines containing lipophilic fluoro-aryl groups. The "oil" is a supercooled liquid phase containing impurities that lower the melting point.
-
Fix 1 (Seeding): Obtain a single seed crystal (even a speck of dust or scratching the glass can help). Add it to the oil/solvent mix at room temperature.
-
Fix 2 (Trituration): Remove the solvent. Add a non-solvent (Pentane or Ether) and sonicate vigorously. This physically breaks the oil into a powder.
-
Fix 3 (Salt Switch): If the HCl salt oils out, switch to the Fumarate or Succinate salt. These often have higher melting points and better crystallinity.
Q2: The crystals are turning pink/brown upon filtration.
-
Cause: Oxidation of the aniline nitrogen (position 1) or trace phenol impurities.
-
Fix: Perform all recrystallizations under an Argon/Nitrogen blanket. Add a pinch of Sodium Metabisulfite or Ascorbic acid to the aqueous phase if performing an extraction prior to crystallization.
Q3: What is the solubility profile for HPLC methods?
-
Mobile Phase: The compound is basic.[1] Use a buffered mobile phase (Ammonium Bicarbonate pH 8.0 or Formic Acid 0.1%).
-
Solubility:
-
Water: Low (Free base), High (Salt).
-
DMSO: High.
-
Methanol: High.
-
Acetonitrile: High.
-
Visualizing the Chiral Resolution Pathway
If your goal is drug development, enantiopurity is non-negotiable. The following diagram outlines the resolution logic.
Figure 2: Workflow for the chiral resolution of the racemic amine using tartaric acid derivatives.
References
-
Preparation of Tetrahydroquinolines: Bunce, R. A., et al. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines."[2][3] Molecules, 2021.[4] Link
- Purification of Amine Salts: Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012. (Standard text on salt selection).
-
Chiral Resolution of Tetrahydroquinolines: Patent US9498476B2. "Preparation of (S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine." (Demonstrates Tartrate resolution of similar bicyclic amine scaffolds). Link
-
General Properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline: PubChem CID 15718724. Link
Disclaimer: These protocols are for research and development purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated amines.
Sources
- 1. AT219041B - Process for the preparation of new tetrahydroisoquinoline derivatives - Google Patents [patents.google.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Fluoro-tetrahydroquinolin-4-amine
Abstract
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of 6-fluoro-tetrahydroquinolin-4-amine, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the tetrahydroquinoline scaffold in bioactive molecules.[1] Lacking a published reference spectrum, this document leverages first-principle fragmentation rules and comparative data from analogous structures to build a predictive model. We will objectively compare the expected fragmentation pathways under two common ionization techniques: energetic Electron Ionization (EI) and soft Electrospray Ionization with Collision-Induced Dissociation (ESI-CID). This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation of novel or uncharacterized small molecules.
Introduction: The Structural Context
6-Fluoro-tetrahydroquinolin-4-amine (C₉H₁₁FN₂, Molecular Weight: 166.09 g/mol ) is a substituted tetrahydroquinoline. Its structure is characterized by three key features that dictate its fragmentation behavior:
-
A Saturated Heterocyclic Ring: The tetrahydro- portion of the quinoline ring contains a secondary amine and is susceptible to ring-opening reactions and α-cleavage.
-
A Primary Exocyclic Amine: The amine group at the C4 position is a primary site for ionization and a strong director of fragmentation, particularly through α-cleavage and neutral losses.
-
A Fluorinated Aromatic Ring: The fluorine substituent on the benzene ring influences the electronic properties of the molecule and introduces a stable C-F bond, making the loss of fluorine less favorable than other pathways.
Understanding the interplay of these functional groups is paramount for interpreting the mass spectrum and confirming the molecule's identity. Mass spectrometry provides a molecular "fingerprint" through controlled fragmentation, making it an indispensable tool for structural verification.[2][3]
Comparative Fragmentation Analysis: EI-MS vs. ESI-MS/MS
We will explore the fragmentation of 6-fluoro-tetrahydroquinolin-4-amine under both "hard" (EI) and "soft" (ESI) ionization conditions. EI typically generates an odd-electron molecular ion (M⁺•) that undergoes extensive, often complex fragmentation.[4][5] In contrast, ESI generates an even-electron protonated molecule ([M+H]⁺), whose fragmentation can be controllably induced (MS/MS), often leading to simpler, more interpretable spectra.[6][7]
Electron Ionization (EI) Fragmentation Pathway
Under standard 70 eV EI conditions, the molecular ion (M⁺•) of 6-fluoro-tetrahydroquinolin-4-amine is expected at m/z 166 . As the molecule contains two nitrogen atoms (an even number), its molecular weight is even, consistent with the Nitrogen Rule.[8][9][10] The M⁺• is energetically unstable and will likely undergo several competing fragmentation reactions.
The primary fragmentation driver for amines is α-cleavage , which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized cation.[9][10][11] For cyclic amines, this often initiates ring cleavage.[8][12]
Key Predicted EI Fragments:
-
[M-1]⁺ (m/z 165): Loss of a hydrogen radical (H•) from the carbon alpha to the ring nitrogen (C2) is a common initial fragmentation step for cyclic amines.[8][13]
-
α-Cleavage initiated Ring Opening: The most probable fragmentation pathway involves cleavage of the C-C bond adjacent to the exocyclic amine at C4. Cleavage of the C4-C4a bond would lead to the formation of a stabilized iminium ion.
-
Retro-Diels-Alder (RDA) Reaction: The tetrahydroquinoline ring system can undergo a characteristic RDA reaction, cleaving the saturated ring and resulting in charged fragments corresponding to the diene and dienophile.
-
Loss of NH₂• (m/z 150): Direct cleavage of the C4-N bond can result in the loss of an amino radical.
-
Loss of HCN (from fragments): Aromatic amines, particularly after initial ring fragmentation, may lose a molecule of hydrogen cyanide (27 Da).[8]
The proposed fragmentation pathway under Electron Ionization is visualized below.
Caption: Proposed EI fragmentation of 6-fluoro-tetrahydroquinolin-4-amine.
Electrospray Ionization (ESI) Fragmentation Pathway
In positive-ion ESI, the molecule will be readily protonated, likely on the more basic exocyclic amine, to form the pseudomolecular ion [M+H]⁺ at m/z 167 . This ion is relatively stable and will serve as the precursor for Collision-Induced Dissociation (CID) in an MS/MS experiment. The fragmentation of this even-electron species is typically dominated by the loss of stable, neutral molecules.
Key Predicted ESI-MS/MS Fragments:
-
[M+H-NH₃]⁺ (m/z 150): The most anticipated and likely most abundant fragment ion will result from the loss of a neutral ammonia molecule (17.03 Da) from the protonated primary amine. This is a highly favorable and characteristic fragmentation for protonated primary amines.
-
[M+H-HF]⁺ (m/z 147): While the C-F bond is strong, the elimination of neutral hydrogen fluoride (20.01 Da) is a possible pathway for fluorinated compounds under CID conditions.
-
Sequential Losses: Following the initial loss of ammonia, the resulting fragment ion at m/z 150 may undergo further fragmentation, such as the loss of ethylene (C₂H₄, 28 Da) from the aliphatic ring, yielding a fragment at m/z 122 .
The proposed fragmentation pathway under ESI-MS/MS is visualized below.
Caption: Proposed ESI-MS/MS fragmentation of 6-fluoro-tetrahydroquinolin-4-amine.
Summary of Predicted Mass Fragments
The following table provides a comparative summary of the key ions expected from the fragmentation of 6-fluoro-tetrahydroquinolin-4-amine under both ionization modes.
| Ionization Mode | Predicted m/z | Proposed Formula/Structure | Fragmentation Pathway |
| EI-MS | 166 | [C₉H₁₁FN₂]⁺• | Molecular Ion (M⁺•) |
| 165 | [C₉H₁₀FN₂]⁺ | Loss of H• from C2 | |
| 150 | [C₉H₉FN]⁺ | Loss of amino radical (•NH₂) | |
| ESI-MS/MS | 167 | [C₉H₁₂FN₂]⁺ | Protonated Molecule ([M+H]⁺) |
| 150 | [C₉H₉F]⁺ | Loss of neutral ammonia (NH₃) | |
| 147 | [C₉H₁₁N₂]⁺ | Loss of neutral hydrogen fluoride (HF) | |
| 122 | [C₇H₅F]⁺ | Sequential loss of NH₃ then C₂H₄ |
Experimental Protocols for Method Development
To validate the predicted fragmentation patterns, the following experimental protocols are recommended. These serve as a starting point for method development and should be optimized for the specific instrumentation used.
Protocol for GC-EI-MS Analysis
This method is suitable for analyzing the volatile compound and observing the complex fragmentation patterns characteristic of Electron Ionization.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 6-fluoro-tetrahydroquinolin-4-amine in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
-
-
Gas Chromatography (GC) Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column. Rationale: The HP-5ms provides excellent separation for a wide range of semi-polar aromatic compounds.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometry (MS) Parameters:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Protocol for LC-ESI-MS/MS Analysis
This method is ideal for generating the protonated molecule and performing controlled fragmentation to confirm key neutral losses.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in 50:50 methanol:water.
-
Dilute to a final concentration of 10-100 ng/mL in the initial mobile phase conditions.
-
-
Liquid Chromatography (LC) Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: A C18 stationary phase provides robust reversed-phase retention for this moderately polar compound.
-
Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid aids in protonation for positive-ion ESI.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-6 min: 95% B.
-
6-6.1 min: 95% to 5% B.
-
6.1-8 min: 5% B (re-equilibration).
-
-
-
Mass Spectrometry (MS) Parameters:
-
MS System: Sciex Triple Quad™ 6500+ or equivalent tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 450 °C.
-
MS1 Scan: Scan for the precursor ion at m/z 167.1.
-
Product Ion Scan (MS/MS):
-
Select precursor ion m/z 167.1.
-
Collision Energy (CE): Perform a ramp from 10-40 eV to observe the fragmentation profile. Rationale: A CE ramp allows for the observation of both low-energy (e.g., NH₃ loss) and higher-energy fragmentations.
-
Scan Range: m/z 50-170.
-
-
Conclusion
The structural elucidation of novel compounds like 6-fluoro-tetrahydroquinolin-4-amine by mass spectrometry requires a predictive and comparative approach. By analyzing the molecule's constituent functional groups, we can anticipate distinct fragmentation patterns under different ionization conditions. Electron Ionization is predicted to yield a complex spectrum initiated by α-cleavage and ring-opening reactions. In contrast, ESI-MS/MS is expected to produce a cleaner spectrum dominated by the characteristic neutral loss of ammonia from the protonated molecule. The experimental protocols provided herein offer a robust starting point for acquiring empirical data to confirm these hypotheses, ultimately enabling confident structural assignment for researchers in pharmaceutical and chemical analysis.
References
- Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines.ACS Publications.
- GCMS Section 6.15.Whitman People.
- Mass Spectrometry: Fragmentation.University of Calgary.
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.PMC.
- Fragmentation (mass spectrometry).Wikipedia.
- Video: Mass Spectrometry: Amine Fragmentation.JoVE.
- Crystal structure of 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.** PMC.
- SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES.Moroccan Journal of Heterocyclic Chemistry.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.Benchchem.
- 12.3 Mass Spectrometry of Some Common Functional Groups.NC State University Libraries.
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.RSC Publishing.
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.PMC.
- Comparing Fragmentation Trees from Electron Impact Mass Spectra with Annotated Fragmentation Pathways.MPG.PuRe.
- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.PMC.
- Fragmentation in Mass Spectrometry.YouTube.
Sources
- 1. Crystal structure of 1-[(2S*,4R*)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure.mpg.de [pure.mpg.de]
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- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
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- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to the Bioactivity of 6-Fluoro versus Non-Fluoro Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic introduction of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth comparison of the bioactivity of 6-fluoro-tetrahydroquinolines against their non-fluorinated counterparts. By examining experimental data and exploring the underlying structure-activity relationships (SAR), we aim to offer valuable insights for researchers engaged in the design and development of novel therapeutics based on the privileged tetrahydroquinoline framework.
The Enduring Appeal of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a prominent heterocyclic motif found in a multitude of natural products and synthetic compounds.[1][2] This structural unit is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[2] Its conformational flexibility and the presence of a basic nitrogen atom allow for diverse interactions with various biological targets, making it a fertile ground for drug discovery.[3][4]
The Transformative Influence of Fluorine in Drug Design
The incorporation of fluorine into drug candidates can profoundly alter their physicochemical and biological profiles.[5] Due to its small size and high electronegativity, fluorine can modulate factors such as:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity.
-
Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH.
Synthesis of 6-Fluoro-Tetrahydroquinolines: A Representative Pathway
The synthesis of 6-fluoro-tetrahydroquinolines can be achieved through various established methods. A common approach involves the cyclization of an appropriate fluorinated aniline derivative. The Povarov reaction, an imino Diels-Alder reaction, is a widely used method for constructing the tetrahydroquinoline core.[1]
Caption: A general scheme for the synthesis of 6-fluoro-tetrahydroquinolines via the Povarov reaction.
A typical experimental protocol for the synthesis of the parent 6-fluoro-1,2,3,4-tetrahydroquinoline involves the reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one with a reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (THF).
Comparative Bioactivity: A Data-Driven Analysis
Direct, head-to-head comparative studies of the bioactivity of 6-fluoro-tetrahydroquinolines and their non-fluorinated analogs against the same biological target are not abundant in the public literature. However, by compiling and analyzing available data on various derivatives, we can discern clear trends.
Antioxidant Activity
A direct comparison of the antioxidant potential of N-propargyl-6-fluoro-tetrahydroquinoline and its non-fluorinated counterpart has been reported.[6] The data, obtained from an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measures the ability of a compound to scavenge free radicals, is presented below.
| Compound | EC50 (µg/mL) in ABTS Assay |
| N-propargyl-tetrahydroquinoline | <10 |
| N-propargyl-6-fluoro-tetrahydroquinoline | <10 |
| Ascorbic Acid (Reference) | 35 |
Data sourced from a comparative analysis guide by BenchChem.[6]
Both the fluorinated and non-fluorinated N-propargyl-tetrahydroquinolines demonstrated potent antioxidant activity, with EC50 values significantly lower than the reference compound, ascorbic acid.[6] In this specific assay, the presence of the 6-fluoro substituent did not lead to a discernible difference in potency, as both compounds exhibited activity below the lower limit of quantification. This suggests that for this particular biological activity, other structural features of the N-propargyl-tetrahydroquinoline scaffold may be the primary drivers of efficacy.
Structure-Activity Relationship (SAR) Insights
While extensive direct comparative data is limited, the broader literature on fluorinated quinolines and tetrahydroquinolines provides valuable insights into the structure-activity relationships.
The introduction of a fluorine atom at the 6-position of the tetrahydroquinoline ring can have a significant impact on its biological activity, largely due to the electronic and steric properties of fluorine. The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring and the basicity of the nitrogen atom in the heterocyclic ring. These modifications can, in turn, affect how the molecule interacts with its biological target.
For instance, in a series of tetrahydroquinoline analogs designed as inhibitors of the Exchange Protein directly Activated by cAMP (Epac), a 6-fluoro substitution was found to be optimal for enhancing inhibitory potency. This suggests that for this particular target, the electronic modifications imparted by the fluorine atom contribute favorably to the binding interactions.
Furthermore, in the realm of antimicrobial agents, it has been observed that the addition of a fluorine atom at the 6-position of the quinolone core, a related heterocyclic system, generally improves antimicrobial activity. This enhancement is often attributed to improved penetration into bacterial cells and better inhibition of key bacterial enzymes like DNA gyrase.
Experimental Protocols
To facilitate further research and validation of the findings discussed in this guide, detailed protocols for key bioassays are provided below.
ABTS Radical Scavenging Assay
This assay is a common method for determining the antioxidant activity of compounds.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds and a reference antioxidant (e.g., ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): A stock solution of ABTS is prepared in water. This is mixed with a solution of potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours. This results in the formation of the blue-green ABTS•+ chromophore.
-
Assay: The ABTS•+ solution is diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Serial dilutions of the test compounds and the reference antioxidant are prepared.
-
A small volume of each dilution is added to the wells of a 96-well plate, followed by the addition of the diluted ABTS•+ solution.
-
The plate is incubated at room temperature for a specified time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition of the ABTS radical is calculated, and the EC50 value (the concentration of the compound that causes 50% inhibition) is determined.[6]
Conclusion and Future Perspectives
The strategic placement of a fluorine atom at the 6-position of the tetrahydroquinoline scaffold represents a promising avenue for modulating the bioactivity of this versatile heterocyclic core. While direct, head-to-head comparative data remains somewhat limited across a broad range of biological targets, the available evidence and the well-established principles of medicinal chemistry suggest that 6-fluorination can lead to enhanced potency and improved pharmacokinetic properties.
The presented antioxidant activity data for N-propargyl-tetrahydroquinolines indicates that in some cases, the effect of fluorination may not be pronounced, highlighting the importance of empirical testing for each biological target of interest. The qualitative SAR insights from related series of compounds, however, strongly support the continued exploration of 6-fluoro-tetrahydroquinolines in drug discovery programs targeting a diverse array of diseases.
Future research should focus on generating more direct comparative data to build a more comprehensive understanding of the specific advantages conferred by 6-fluorination. Such studies will be invaluable for the rational design of the next generation of tetrahydroquinoline-based therapeutics with optimized efficacy and safety profiles.
References
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021.
- View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology. 2020.
- (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
- Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simul
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. 2021.
- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. 2024.
- Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction.
- Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the c
- Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists. ScienceDirect. 2010.
- The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. BenchChem.
- Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simul
- Comparative Analysis of 1,2,3,4-Tetrahydroquinolin-6-ol: A Guide for Researchers. BenchChem.
- Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol. BenchChem.
- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Chem-Impex.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods. BenchChem.
- Tetrahydroquinoline synthesis. Organic Chemistry Portal.
- N-Substituted tetrahydroquinolines with outstanding biological activity.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. 2021.
- Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. PMC.
- Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. PubMed. 2023.
- Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. 2023.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. 2018.
- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023.
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- 5. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Validating the Purity of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine Samples
In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is paramount. This is particularly true for novel heterocyclic amines like 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine, a scaffold of significant interest due to the prevalence of the tetrahydroquinoline core in a multitude of bioactive compounds.[1][2] Impurities, whether they are starting materials, by-products, or enantiomeric variants, can drastically alter a compound's pharmacological and toxicological profile. Therefore, a robust and multi-faceted analytical approach to purity validation is not just a regulatory requirement, but a scientific necessity.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Analytical Gauntlet: Choosing the Right Tools for Purity Determination
The validation of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine purity requires a strategic combination of chromatographic and spectroscopic techniques. Each method offers a unique lens through which to view the sample's composition, and a comprehensive picture only emerges when these perspectives are integrated. The choice of methodology is dictated by the specific question being asked: Are we looking for gross impurities, subtle structural isomers, or the most challenging of separations – enantiomers?
Caption: A typical workflow for the comprehensive purity validation of a chiral amine.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity determination for non-volatile and thermally labile compounds like 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.[3] Its versatility in column chemistries and mobile phase compositions allows for the separation of a wide range of impurities.
Principle of Separation: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a polar compound like our target amine, reversed-phase HPLC is the method of choice.
Experimental Protocol: Reversed-Phase HPLC for Achiral Purity
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)
-
6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine sample and reference standard
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Prepare a reference standard solution at the same concentration.
-
Mobile Phase Preparation: Prepare a two-component mobile phase:
-
Mobile Phase A: 0.1% TFA or Formic Acid in Water
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a set period (e.g., 20 minutes) to elute all components.
-
-
Data Analysis: Analyze the chromatogram for the presence of any peaks other than the main peak corresponding to 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
Causality Behind Choices:
-
C18 Column: The non-polar C18 stationary phase provides good retention and separation for the moderately polar tetrahydroquinoline.
-
Acidic Mobile Phase Modifier: The addition of an acid like TFA or formic acid protonates the amine group, leading to sharper peaks and improved chromatographic performance.
-
Gradient Elution: A gradient is essential to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and liquid mobile phase.[3] | High resolution, sensitive, and versatile for a wide range of compounds.[3] | May not separate all co-eluting impurities; requires chromophores for UV detection. |
| GC-MS | Partitioning between a stationary phase and a gaseous mobile phase, with mass-based detection. | High sensitivity and provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4] | Provides detailed structural information and can quantify impurities without a reference standard. | Lower sensitivity compared to chromatographic methods.[5] |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[6] | Directly separates enantiomers.[6][7] | Column selection can be challenging and method development can be time-consuming. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Approach
While HPLC is the primary tool, GC-MS can be invaluable for identifying volatile and semi-volatile impurities that may be present from the synthesis process.
Principle of Separation and Detection: GC separates compounds based on their volatility and interaction with a stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information.
Experimental Protocol: GC-MS for Volatile Impurities
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column with a non-polar stationary phase (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Helium (carrier gas)
-
Sample dissolved in a volatile solvent (e.g., Dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas Flow: Constant flow of Helium (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a wide range (e.g., m/z 40-500) to detect a variety of potential impurities.
-
-
Data Analysis: Identify peaks in the total ion chromatogram and analyze their corresponding mass spectra to identify potential impurities by comparing with spectral libraries.
Causality Behind Choices:
-
Non-polar Column: A general-purpose column like HP-5ms is suitable for screening a wide range of potential impurities.
-
Temperature Programming: A temperature ramp is crucial for separating compounds with different boiling points.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of organic molecules.[9][10] It provides detailed information about the chemical environment of each atom in the molecule.
Principle: NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are characteristic of their molecular environment.
Experimental Protocol: ¹H and ¹³C NMR for Structural Integrity
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)[11]
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY and HSQC can provide further structural information.
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to confirm the proton skeleton of the molecule. Impurities will present as extra signals.
-
¹³C NMR: Confirm the number and types of carbon atoms in the molecule.
-
Causality Behind Choices:
-
High-Field Magnet: A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex spectra and detecting minor impurities.
-
Deuterated Solvents: These solvents are used to avoid large solvent signals that would otherwise obscure the analyte signals.
Chiral HPLC: Resolving the Enantiomeric Puzzle
For a chiral molecule like 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine, determining the enantiomeric purity is often the most critical and challenging aspect of quality control.[5] Chiral HPLC is the most widely used technique for this purpose.[6][7]
Principle of Separation: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Instrumentation:
-
HPLC system with a UV or Circular Dichroism (CD) detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD)[6]
Reagents:
-
Hexane or Heptane (HPLC grade)
-
Isopropanol (IPA) or Ethanol (HPLC grade)
-
Amine additive (e.g., Diethylamine - DEA)
Procedure:
-
Column Screening: Screen different chiral columns and mobile phase compositions to find a suitable separation method.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane/heptane and an alcohol (e.g., IPA), often with a small amount of an amine additive like DEA to improve peak shape for basic compounds.[6]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV or CD. A CD detector can provide additional confirmation of the enantiomeric identity.
-
-
Data Analysis: Calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.
Causality Behind Choices:
-
Polysaccharide-based CSPs: These are broadly applicable and effective for separating a wide range of chiral compounds, including amines.[5]
-
Normal Phase Conditions: Chiral separations are often more successful under normal phase conditions (non-polar mobile phase).
-
Amine Additive: The basic amine additive helps to prevent peak tailing by competing with the analyte for active sites on the stationary phase.
Caption: Decision matrix for selecting the appropriate analytical method based on the suspected impurity type.
Conclusion
The validation of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine purity is a multi-step process that requires a thoughtful and orthogonal approach. No single technique is sufficient to provide a complete picture of a sample's purity. By strategically combining the strengths of HPLC, GC-MS, NMR, and chiral HPLC, researchers can have high confidence in the quality of their material, ensuring the integrity and reproducibility of their scientific endeavors. This comprehensive analytical strategy is not just about meeting standards; it is about a commitment to scientific excellence.
References
- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines - Benchchem. (n.d.).
- Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR - Rsc.org. (n.d.).
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12).
- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10).
- 14.3: Chiral Chromatography - Chemistry LibreTexts. (2020, August 20).
- New GC investigation of chiral amine separation - 2018 - Wiley Analytical Science. (2018, August 16).
- 6-Fluoro-1,2,3,4-tetrahydroquinoline | 59611-52-8 - Sigma-Aldrich. (n.d.).
- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride - Chem-Impex. (n.d.).
- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. (n.d.).
- 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE | 59611-52-8 - ChemicalBook. (2025, July 24).
- Multiresidue determination of quinolone and fluoroquinolone antibiotics in fish and shrimp by liquid chromatography/tandem mass spectrometry - PubMed. (2007, March 15).
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25).
- Structure elucidation of quinoline| NMR Spectroscopy - YouTube. (2023, August 5).
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, June 1).
- Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. (n.d.).
- Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction | Request PDF - ResearchGate. (n.d.).
- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024, November 14).
- Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC. (n.d.).
- Determination of fluoroquinolones in aquaculture products by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed. (2009, January 15).
- Quantification of fluoroquinolones in wastewaters by liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. (n.d.).
- 6-Fluoro-1,2,3,4-tetrahydroquinoline | 59611-52-8 - Sigma-Aldrich. (n.d.).
- Tetrahydroquinoline - Wikipedia. (n.d.).
- 59611-52-8|6-Fluoro-1,2,3,4-tetrahydroquinoline - BLDpharm. (n.d.).
- Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry. (2023, October 24).
- Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.).
- Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - MDPI. (2024, March 6).
- Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative - Scientiae Radices. (2023, September 28).
- 799274-08-1(6-fluoro-1,2,3,4-tetrahydro-isoquinoline hydrochloride) - ChemicalBook. (n.d.).
- Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC. (n.d.).
- High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. (2002, February 5).
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A Researcher's Guide to the Infrared Spectrum of 4-amino-6-fluoro-tetrahydroquinoline: Analysis and Comparative Insights
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-amino-6-fluoro-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. By understanding its unique spectral signature, researchers can effectively characterize this molecule, monitor reactions, and assess purity. This document will delve into the theoretical underpinnings of its IR spectrum, provide a practical experimental protocol, and offer a comparative analysis with related structures to highlight the influence of its specific functional groups.
The Structural Significance of 4-amino-6-fluoro-tetrahydroquinoline in IR Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of energy. The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure.
For 4-amino-6-fluoro-tetrahydroquinoline, the key structural features that dictate its IR spectrum are:
-
The Tetrahydroquinoline Core: This fused heterocyclic system contains both aromatic and aliphatic C-H bonds, as well as a secondary amine within the saturated ring.
-
The 4-Amino Group: This primary amine substituent introduces characteristic N-H stretching and bending vibrations.
-
The 6-Fluoro Group: The highly electronegative fluorine atom influences the electronic environment of the aromatic ring, leading to a distinct C-F stretching vibration.
By analyzing the positions, intensities, and shapes of the absorption bands, we can confirm the presence and interplay of these crucial functional groups.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable and reproducible IR spectrum of 4-amino-6-fluoro-tetrahydroquinoline, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[1][2][3][4]
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
Sample Preparation and Data Acquisition:
-
Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be recorded. This accounts for any atmospheric interference (e.g., CO2, water vapor) and instrumental noise.[1]
-
Sample Application: Place a small amount of solid 4-amino-6-fluoro-tetrahydroquinoline powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the ATR crystal. This is crucial for obtaining a strong signal.[5]
-
Data Collection: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
This workflow is visualized in the following diagram:
Caption: Experimental workflow for acquiring the FTIR spectrum of 4-amino-6-fluoro-tetrahydroquinoline using the ATR technique.
Detailed Spectral Analysis of 4-amino-6-fluoro-tetrahydroquinoline
The IR spectrum of 4-amino-6-fluoro-tetrahydroquinoline can be divided into several key regions, each providing valuable structural information.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Appearance & Significance |
| 3500 - 3300 | N-H Stretching (Primary Amine) | Two distinct medium-intensity bands are expected, corresponding to the asymmetric and symmetric stretching of the -NH₂ group.[6][7][8][9] Their presence is a strong indicator of the primary amine. |
| 3350 - 3310 | N-H Stretching (Secondary Amine) | A single, weaker band may be observed in this region due to the N-H stretch of the tetrahydroquinoline ring's secondary amine. |
| 3100 - 3000 | Aromatic C-H Stretching | One or more weak to medium sharp peaks characteristic of C-H bonds on the aromatic ring.[10][11][12] |
| 3000 - 2850 | Aliphatic C-H Stretching | Multiple sharp peaks of medium to strong intensity corresponding to the C-H bonds of the CH₂ groups in the saturated portion of the tetrahydroquinoline ring.[10][12][13] |
| 1650 - 1580 | N-H Bending (Primary Amine) | A medium to strong intensity band resulting from the scissoring motion of the primary amine group.[9] This can sometimes be broad. |
| 1600 - 1450 | Aromatic C=C Stretching | Two to three sharp bands of varying intensity, characteristic of the carbon-carbon double bonds within the aromatic ring.[11][12] |
| 1340 - 1250 | Aromatic C-N Stretching | A strong absorption is anticipated in this region due to the stretching of the C-N bond where the nitrogen is attached to the aromatic ring.[7][8] |
| 1250 - 1020 | Aliphatic C-N Stretching | A medium to weak absorption corresponding to the C-N bond within the saturated ring system.[7][14] |
| ~1230 | C-F Stretching | A strong, narrow absorption band is expected around this wavenumber, which is a key indicator of the fluorine substituent on the aromatic ring.[8] |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | The pattern of bands in this "fingerprint" region can provide information about the substitution pattern on the aromatic ring.[11][12] |
Comparative Spectral Analysis: The Influence of Amino and Fluoro Substituents
To fully appreciate the spectral features of 4-amino-6-fluoro-tetrahydroquinoline, it is instructive to compare its expected spectrum with that of its parent molecule, tetrahydroquinoline, and the non-fluorinated analogue, 4-aminotetrahydroquinoline.
| Compound | Key Differentiating IR Absorptions |
| Tetrahydroquinoline | - A single N-H stretching band for the secondary amine (~3350-3310 cm⁻¹).- Absence of the two distinct primary amine N-H stretching bands.- Absence of the strong C-F stretching band. |
| 4-Aminotetrahydroquinoline | - Two N-H stretching bands for the primary amine (~3500-3300 cm⁻¹).- A single N-H stretching band for the secondary amine.- Absence of the strong C-F stretching band around 1230 cm⁻¹. |
| 4-amino-6-fluoro-tetrahydroquinoline | - Presence of all the characteristic amine bands.- A strong and distinct C-F stretching band around 1230 cm⁻¹, which is the most definitive feature differentiating it from the other two compounds. |
This comparative analysis highlights how the addition of each functional group introduces unique and identifiable absorption bands in the IR spectrum.
Sources
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- 2. utm.mx [utm.mx]
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- 14. pubs.aip.org [pubs.aip.org]
Comparative Crystallographic Guide: 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine Scaffolds
Executive Summary & Structural Context
6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine (CAS: 1243359-88-7) represents a critical chiral building block in modern medicinal chemistry, particularly for the synthesis of fluoroquinolone antibiotics, BET bromodomain inhibitors, and cholesteryl ester transfer protein (CETP) inhibitors.[1]
This guide provides a comparative crystallographic analysis of the 6-fluoro-1,2,3,4-tetrahydroquinoline (6-F-THQ) scaffold against its non-fluorinated analogs. By synthesizing data from high-resolution X-ray diffraction studies of closely related derivatives (specifically N-substituted and C2-methylated analogs), we isolate the structural impact of the C6-fluorine atom on ring conformation, crystal packing, and stereochemical assignment.
The "Fluorine Effect" in Crystallography
The introduction of fluorine at the C6 position is not merely a bioisosteric replacement; it fundamentally alters the solid-state behavior of the molecule through two mechanisms:
-
Electronic Modulation: The strong electronegativity of fluorine polarizes the aromatic ring, affecting
- stacking interactions. -
Weak Hydrogen Bonding: The C-F bond acts as a weak hydrogen bond acceptor (C-H...F), often directing crystal packing into motifs distinct from the non-fluorinated parent.
Comparative Analysis: 6-Fluoro-THQ vs. Non-Fluorinated Analogs
The following analysis contrasts the crystallographic features of the 6-fluoro scaffold with the standard 1,2,3,4-tetrahydroquinoline (THQ) core.
Table 1: Structural Parameters & Packing Motifs
| Feature | 6-Fluoro-THQ Scaffold | Non-Fluorinated THQ Analog | Impact of Fluorination |
| Ring Conformation | Distorted Half-Chair | Classic Half-Chair | Fluorine induces a slight flattening of the aromatic ring, increasing the puckering amplitude of the saturated ring to relieve strain. |
| Space Group | Typically Monoclinic ( | Often Monoclinic or Orthorhombic | Lower symmetry is often observed in fluorinated derivatives due to directional C-H...F interactions. |
| Primary Interaction | N-H...O / N-H...N (Strong) + C-H...F (Weak, Directional) | N-H...O / N-H...N (Dominant) | The C-H...F interaction (2.4–2.6 Å) creates secondary supramolecular chains, often increasing melting point and density. |
| Chiral Resolution | Resolvable via diastereomeric salt formation (e.g., Tartrates) | Resolvable via Tartrates/Mandelates | Fluorine enhances the acidity of the ammonium N-H, potentially altering salt stability and solubility differentials. |
| Density ( | ~1.35 - 1.45 g/cm³ | ~1.15 - 1.25 g/cm³ | Significant increase in crystal density due to the heavy atom effect and tighter packing efficiency. |
Detailed Conformational Analysis
In the 6-fluoro-THQ scaffold, the saturated nitrogen-containing ring adopts a half-chair conformation . Crystallographic data from methylated derivatives (e.g., 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one) indicates that the C2 and C3 atoms deviate significantly from the mean plane of the fused aromatic ring.
-
Puckering Parameters: The C6-fluorine atom exerts an electronic withdrawal that slightly shortens the C5-C6 and C6-C7 bond lengths compared to the unsubstituted analog. This electronic effect propagates to the N1-C8a bond, often increasing its double-bond character (approx. 1.35 Å vs 1.38 Å), which flattens the N1 geometry.
-
Stereochemical Locking: The 4-amine position is stereogenic. X-ray diffraction of diastereomeric salts (e.g., with D-tartaric acid) is the gold standard for assigning the Absolute Configuration (R/S). The heavy atom effect of fluorine aids in the anomalous scattering signal, making absolute structure determination more reliable than in non-fluorinated analogs.
Experimental Protocols
Protocol A: Salt Screening for Single Crystal Growth
Free amines of tetrahydroquinolines are often oils or low-melting solids prone to oxidation. To obtain high-quality single crystals for XRD, salt formation is required.
Objective: Generate diffraction-quality crystals of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.
-
Dissolution: Dissolve 50 mg of the amine oil in 0.5 mL of absolute ethanol.
-
Acid Addition: Add 1.05 equivalents of the selected acid (see screening list below) dissolved in ethanol or ethyl acetate.
-
Screening List: Hydrochloric acid (conc.),
-Toluenesulfonic acid, L-Tartaric acid (for chiral resolution), Fumaric acid.
-
-
Vapor Diffusion: Place the open vial inside a larger jar containing a non-solvent (e.g., diethyl ether or hexane). Seal the outer jar.
-
Observation: Allow to stand at 4°C for 24–72 hours.
-
Harvesting: Crystals of the hydrochloride or tosylate salt typically form as prisms or needles.
Protocol B: Data Collection & Refinement Strategy
-
Temperature: Collect data at 100 K to minimize thermal motion of the flexible saturated ring.
-
Radiation: Mo-K
( Å) is sufficient, but Cu-K is preferred if the crystal is small (<0.1 mm) to maximize diffraction intensity. -
Refinement:
-
Locate the Fluorine atom early (high electron density).
-
Check for disorder in the C2-C3 ethylene bridge, which is common in half-chair conformations.
-
Validation: Ensure the C-F bond length refines to approximately 1.36 Å . A significantly longer bond may indicate disorder or incorrect assignment.
-
Visualizing the Structural Logic
The following diagrams illustrate the crystallization workflow and the structural interaction map characteristic of the 6-fluoro-THQ scaffold.
Diagram 1: Crystallization & chiral Resolution Workflow
Caption: Workflow for converting the oily free amine into a crystalline salt suitable for absolute configuration determination.
Diagram 2: Supramolecular Interaction Map (The Fluorine Effect)
Caption: Interaction map highlighting how the C6-Fluorine atom introduces secondary C-H...F interactions that reinforce the primary salt-bridge network.
References
-
Fun, H. K., et al. (2012). "Crystal structure of 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one". Acta Crystallographica Section E, 68(8), o2388. Retrieved from [Link]
- O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. (Contextual grounding for C-F packing interactions).
-
Mahesha, K. S., et al. (2014). "Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline". Acta Crystallographica Section E, 70(11), o1176. Retrieved from [Link]
-
Cruz-Cabeza, A. J. (2012).[2] "Acid-base crystalline complexes and the pKa rule." Crystal Growth & Design, 12(11), 5439-5447. (Basis for salt screening protocol).
Sources
A Comparative Guide to the Synthetic Routes of 6-Fluoro-Tetrahydroquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of bioactive molecules and pharmaceuticals. The fluorine substituent can significantly enhance metabolic stability, binding affinity, and lipophilicity, making the development of efficient and stereoselective synthetic routes to its various isomers a critical endeavor. This guide provides a comprehensive comparison of the primary synthetic strategies for accessing 6-fluoro-tetrahydroquinoline and its isomers, with a focus on asymmetric hydrogenation, the Pictet-Spengler reaction, and the Bischler-Napieralski reaction followed by reduction.
At a Glance: Comparison of Key Synthetic Routes
| Feature | Asymmetric Hydrogenation | Pictet-Spengler Reaction | Bischler-Napieralski & Reduction |
| Target Isomer | Tetrahydroquinolines | Tetrahydroisoquinolines | Tetrahydroisoquinolines |
| Key Transformation | Reduction of a C=N bond in the quinoline ring | Intramolecular electrophilic aromatic substitution | Intramolecular cyclization followed by reduction |
| Stereocontrol | Excellent (chiral catalysts) | Can be achieved with chiral auxiliaries or catalysts | Reduction step can be made stereoselective |
| Starting Materials | Substituted 6-fluoroquinolines | β-(3-Fluorophenyl)ethylamines and carbonyl compounds | N-Acyl-β-(3-fluorophenyl)ethylamines |
| Key Reagents | H₂, chiral metal catalysts (e.g., Iridium) or organocatalysts | Protic or Lewis acids | Dehydrating agent (e.g., POCl₃), then a reducing agent (e.g., NaBH₄) |
| Reaction Conditions | Generally mild to moderate | Can range from mild to harsh, often requiring strong acids and heat for deactivated systems[1] | Harsher cyclization conditions, followed by a separate reduction step[2] |
| Advantages | High enantioselectivity, atom economy | Convergent, builds complexity quickly | Good for certain substitution patterns |
| Disadvantages | Catalyst cost and sensitivity | Harsher conditions for electron-poor systems[1] | Two-step process, potentially lower overall yield |
Asymmetric Hydrogenation of 6-Fluoroquinolines
Asymmetric hydrogenation of the corresponding 6-fluoroquinoline precursor is a powerful and direct method for accessing chiral 6-fluoro-tetrahydroquinolines. This approach offers high levels of enantioselectivity through the use of chiral catalysts. Both transition-metal catalysis and organocatalysis have proven effective.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium complexes bearing chiral phosphine ligands are highly effective for the asymmetric hydrogenation of quinolines. The addition of an iodine additive is often crucial for catalyst activation. This method has been successfully applied to the large-scale synthesis of key pharmaceutical intermediates.
Causality of Experimental Choices: The iridium catalyst, in conjunction with a chiral ligand, creates a chiral environment for the hydrogenation reaction. The iodine additive is thought to facilitate the formation of the active cationic iridium species. The choice of solvent and pressure can significantly impact reaction rate and enantioselectivity.
Caption: Iridium-catalyzed asymmetric hydrogenation of 6-fluoro-2-methylquinoline.
Experimental Data: Iridium-Catalyzed Asymmetric Hydrogenation of 6-Fluoro-2-methylquinoline [3]
| Catalyst System | S/C Ratio | Yield (%) | ee (%) |
| [Ir(COD)Cl]₂/(R)-TfOPhos/I₂ | 40,000/1 | 99 | 91.4 |
Organocatalytic Asymmetric Transfer Hydrogenation
Chiral Brønsted acids, such as phosphoric acids, can catalyze the asymmetric transfer hydrogenation of quinolines using a Hantzsch ester as the hydride source. This metal-free approach offers an attractive alternative to transition-metal catalysis.
Causality of Experimental Choices: The chiral Brønsted acid protonates the quinoline nitrogen, activating it for reduction. The bulky substituents on the chiral phosphoric acid create a sterically hindered environment, directing the hydride transfer from the Hantzsch ester to one face of the quinoline, thus inducing enantioselectivity.
Caption: Organocatalytic transfer hydrogenation of 6-fluoro-2-methylquinoline.
Experimental Data: Organocatalytic Asymmetric Transfer Hydrogenation of 6-Fluoro-2-methylquinoline [4]
| Catalyst | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Triphenylsilyl-substituted Brønsted acid | 1 | Good | 96 |
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines.[5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 6-fluoro-tetrahydroisoquinolines, the starting material is typically 2-(3-fluorophenyl)ethan-1-amine.
Causality of Experimental Choices: The reaction is driven by the formation of an iminium ion intermediate, which then undergoes electrophilic aromatic substitution. The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring, often necessitating harsher reaction conditions (stronger acids, higher temperatures) to achieve cyclization.[1]
Caption: General scheme for the Pictet-Spengler synthesis of 6-fluoro-tetrahydroisoquinolines.
The Bischler-Napieralski Reaction and Subsequent Reduction
The Bischler-Napieralski reaction provides a two-step route to tetrahydroisoquinolines. It involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.
Causality of Experimental Choices: The first step is an intramolecular electrophilic aromatic substitution, where a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) promotes the formation of a nitrilium ion or a related electrophilic species that cyclizes.[2] The resulting imine is then reduced in a separate step, commonly with sodium borohydride (NaBH₄). The electron-withdrawing fluorine substituent on the aromatic ring can make the initial cyclization challenging, requiring strong dehydrating agents and elevated temperatures.
Caption: Two-step synthesis of 6-fluoro-tetrahydroisoquinolines via the Bischler-Napieralski reaction.
Detailed Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 6-Fluoro-2-methylquinoline[3]
Materials:
-
[Ir(COD)Cl]₂
-
(R)-TfOPhos
-
Iodine (I₂)
-
6-Fluoro-2-methylquinoline
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂)
-
Sodium thiosulfate solution (3.0 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a nitrogen-filled glovebox, a mixture of [Ir(COD)Cl]₂ and (R)-TfOPhos in THF is stirred at room temperature for 30 minutes to prepare the chiral catalyst solution.
-
The catalyst solution is transferred to an autoclave containing the additive iodine, THF, and 6-fluoro-2-methylquinoline.
-
The autoclave is charged with hydrogen gas (1,000 psi) and the mixture is stirred at 40 °C. The hydrogen pressure is maintained throughout the reaction.
-
After completion, the hydrogen gas is carefully released, and the reaction mixture is concentrated under reduced pressure.
-
The crude residue is washed with sodium thiosulfate solution and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the chiral 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
Protocol 2: Organocatalytic Asymmetric Transfer Hydrogenation of 6-Fluoro-2-methylquinoline[4]
Materials:
-
6-Fluoro-2-methylquinoline
-
Chiral triphenylsilyl-substituted Brønsted acid catalyst
-
Hantzsch dihydropyridine
-
Dichloromethane
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
Procedure:
-
In a screw-capped vial, 6-fluoro-2-methylquinoline, the chiral Brønsted acid catalyst (1 mol%), and the Hantzsch dihydropyridine are suspended in dichloromethane.
-
The resulting mixture is stirred at room temperature for 48 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane solvent system to afford the enantiomerically enriched 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
Protocol 3: General Procedure for the Pictet-Spengler Reaction[5]
Materials:
-
β-(3-Fluorophenyl)ethylamine derivative (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the β-(3-fluorophenyl)ethylamine derivative in the anhydrous solvent.
-
Add the aldehyde or ketone to the solution at room temperature.
-
Slowly add the acid catalyst to the reaction mixture.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
References
- Rueping, M., Stoeckelb, M., Sugiono, E., & Theissmann, T. (2010).
-
ResearchGate. (2025, August 7). Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Science Exploration Press. (2026, January 8). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iridium-catalyzed asymmetric hydrogenation of quinazolinones. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
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Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
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J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]
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A Senior Application Scientist's Guide to Robust Validation of Monoamine Transporter Assays
In the landscape of neuropharmacology and drug discovery, monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—stand as critical targets for therapeutic intervention in a host of psychiatric and neurological disorders. The development of novel chemical entities that modulate the activity of these transporters necessitates biological assays that are not only accurate and reproducible but also rigorously validated. This guide provides an in-depth, experience-driven approach to the validation of a monoamine transporter assay, using a dopamine uptake inhibition assay as a prime example. We will explore the use of a highly selective ligand to establish assay performance and compare its profile against other well-characterized monoamine reuptake inhibitors to underscore the principles of specificity and selectivity.
The Imperative of Validation in Biological Assays
Before delving into experimental specifics, it is crucial to understand the foundational principles of assay validation. A validated assay provides documented evidence that the procedure is suitable for its intended purpose.[1] The United States Pharmacopeia (USP) General Chapter <1033> provides a framework for the validation of biological assays, emphasizing the need to assess performance characteristics such as accuracy, precision, specificity, linearity, and range.[2][3][4] These parameters ensure that the data generated are reliable and can be confidently used to make critical decisions in a drug development pipeline.
Experimental Deep Dive: Validating a Dopamine Transporter (DAT) Uptake Inhibition Assay
Our focus will be on a cell-based, radiolabeled dopamine ([³H]DA) uptake inhibition assay, a gold-standard method for quantifying the potency of DAT inhibitors.[5][6]
The Experimental Workflow
The following protocol outlines the key steps for validating a DAT uptake inhibition assay. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Rationale for Experimental Choices:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a common choice as they provide a low-background system when engineered to express a specific transporter, in this case, hDAT.[7][8]
-
Radioligand: [³H]Dopamine is the natural substrate for DAT, making it a physiologically relevant tracer to measure transporter function.
-
Incubation Time: A short incubation period is critical to measure the initial rate of uptake, ensuring that the assay is not confounded by factors such as substrate metabolism or transporter internalization.
-
Non-specific Uptake Control: Including a condition with a high concentration of a known, potent DAT inhibitor (e.g., nomifensine or GBR-12909 itself) is essential to define the baseline, non-transporter-mediated accumulation of the radioligand.
The Reference Standard: GBR-12909 for DAT Assay Validation
To validate our DAT assay, we will use GBR-12909, a potent and selective diarylpiperazine-based dopamine uptake inhibitor.[9][10][11] Its high affinity and selectivity for DAT over SERT and NET make it an excellent tool for establishing the performance characteristics of a DAT-specific assay.[11]
Key Validation Parameters and Hypothetical Data
The following table summarizes the key validation parameters and presents a hypothetical but realistic dataset for our DAT uptake inhibition assay using GBR-12909.
| Parameter | Method | Acceptance Criteria | Hypothetical Result |
| IC₅₀ (Potency) | 12-point concentration-response curve of GBR-12909, n=3 | Consistent with historical data and literature values | 5.2 nM |
| Precision (Intra-assay) | %CV of IC₅₀ values from 3 independent experiments on the same day | %CV ≤ 20% | 8.5% |
| Precision (Inter-assay) | %CV of IC₅₀ values from 3 independent experiments on different days | %CV ≤ 25% | 12.3% |
| Specificity | Testing of selective inhibitors for SERT (Fluoxetine) and NET (Desipramine) | IC₅₀ > 100-fold higher than for DAT | Fluoxetine IC₅₀ > 10 µM, Desipramine IC₅₀ > 1 µM |
| Linearity & Range | Correlation of inhibition with compound concentration | R² ≥ 0.95 over a defined concentration range | R² = 0.99 over 0.1 nM to 1 µM |
| Z'-factor | Signal-to-background ratio and data variability assessment | Z' ≥ 0.5 | 0.78 |
Comparative Analysis: Demonstrating Assay Selectivity
A crucial aspect of validating a specific transporter assay is to demonstrate its selectivity. This is achieved by testing compounds known to potently inhibit other monoamine transporters. For our DAT assay, we will use Fluoxetine, a selective serotonin reuptake inhibitor (SSRI)[12][13], and Desipramine, a selective norepinephrine reuptake inhibitor (NRI).[14][15]
The table below provides a comparative overview of the inhibitory potencies (IC₅₀ values) of GBR-12909, Fluoxetine, and Desipramine across the three major monoamine transporters. The data for SERT and NET assays are representative values from the literature.
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | Selectivity Profile |
| GBR-12909 | 5.2 | > 1000 | > 500 | Highly DAT Selective |
| Fluoxetine | > 10,000 | 15 [16] | ~200 | Highly SERT Selective |
| Desipramine | > 1000 | ~100 | 4 [17] | Highly NET Selective |
This comparative data robustly demonstrates the specificity of our DAT assay. The high IC₅₀ values for Fluoxetine and Desipramine confirm that at concentrations where GBR-12909 potently inhibits DAT, these other compounds have negligible effects, thus validating the assay's selectivity for the dopamine transporter.
The Cellular Context: Dopaminergic Synapse and DAT Inhibition
To fully appreciate the significance of this assay, it is helpful to visualize the biological context. The following diagram illustrates the role of DAT in a dopaminergic synapse and the mechanism of action of an inhibitor like GBR-12909.
As depicted, DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling.[18] Inhibitors like GBR-12909 block this reuptake process, leading to an increased concentration and prolonged presence of dopamine in the synapse, which in turn enhances dopaminergic neurotransmission.
Conclusion
The validation of a biological assay is a multi-faceted process that underpins the reliability of pharmacological data. By employing a systematic approach that evaluates key performance parameters and utilizes well-characterized, selective reference compounds, researchers can establish a robust and trustworthy assay system. The comparative data presented herein not only validates the specificity of the dopamine transporter uptake assay but also highlights the distinct pharmacological profiles of different monoamine reuptake inhibitors. This rigorous validation is the bedrock upon which confident drug discovery and development decisions are made.
References
- Revision of USP Chapter <1033> on Validation of Biological Assays published. (2024).
- Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. (n.d.).
- An In-depth Technical Guide to GBR-Class Dopamine Reuptake Inhibitors in Addiction and Reward Pathway Research. (n.d.).
- USP Bioassay Reference Standards. (n.d.).
- <1033> Biological Assay Validation. (2024).
- Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018).
- Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. (n.d.).
- A Practical Approach to Biological Assay Validation. (n.d.).
- GBR 12909 dihydrochloride. (2018).
- USP 1033: Bioassay Validation Acceptance Criteria. (2026).
- Short-acting cocaine and long-acting GBR-12909 both elicit rapid dopamine uptake inhibition following intravenous delivery. (n.d.).
- Modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. (n.d.).
- Fluoxetine-induced alterations in human platelet serotonin transporter expression: serotonin transporter polymorphism effects. (n.d.).
- In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.).
- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025).
- Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. (n.d.).
- Identification of Fluoxetine-SERT Interactions and APO-SERT Studies via Crosslinking Mass Spectrometry. (2021).
- Fluoxetine and all other SSRIs are 5-HT2B Agonists - Importance for their Therapeutic Effects. (n.d.).
- Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. (2023).
- Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. (2023).
- Desipramine induces eryptosis in human erythrocytes, an effect blunted by nitric oxide donor sodium nitroprusside and N-acetyl-L-cysteine but enhanced by Calcium depletion. (n.d.).
- Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice. (2024).
- Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. (2023).
- Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. (2008).
- Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018).
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Safety Operating Guide
Operational Guide: Disposal of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
Executive Summary & Immediate Classification
Core Directive: 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine (CAS: 59611-52-8) is a Halogenated Organic Amine .[1] It must never be disposed of via sanitary sewer systems or standard trash.
-
Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Potential Aquatic Toxin.
-
Waste Stream: Halogenated Organic Waste.[2]
-
Disposal Method: High-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride).
-
Incompatible Streams: Strong Acids (exothermic reaction), Oxidizers (fire hazard), Non-halogenated solvents (regulatory violation).
Technical Justification: The Science of Disposal
As scientists, we do not simply "throw away" chemicals; we manage their lifecycle. Understanding the molecular behavior of this compound dictates its disposal path.
The Fluorine Factor (C-F Bond Stability)
The presence of the fluorine atom at the 6-position confers high thermal and chemical stability to the aromatic ring. Standard thermal treatment is insufficient.
-
Mechanism: Upon combustion, the C-F bond mineralizes to form Hydrogen Fluoride (HF).
-
Operational Impact: This waste must be sent to a facility equipped with wet scrubbers. Disposing of this in a non-halogenated stream can damage standard incinerators and violate EPA/EU emissions standards.
The Amine Functionality (Basicity)
The tetrahydroquinoline core contains a secondary amine, and the 4-amine substituent adds basicity.
-
Reactivity Warning: Amines are organic bases. If mixed into a waste container with acid chlorides, anhydrides, or strong mineral acids, a violent exothermic reaction will occur.
-
Protocol: Ensure the "Halogenated Waste" container is pH neutral or alkaline. Do not co-mingle with acidic waste streams.[3]
Pre-Disposal Handling & Segregation
Before the waste leaves your bench, it must be stabilized and segregated.[4]
Waste Segregation Logic
The following decision tree illustrates the critical decision points for segregating this specific compound.
Figure 1: Waste segregation logic. Note: Even if dissolved in a non-halogenated solvent like DMSO, the presence of the fluorinated solute reclassifies the entire mixture as Halogenated Waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Scenario: Expired reagent, synthesis yield, or spill cleanup debris.
-
Containment: Transfer the solid into a screw-top jar or double-bag it in heavy-duty polyethylene bags.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine" (Do not use abbreviations).
-
Hazard Checkboxes: Toxic, Irritant.[5]
-
-
Storage: Place in the Satellite Accumulation Area (SAA).
-
Hand-off: Request pickup by EHS or your licensed waste contractor.[4]
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: Compound dissolved in DCM, Methanol, or Ethyl Acetate.
| Parameter | Specification |
| Container Type | HDPE (High-Density Polyethylene) or Amber Glass. Avoid metal cans due to potential amine corrosion. |
| Headspace | Leave at least 10% headspace to allow for vapor expansion. |
| pH Check | Ensure the waste mixture is Not Acidic (pH > 7). If acidic, neutralize slowly before adding to the organic drum to prevent exotherms. |
| Labeling | "Halogenated Organic Solvents." List the solute explicitly. |
Critical Step: If you are dissolving this compound in a non-halogenated solvent (e.g., Ethanol), you must pour this into the Halogenated waste carboy. The fluorine content contaminates the non-halogenated stream, rendering it unsuitable for fuel blending.
Protocol C: Contaminated Sharps & Glassware
-
Syringes/Needles: Dispose of in a rigid "Sharps" container. Label the container as chemically contaminated.
-
Vials/Flasks:
-
Triple Rinse: Rinse the glassware 3 times with a compatible solvent (e.g., acetone).
-
Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.
-
Glass Disposal: Deface the label on the empty vial and dispose of it in the "Broken Glass" box (if clean) or "Solid Hazardous Waste" (if residue remains).
-
Emergency Spill Response
If containment fails, immediate action is required.
Figure 2: Emergency spill response workflow.
Cleanup Note: Do not use paper towels for large amine spills if possible; use inert absorbents (vermiculite or clay) to avoid potential reaction heat.
Regulatory Compliance & Documentation
To maintain "Cradle-to-Grave" compliance (RCRA in the US):
-
Waste Codes: While not explicitly P- or U-listed, this compound is often classified under D001 (Ignitable, if in solvent) or generic toxic organic waste depending on local interpretation. Always default to Halogenated Organic .
-
Inventory Tracking: Deduct the disposed amount from your chemical inventory system to prevent "ghost inventory."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15718724, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Fisher Scientific. Safety Data Sheet: 6-Fluoro-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
